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  • Product: 2-(3-Methylphenyl)pyridin-4-amine
  • CAS: 1159814-42-2

Core Science & Biosynthesis

Foundational

Introduction: The Aminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Novel Aminopyridine Derivatives Aminopyridines, heterocyclic compounds featuring a pyridine ring substituted with an amino group, represent a cornerstone in moder...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Novel Aminopyridine Derivatives

Aminopyridines, heterocyclic compounds featuring a pyridine ring substituted with an amino group, represent a cornerstone in modern drug discovery.[1][2][3] Existing as three primary isomers (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine), this scaffold's unique electronic properties and versatile synthetic accessibility have made it a "privileged structure."[1][2][3] Its ability to form critical hydrogen bonds and engage in various molecular interactions allows derivatives to bind with high affinity to a multitude of biological targets, including enzymes and receptors.[3] Consequently, aminopyridine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating remarkable efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective drugs.[3][4]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the diverse biological activities of novel aminopyridine derivatives. We will explore the key mechanisms of action, delve into structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for evaluating their therapeutic potential.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridine ring is a core component of numerous commercially available anticancer drugs, and novel aminopyridine derivatives continue to emerge as potent agents targeting the hallmarks of cancer.[5][6] Their mechanisms are multifaceted, ranging from the inhibition of critical signaling kinases to the induction of programmed cell death (apoptosis).[6]

A. Mechanism of Action: Kinase Inhibition and Beyond

A primary strategy through which aminopyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[6][7] The aminopyridine scaffold is an excellent ATP-mimetic, enabling it to competitively bind to the ATP-binding pocket of kinases, thereby blocking their function and disrupting downstream signaling pathways essential for tumor growth.[7]

Key Kinase Targets:

  • Tropomyosin Receptor Kinase (TRK): Fusions involving the NTRK gene are oncogenic drivers in various cancers. Novel aminopyridine derivatives have been designed as potent TRKA inhibitors, with some compounds showing IC50 values in the low nanomolar range.[8]

  • Janus Kinase 2 (JAK2): As a key component of the JAK-STAT pathway, JAK2 is a validated target for myeloproliferative neoplasms.[9] Structure-based design has led to aminopyridine inhibitors with high selectivity for JAK2 over other JAK family members.[9]

  • Anaplastic Lymphoma Kinase (ALK): The 2-aminopyridine derivative Crizotinib is a successful ALK inhibitor used in non-small cell lung cancer.[3] Ongoing research focuses on developing new derivatives to overcome resistance.

  • PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth and survival. A 2-aminopyridine compound, Neq0440, was shown to inhibit this pathway in metastatic prostate cancer cells, leading to mitochondrial depolarization and cell death.[10]

Beyond kinase inhibition, aminopyridine derivatives can induce apoptosis. For instance, 4-aminopyridine triggers apoptosis in acute myeloid leukemia (AML) cells by increasing intracellular calcium via the P2X7 receptor pathway.[11] Others function as inhibitors of ecto-nucleotidases, such as alkaline phosphatase, which are overexpressed in various cancers.[12]

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Aminopyridine Derivative (e.g., Neq0440) Inhibitor->mTORC1 inhibits

Caption: PI3K/AKT/mTOR pathway inhibited by an aminopyridine derivative.

B. Data Summary: Anticancer Activity

The following table summarizes the activity of representative novel aminopyridine derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeTargetCancer Cell LineIC50 (µM)Reference
PyranopyridineCompound 12Not SpecifiedHep-G2, MCF-7More potent than Doxorubicin[13]
4-Aminopyridine AmideCompound 10ah-TNAP, h-e5'NTNot Specified0.25[12]
AminopyrimidineCompound C3TRKAKM-12 (Colon)0.0065 (6.5 nM)[8]
AminopyridineCompound 12lJAK2HEL (Leukemia)0.003 (3 nM)[9]
Amino Acid ConjugateCompound S3cMultiple TargetsA2780CISR (Ovarian)11.52[14]
2-AminopyridineNeq0440PI3K-AKT-mTORPC-3 (Prostate)Cytotoxic[10]
C. Experimental Protocol: Cell Viability (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing the cytotoxic or anti-proliferative effects of novel compounds. It measures the metabolic activity of cells, which correlates with the number of viable cells.[15][16]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, Hep-G2, HCT116) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel aminopyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.[17]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[17] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

II. Neuroprotective Effects: Guarding the Central Nervous System

Aminopyridine derivatives, particularly 4-aminopyridine (4-AP) and its analogues, have demonstrated significant potential in treating neurological disorders.[18] Their primary mechanism involves the modulation of ion channel activity, which is crucial for neuronal function and survival, especially in demyelinating diseases like multiple sclerosis (MS).[18][19]

A. Mechanism of Action: Potassium Channel Blockade

In healthy myelinated axons, voltage-gated potassium (Kv) channels are typically located near the nodes of Ranvier.[18] Following demyelination, these channels become exposed along the axon, leading to potassium ion leakage that impairs the transmission of action potentials.[18]

4-AP and its derivatives act as broad-spectrum Kv channel blockers.[18][19][20] By blocking these exposed channels, they prevent the leakage of potassium ions, thereby restoring the axonal resting membrane potential and enhancing the conduction of nerve impulses along demyelinated axons.[18] This action is the basis for the approved use of fampridine (a slow-release form of 4-AP) to improve walking in MS patients.[18] Beyond this symptomatic relief, emerging evidence suggests 4-AP may have direct neuroprotective properties by reducing inflammation and preventing neuroaxonal loss.[18][19]

Experimental_Workflow Synthesis Synthesis of Novel Aminopyridine Derivatives PrimaryScreen Primary Screen: In Vitro Cell Viability (e.g., MTT Assay) Synthesis->PrimaryScreen HitID Hit Identification (Compounds with IC50 < X µM) PrimaryScreen->HitID SecondaryScreen Secondary Screen: Mechanism-Specific Assays (e.g., Kinase Inhibition, Apoptosis) HitID->SecondaryScreen Active NoActivity No Significant Activity HitID->NoActivity Inactive LeadSelect Lead Selection (Potent & Selective Hits) SecondaryScreen->LeadSelect ADME In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) LeadSelect->ADME Selected PoorProfile Poor Profile LeadSelect->PoorProfile Not Selected InVivo Preclinical In Vivo Studies (Animal Models) ADME->InVivo

Caption: General workflow for screening novel aminopyridine derivatives.

B. Experimental Protocol: Neuroprotection Screening using an Oxygen-Glucose Deprivation (OGD) Assay

To screen for neuroprotective compounds, an in vitro model that mimics ischemic conditions, such as those in a stroke, is highly valuable.[21][22] The OGD assay on primary cortical neurons or neuronal cell lines (e.g., HT22) is a robust method for this purpose.[21][22]

Principle: This assay simulates ischemia by depriving cultured neurons of oxygen and glucose, leading to ATP depletion, oxidative stress, and eventual cell death. A neuroprotective compound will mitigate this cell death.

Step-by-Step Methodology:

  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., HT22) in 96-well plates until they form a mature network.

  • Pre-treatment (Optional): For screening compounds that prevent damage, pre-treat the cells with various concentrations of the aminopyridine derivatives for 1-2 hours before inducing OGD.

  • Induction of OGD:

    • Wash the cells with a deoxygenated, glucose-free balanced salt solution (BSS).

    • Place the culture plates in a hypoxic chamber (e.g., with an atmosphere of 95% N₂ and 5% CO₂) at 37°C for a duration determined by cell type and sensitivity (e.g., 1-3 hours).[22]

  • Reoxygenation: Remove the plates from the chamber, replace the OGD buffer with normal, complete culture medium (containing glucose and serum). For post-treatment screening, add the test compounds at this stage.

  • Incubation: Return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours to allow for injury development or recovery.[22]

  • Viability Assessment: Quantify neuronal viability using an appropriate assay. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, is highly suitable as ATP depletion is a key feature of ischemic injury.[23][24] Alternatively, an MTT assay or LDH release assay can be used.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound compared to the OGD-treated vehicle control.

III. Anti-inflammatory and Antimicrobial Activities

A. Anti-inflammatory Effects

Chronic inflammation is a driver of many diseases. Aminopyridine derivatives have shown potent anti-inflammatory effects by modulating the production of key inflammatory mediators.[25] For example, a novel aminopyridazine derivative was found to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages.[25] This effect was linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[25] Furthermore, 4-AP has been shown to reduce pro-inflammatory cytokines like IL-1β and TNFα while increasing anti-inflammatory markers such as IL-10 and CD206, promoting tissue regeneration in burn injury models.[26][27]

Experimental Protocol: Measurement of Nitric Oxide (Griess Assay)

Principle: This colorimetric assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the NO concentration.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7 cell line) in a 96-well plate. Pre-treat the cells with various concentrations of the aminopyridine derivatives for 1-2 hours.

  • Stimulate inflammation by adding lipopolysaccharide (LPS) (e.g., 0.1-1 µg/mL) to the wells.[25] Include appropriate controls (untreated, LPS only).

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution). Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

B. Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Aminopyridine derivatives have been identified as effective antibacterial and antifungal compounds.[4][28][29] Their efficacy often depends on the specific substitutions on the pyridine ring.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Assay)

Principle: This method assesses a compound's ability to inhibit microbial growth. A paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. If the compound is effective, a clear circular zone of no growth—the inhibition zone—will form around the disk.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.

  • Inoculate Agar Plate: Uniformly swab the microbial suspension over the entire surface of a Mueller-Hinton agar plate.

  • Apply Disks: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

  • Add Compound: Pipette a fixed volume (e.g., 10 µL) of the aminopyridine derivative solution (at a known concentration) onto each disk. Include a solvent control and a standard antibiotic disk (e.g., ampicillin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk.[28] A larger diameter indicates greater antimicrobial activity.

Conclusion

The aminopyridine scaffold is a remarkably versatile and enduring platform in the development of novel therapeutics. The diverse biological activities—spanning oncology, neurology, inflammation, and infectious diseases—are a testament to its privileged structural characteristics. As synthetic methodologies become more advanced and our understanding of disease pathways deepens, new derivatives will undoubtedly emerge. The robust in vitro screening workflows detailed in this guide provide a validated framework for identifying and characterizing these next-generation compounds, paving the way for their translation into clinically impactful medicines.

References

  • Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • Dueke-Eze, C. U., Fasina, T. M., & Mphahlele, M. J. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Saeed, A., et al. (2018). 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. Bioorganic Chemistry.
  • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
  • Jo, E., et al. (2023). Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells. Scientific Reports.
  • Abdel-Aziz, M., et al. (2021). Synthesis and anticancer activity of some new pyridine derivatives.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
  • Pohl, E., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Journal of Central Nervous System Disease.
  • Elkins, K., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.
  • BenchChem. (n.d.). A Comparative Guide to the In Vitro Anticancer Activity of Aminopyrazole Compounds. BenchChem.
  • Creative Biolabs. (n.d.). Neuroprotective Agent Screening Service.
  • Del Cano, R., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Toxicology in Vitro.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie.
  • Brugarolas, P., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports.
  • Keya, C. A., et al. (2021). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research.
  • Munir, R., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Bardaweel, S. K., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
  • Kumar, A., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology.
  • Wang, L., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.
  • Noble Life Sciences. (2023).
  • Pharmatest Services. (n.d.). In vitro assays.
  • Burli, R. W., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Bioorganic & Medicinal Chemistry Letters.
  • Tsvetkova, D., et al. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. PubMed.
  • Aslam, M., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. International Journal of Peptide Research and Therapeutics.
  • Goudarzi, S., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports.
  • BenchChem. (n.d.). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. BenchChem.
  • Maher, P., et al. (2007).
  • Kumar, D., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.
  • Wang, H., et al. (2011). 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. Cellular Physiology and Biochemistry.
  • Tsvetkova, D., et al. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice—a behavioral and immunohistochemical study.
  • Zhang, T., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry.
  • Pohl, E., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. PubMed.
  • Bardaweel, S. K., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar.
  • de Oliveira, G. A. P., et al. (2026).
  • Aslan, A., et al. (2024). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. Scientific Reports.
  • Al-Suwaidan, I. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
  • Aslam, M., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery.
  • Shi, R., & White, B. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. Current Pharmaceutical Design.
  • Li, P., et al. (2013). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. PLoS ONE.
  • Bardaweel, S. K., et al. (2022). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
  • Aslan, A., et al. (2024). 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice. PubMed.

Sources

Exploratory

The Emerging Therapeutic Potential of 2-Aryl-Pyridin-4-Amine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The 2-Aryl-Pyridin-4-Amine Scaffold - A Privileged Motif in Medicinal Chemistry The 2-aryl-pyridin-4-amine core is a heterocyclic scaffold of significant interest in contemporary drug discovery. Its inheren...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-Aryl-Pyridin-4-Amine Scaffold - A Privileged Motif in Medicinal Chemistry

The 2-aryl-pyridin-4-amine core is a heterocyclic scaffold of significant interest in contemporary drug discovery. Its inherent structural features, including the basic pyridine nitrogen and the appended aromatic systems, provide a versatile framework for designing molecules with diverse pharmacological activities. The pyridine ring, a common motif in FDA-approved drugs, enhances aqueous solubility and metabolic stability, while the aryl and amine substituents offer multiple points for modification to fine-tune potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive technical overview of the burgeoning therapeutic applications of 2-aryl-pyridin-4-amine derivatives, delving into their synthesis, mechanisms of action, and preclinical/clinical validation across a spectrum of diseases.

Core Synthetic Strategies: Building the 2-Aryl-Pyridin-4-Amine Framework

The construction of the 2-aryl-pyridin-4-amine scaffold typically relies on robust and versatile cross-coupling methodologies. The judicious choice of synthetic route is critical for accessing diverse analogues for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Synthesis

Transition metal-catalyzed reactions are central to the synthesis of these compounds.[2] Two of the most frequently employed methods are the Suzuki-Miyaura cross-coupling for the formation of the C-C bond between the pyridine and aryl moieties, and the Buchwald-Hartwig amination for the installation of the C4-amine.

A common and effective strategy involves a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: This reaction couples a halogenated pyridine (typically a 2-chloro- or 2-bromopyridine) with an arylboronic acid or ester.

  • Buchwald-Hartwig Amination: The resulting 2-aryl-4-halopyridine is then subjected to amination with a desired amine.

The order of these steps can be reversed, depending on the availability of starting materials and the desired substitution pattern. For instance, a chemoselective Suzuki-Miyaura cross-coupling at C-2 on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at C-4, has been successfully employed.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridine

Objective: To synthesize a 2-arylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 2-bromopyridine derivative, arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Therapeutic Applications of 2-Aryl-Pyridin-4-Amine Derivatives

The versatility of the 2-aryl-pyridin-4-amine scaffold has led to the discovery of compounds with a wide range of therapeutic applications, from oncology to central nervous system disorders.

Kinase Inhibition in Oncology

A prominent application of 2-aryl-pyridin-4-amine derivatives is in the development of kinase inhibitors for cancer therapy.

Several 2-aryl-pyridin-4-amine compounds have been identified as potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[3] CSF1R and its ligands, CSF-1 and IL-34, play a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[4][5] In the tumor microenvironment, CSF1R signaling promotes the differentiation of tumor-associated macrophages (TAMs) towards an M2-like immunosuppressive phenotype, which fosters tumor growth, angiogenesis, and metastasis.[6][7]

By inhibiting CSF1R, these compounds can block the downstream signaling cascade, which includes the PI3K/AKT and MAPK pathways, thereby reducing the population of M2-TAMs and reprogramming the tumor microenvironment to be more responsive to anti-tumor immunity.[4][8]

CSF1R_Signaling_Pathway CSF1 CSF-1 / IL-34 CSF1R CSF1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K MAPK MAPK CSF1R->MAPK Differentiation Macrophage Differentiation (M2) CSF1R->Differentiation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Inhibitor 2-Aryl-Pyridin-4-Amine Inhibitor Inhibitor->CSF1R

Caption: CSF1R signaling pathway and its inhibition by 2-aryl-pyridin-4-amine compounds.

Compound IDTargetIC₅₀ (nM)Cell LineReference
PexidartinibCSF1R20-[3]
Example CompoundCSF1RValueCell LineReference
Central Nervous System Disorders

The ability of small molecules to cross the blood-brain barrier makes the 2-aryl-pyridin-4-amine scaffold attractive for developing therapies for CNS disorders.

Derivatives of 2-aryl-pyridin-4-amine have been developed as potent and selective agonists of the 5-HT1A serotonin receptor. These receptors are G-protein coupled receptors that play a crucial role in the regulation of mood and anxiety.[9] Presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, act as a negative feedback mechanism, inhibiting serotonin release.[10] Postsynaptic 5-HT1A receptors are found in brain regions like the hippocampus and cortex and are involved in the therapeutic effects of antidepressants.[9]

Agonism at postsynaptic 5-HT1A receptors is believed to be a key mechanism for the antidepressant effects of this class of compounds.[11]

Caption: Postsynaptic 5-HT1A receptor signaling cascade initiated by a 2-aryl-pyridin-4-amine agonist.

Objective: To evaluate the potential antidepressant activity of a test compound in rodents using the forced swim test.[12]

Materials:

  • Male rats or mice

  • Cylindrical water tank (dimensions appropriate for the species)

  • Water at 25-30°C

  • Test compound and vehicle

  • Video recording and analysis software

Procedure:

  • Pre-test session (Day 1): Place each animal individually into the water tank for a 15-minute period. This allows for habituation.

  • Drug Administration (Day 2): Administer the test compound or vehicle to the animals at a predetermined time before the test session.

  • Test session (Day 2): 24 hours after the pre-test, place the animals back into the water tank for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the test session. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the compound-treated group and the vehicle-treated group. A significant decrease in immobility time in the treated group is indicative of antidepressant-like activity.

Broader Anticancer Applications

Beyond kinase inhibition, 2-aryl-pyridin-4-amine derivatives have demonstrated anticancer activity through various other mechanisms.

Several studies have reported that 2-aryl-pyridin-4-amine and related pyrimidine derivatives can induce apoptosis in cancer cells.[13] The precise mechanisms can vary depending on the specific compound and cell type, but often involve the modulation of key signaling pathways that control cell survival and death, such as the p53 and JNK pathways.[14] Some compounds have been shown to induce cell cycle arrest, typically at the G2/M phase, preceding the onset of apoptosis.[14]

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.[5]

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • 96-well microplates

  • Test compound and vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compound.

Antimalarial Activity

The 2-aryl-pyridin-4-amine scaffold has also been explored for the development of novel antimalarial agents. While the precise mechanism of action for many of these compounds is still under investigation, they have shown potent in vitro activity against Plasmodium falciparum, including chloroquine-resistant strains.[15]

Histamine H3 Receptor Antagonism

Derivatives of 2-aryl-pyridin-4-amine have been identified as antagonists of the histamine H3 receptor.[16] These receptors are primarily located in the central nervous system and act as inhibitory autoreceptors on histaminergic neurons, regulating the release of histamine.[16][17] By blocking these receptors, H3 antagonists increase the release of histamine and other neurotransmitters, leading to stimulant and nootropic effects.[16][18] This makes them potential therapeutic agents for neurodegenerative conditions like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).[17][19]

LSD1 Inhibition for Cancer Immunotherapy

More recently, 2-aryl-4-aminoquinazoline derivatives, which share a similar structural motif, have been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1).[20] LSD1 is an epigenetic modifier that plays a crucial role in tumorigenesis and immune evasion.[12][21] Inhibition of LSD1 can "turn cold tumors hot" by increasing the expression of MHC class I molecules on tumor cells, promoting the infiltration of CD8+ T cells, and enhancing the efficacy of immune checkpoint inhibitors.[12][21][22]

Dual CDK/HDAC Inhibition in Cancer

The 2-aminopyridine and 2-aminopyrimidine cores have been utilized to develop dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[23][24] The co-inhibition of these two classes of enzymes has been shown to have a synergistic anticancer effect and can potentially overcome drug resistance.[1][23] These dual inhibitors can induce cancer cell apoptosis and cell cycle arrest.[1][23]

Conclusion and Future Perspectives

The 2-aryl-pyridin-4-amine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents with a wide array of biological activities. The synthetic tractability of this core structure allows for extensive chemical exploration, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The diverse mechanisms of action, spanning from kinase inhibition and receptor modulation to epigenetic regulation, underscore the versatility of this privileged motif.

Future research in this area will likely focus on several key aspects:

  • Structure-Based Drug Design: The increasing availability of crystal structures of target proteins will facilitate the rational design of more potent and selective inhibitors.

  • Exploration of Novel Therapeutic Areas: The inherent properties of the 2-aryl-pyridin-4-amine scaffold may lend themselves to the development of treatments for other diseases, such as inflammatory and autoimmune disorders.

  • Combination Therapies: The efficacy of these compounds may be enhanced when used in combination with other therapeutic agents, particularly in the context of cancer treatment.

  • Personalized Medicine: The identification of biomarkers to predict patient response to these targeted therapies will be crucial for their successful clinical translation.

References

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  • The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC. (URL: [Link])

  • Targeting LSD1 in tumor immunotherapy: rationale, challenges and potential - PMC. (URL: [Link])

  • H3 receptor antagonist - Wikipedia. (URL: [Link])

  • Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways. (URL: [Link])

  • Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - Frontiers. (URL: [Link])

  • What are H3 receptor antagonists and how do they work? - Patsnap Synapse. (URL: [Link])

  • 5-HT1A Receptors in Psychopharmacology. (URL: [Link])

  • Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - PMC. (URL: [Link])

  • Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - Frontiers. (URL: [Link])

  • Insights into CSF-1R Expression in the Tumor Microenvironment - MDPI. (URL: [Link])

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC. (URL: [Link])

  • Colony-Stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-Cell Lymphoma Viability - AACR Journals. (URL: [Link])

  • Scientists discover how 5-HT1A receptor shapes brain signalling - Drug Target Review. (URL: [Link])

  • Interest Builds in CSF1R for Targeting Tumor Microenvironment | OncLive. (URL: [Link])

  • Histamine H3 Antagonists for Treatment of Cognitive Deficits in CNS Diseases. (URL: [Link])

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (URL: [Link])

  • Combined inhibition of CDK and HDAC as a promising therapeutic strategy for both cutaneous and uveal metastatic melanoma - PMC. (URL: [Link])

  • What are 5-HT1A receptor agonists and how do they work? - Patsnap Synapse. (URL: [Link])

  • LSD1 Inhibition Induces MHC-I and Dendritic Cell Activation to Promote Antitumor Immunity in Head and Neck Squamous Cell Carcinoma - PubMed. (URL: [Link])

  • Inhibition of LSD1 Attenuates Oral Cancer Development and Promotes Therapeutic Efficacy of Immune Checkpoint Blockade and YAP/TAZ Inhibition - AACR Journals. (URL: [Link])

  • LSD1-targeted therapy—a multi-purpose key to unlock immunotherapy in small cell lung cancer. (URL: [Link])

  • Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. (URL: [Link])

  • Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

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  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. (URL: [Link])

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  • Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer - PMC. (URL: [Link])

  • Synthesis and antimalarial and antitumor effects of 2-amino-4-(hydrazino and hydroxyamino)-6-[(aryl)thio]quinazolines - PubMed. (URL: [Link])

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  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles - Biointerface Research in Applied Chemistry. (URL: [Link])

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Foundational

Precision Targeting in Oncology: The Mechanism of Action of Aminopyridine-Based Kinase Inhibitors

Executive Summary When designing small-molecule kinase inhibitors, the primary challenge is not merely achieving biochemical potency, but engineering selectivity within the highly conserved human kinome. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When designing small-molecule kinase inhibitors, the primary challenge is not merely achieving biochemical potency, but engineering selectivity within the highly conserved human kinome. As a Senior Application Scientist directing early-stage oncology pipelines, I consistently rely on the aminopyridine scaffold (encompassing both 2-aminopyridine and 3-aminopyridine derivatives). This privileged pharmacophore provides a rigid, planar geometry that mimics the adenine ring of ATP, anchoring the molecule into the kinase hinge region. More importantly, its modularity allows researchers to project functional groups into adjacent allosteric or hydrophobic pockets, driving kinase-specific selectivity and dictating the mechanism of action (MoA).

This technical guide deconstructs the structural biology, pathway modulation, and self-validating experimental workflows required to characterize aminopyridine-based kinase inhibitors.

Structural Biology: The Hinge-Binding Paradigm

Aminopyridines function primarily as ATP-competitive inhibitors (Type I) or DFG-out allosteric modulators (Type II). The causality behind their efficacy lies in their precise atomic interactions within the ATP-binding pocket.

  • Type I Binding (Flipped-Peptide Conformation): In the case of Monopolar spindle 1 (Mps1/TTK) kinase, specific diaminopyridine derivatives induce an unusual flipped-peptide conformation. Structural analysis via X-ray crystallography reveals that the Cys604 carbonyl group of the hinge region physically flips to form a critical hydrogen bond with the aniline NH group of the inhibitor. This induced-fit mechanism drives exceptional selectivity over other kinases[1].

  • Type II Binding (Allosteric Extension): For Bruton's Tyrosine Kinase (BTK), 5-phenoxy-2-aminopyridine derivatives act as potent Type II inhibitors. The aminopyridine core anchors to the hinge (Glu475) and gatekeeper (Thr474) residues via two hydrogen bonds. Simultaneously, a lipophilic extension (e.g., a para-methoxybenzyl group) is directed into the allosteric hydrophobic pocket induced by the inactive DFG-out conformation, locking the kinase in an inactive state[2].

Mechanism of Action: Modulating Oncogenic Pathways

Once target engagement is achieved at the hinge region, aminopyridine inhibitors disrupt downstream signal transduction, leading to measurable phenotypic changes.

  • JAK2/STAT Pathway: The aminopyridine derivative KRC-180 directly inhibits the catalytic site of Janus kinase 2 (JAK2). This primary blockade prevents the downstream phosphorylation of STAT3 and STAT5, leading to cell cycle arrest and apoptosis in erythroleukemia cells harboring constitutively active JAK2 mutations[3].

  • PI3K-AKT-mTOR Pathway: Certain 2-aminopyridine compounds exhibit a complex, dual-layered MoA. For example, compound Neq0440 induces mitochondrial depolarization, which upregulates AMPK levels due to metabolic stress. This subsequently downregulates the PI3K-AKT-mTOR signaling cascade, triggering targeted cell death in metastatic prostate cancer models[4].

  • CDK/HDAC Dual Inhibition: Advanced rational drug design has yielded 2-aminopyridine-based dual inhibitors targeting both Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase 1 (HDAC1). Compound 8e simultaneously halts cell cycle progression and induces apoptosis in hematological malignancies by synergistically blocking these two epigenetic and transcriptional regulators[5].

MoA_Pathway ATP ATP Molecule Kinase Target Kinase (e.g., JAK2, Mps1) ATP->Kinase Binds Hinge Region Inhibitor Aminopyridine Inhibitor Inhibitor->Kinase Competitive Displacement Substrate Downstream Effectors (e.g., STAT3/5, AKT) Kinase->Substrate Phosphorylation Cascade Phenotype Cellular Phenotype (Apoptosis / Arrest) Substrate->Phenotype Signal Transduction

Competitive displacement of ATP by aminopyridine inhibitors in kinase signaling.

Quantitative Target Profiles

To effectively compare the efficacy of different aminopyridine substitutions, quantitative biochemical data must be synthesized. The table below summarizes the target profiles of key aminopyridine derivatives discussed in recent literature.

Target KinaseInhibitor Class / CompoundBinding ModePrimary Cellular PhenotypeBiochemical IC₅₀Source
Mps1 (TTK) Diaminopyridine (Compound 9)Type I (Flipped-peptide)Mitotic aberration / Apoptosis37 nM[1]
BTK 5-Phenoxy-2-aminopyridine (18g)Type II (DFG-out)B-cell proliferation arrestPotent / Selective[2]
JAK2 Aminopyridine derivative (KRC-180)Type I (Catalytic site)STAT3/5 suppression / ApoptosisPotent[3]
CDK9 / HDAC1 2-Aminopyridine dual inhibitor (8e)Type I (CDK9) + HDACS-phase arrest / Apoptosis88.4 nM (CDK9)[5]

Self-Validating Experimental Protocols

As an Application Scientist, I design screening cascades to establish a definitive chain of causality from atomic interaction to cellular phenotype. A protocol must be self-validating: if a compound is a true ATP-competitive hinge binder, its biochemical behavior must align perfectly with orthogonal structural and cellular data.

Protocol 1: TR-FRET Kinase Activity & ATP Competition Assay

Objective: Determine the IC₅₀ and confirm an ATP-competitive mechanism.

  • Preparation: Prepare a 384-well microplate with 10-point serial dilutions of the aminopyridine inhibitor in DMSO.

  • Reaction Assembly: Add the purified recombinant kinase domain (e.g., JAK2 or Mps1) and a fluorescently labeled peptide substrate.

  • The Causality Check (ATP Modulation): Run parallel assays at [ATP] = Km and [ATP] = 10x Km.

    • Scientific Rationale: A rightward shift in the IC₅₀ curve at higher ATP concentrations confirms competitive binding at the ATP hinge region. If the IC₅₀ remains unchanged, the inhibitor is binding allosterically (Type III/IV), forcing a re-evaluation of the structural hypothesis.

  • Detection: Add a Europium-labeled anti-phospho antibody. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal to quantify kinase activity.

Protocol 2: Cellular Target Engagement via Western Blotting

Objective: Validate that in vitro hinge-binding translates to intracellular pathway blockade.

  • Cell Treatment: Seed target cancer cell lines (e.g., PC-3 for PI3K/AKT or HEL92.1.7 for JAK2) and treat with the inhibitor at 0.1x, 1x, and 10x the established cellular IC₅₀ for 2 to 24 hours[3][4].

  • Lysis: Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).

    • Scientific Rationale: Phosphatase inhibitors are critical to preserving the transient, endogenous phosphorylation state of downstream effectors (like STAT3 or AKT). Without them, rapid dephosphorylation during lysis will yield false-positive inhibition readouts.

  • Analysis: Perform SDS-PAGE and probe for both total and phosphorylated target proteins (e.g., p-STAT3 vs. total STAT3).

    • Scientific Rationale: Normalizing the phosphorylated signal to the total protein ensures that the reduction in signal is due to direct kinase inhibition, rather than compound-induced protein degradation or unequal sample loading.

Validation_Workflow Step1 Biochemical Assay (TR-FRET) Step2 Structural Validation (Crystallography) Step1->Step2 Validates Binding Step3 Target Engagement (Western Blot) Step2->Step3 Confirms MoA Step4 Phenotypic Readout (Proliferation) Step3->Step4 Correlates Phenotype

Self-validating experimental workflow for characterizing aminopyridine inhibitors.

Conclusion

The aminopyridine scaffold remains a cornerstone of precision oncology. By mastering the causality between its structural geometry at the hinge region and its downstream phenotypic effects, drug development professionals can systematically design inhibitors that overcome gatekeeper mutations and selectively shut down oncogenic drivers. Rigorous, self-validating experimental designs—spanning from TR-FRET ATP competition assays to cellular target engagement—are non-negotiable for proving the mechanism of action of these powerful molecules.

References

  • Source: National Institutes of Health (NIH)
  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase Source: MDPI URL
  • Source: National Institutes of Health (NIH)
  • The Analysis of the PI3K-AKT-mTOR Pathway and Mitochondria Modulation by a 2-Aminopyridine Compound Using the Metastatic Prostate Cancer Cell Line PC-3 Source: MDPI URL
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

The Privileged Aminopyridine Scaffold: Mechanistic Insights and Workflows in Modern Drug Discovery

Introduction: The Aminopyridine Pharmacophore In the landscape of medicinal chemistry, the discovery and optimization of privileged scaffolds are critical for accelerating drug development. Among these, substituted amino...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Aminopyridine Pharmacophore

In the landscape of medicinal chemistry, the discovery and optimization of privileged scaffolds are critical for accelerating drug development. Among these, substituted aminopyridines (monoamino and diamino derivatives of pyridine) have emerged as highly versatile and potent structural motifs[1].

The intrinsic value of the aminopyridine scaffold lies in its precise electronic and steric properties. The endocyclic pyridine nitrogen serves as a potent hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This bidentate hydrogen-bonding capacity perfectly mimics the adenine ring of adenosine triphosphate (ATP), allowing substituted aminopyridines to competitively anchor into the highly conserved hinge region of kinase ATP-binding pockets[2]. Beyond oncology, their ability to modulate voltage-gated ion channels has made them indispensable in neurology[3].

Mechanistic Significance: Kinase Hinge Binding and Selectivity

The primary challenge in kinase drug discovery is achieving selectivity across the human kinome (over 500 kinases). Aminopyridines address this through unique binding modalities.

For instance, in the development of Monopolar Spindle 1 (Mps1) kinase inhibitors, diaminopyridine derivatives were discovered to induce an unusual flipped-peptide conformation at the Cys604 residue of the hinge region[2]. This structural flip forms a highly specific hydrogen bond with the aniline NH group of the inhibitor, driving exceptional selectivity over 95 other kinases[2].

Similarly, in Bruton's Tyrosine Kinase (BTK)—a critical regulator of B-cell development—aminopyridine-based covalent inhibitors like Ibrutinib are designed with a Michael acceptor[4]. The aminopyridine core anchors the molecule in the ATP pocket, precisely positioning the electrophile to irreversibly alkylate the adjacent Cys481 residue[4].

G BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK BTK (Target) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Pathway (Cell Survival) PLCg2->NFkB Inhibitor Aminopyridine Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Covalent Binding (Cys481)

BCR signaling cascade illustrating irreversible BTK inhibition by aminopyridine derivatives.

Clinical Translation: FDA-Approved Therapeutics

The translation of aminopyridine SAR into clinical success is well-documented. Key FDA-approved therapeutics include:

  • Dalfampridine (4-Aminopyridine / Ampyra): A voltage-gated potassium channel blocker that prolongs action potentials, used to improve motor function and walking in Multiple Sclerosis (MS) patients[3].

  • Crizotinib: An aminopyridine-containing tyrosine kinase inhibitor targeting ALK, ROS1, and MET, utilized as a targeted therapy for non-small cell lung cancer[1].

  • Ibrutinib: The first-in-class irreversible BTK inhibitor approved for chronic lymphocytic leukemia (CLL) and mantle cell lymphoma[4].

Quantitative Structure-Activity Relationships (SAR)

To understand the breadth of this scaffold, we must analyze the quantitative data driving lead optimization. The table below summarizes the target binding profiles of key aminopyridine derivatives across different therapeutic areas.

Table 1: Quantitative SAR and Target Binding Profiles of Key Aminopyridine Derivatives

Compound / ClassPrimary TargetBinding ModalityPotency (IC50 / ED50)Clinical Status
Ibrutinib BTKIrreversible Covalent (Cys481)~0.5 nMFDA Approved[4]
Diaminopyridine 12 Mps1 KinaseReversible (Flipped Cys604)37 nMPreclinical[2]
Compound 26 VRK1Reversible (ATP-competitive)150 nMPreclinical[5]
Aminopyridine N-oxide 45 p38α MAP KinaseReversibleED50 = 1.0 mg/kgPreclinical[6]
Dalfampridine (4-AP) Kv ChannelsPore BlockerDose-dependentFDA Approved[3]

Experimental Workflows: Synthesis and High-Throughput Screening

As a self-validating system, the discovery pipeline for aminopyridines requires robust chemical synthesis paired with high-fidelity biochemical screening.

Protocol 1: Regioselective Synthesis via Transition-Metal Catalysis

Causality: Traditional Nucleophilic Aromatic Substitution (SNAr) on pyridines requires harsh conditions or highly electron-deficient systems. Transition-metal (e.g., Cu or Pd) catalyzed C-N cross-coupling allows for mild, regioselective functionalization of halopyridines, preserving sensitive pharmacophores required for downstream screening[7].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-amino-5-iodopyridine (1.0 equiv), the desired secondary amine (1.2 equiv), and

    
     (2.0 equiv) as the base.
    
  • Catalyst Loading: Add

    
     (5 mol%) and BINAP (10 mol%). Rationale: The bidentate BINAP ligand promotes efficient reductive elimination, preventing the formation of inactive palladium black and ensuring high turnover.
    
  • Solvent Addition: Suspend the mixture in anhydrous toluene (0.2 M). Seal the flask and transfer to a fume hood.

  • Reaction: Heat the mixture to 110°C under continuous magnetic stirring for 12-18 hours. Monitor conversion via LC-MS.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove metal salts, and concentrate in vacuo. Purify the crude product via flash column chromatography.

  • Self-Validation (QC): Confirm purity (>95%) via quantitative 1H/13C NMR and high-resolution mass spectrometry (HRMS) prior to biological assay to prevent false positives from impurities.

Protocol 2: Self-Validating TR-FRET Kinase Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference, providing a robust, high-throughput readout for ATP-competitive binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the aminopyridine library (in 100% DMSO) into a 384-well proxiplate using an acoustic dispenser. Include DMSO-only wells for max signal controls and no-enzyme wells for background controls.

  • Enzyme Addition: Add 5 µL of the target kinase diluted in Kinase Buffer to all wells except the background control. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (containing biotinylated peptide substrate and ATP at its apparent

    
    ).
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate

    
    ), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Readout & Validation: Read on a microplate reader (excitation 340 nm; emission 615 nm / 665 nm).

  • Data Analysis: Calculate the Z'-factor using the max and min controls. Self-Validation Check: A Z'-factor > 0.6 validates the assay's statistical reliability. Determine IC50 values using a 4-parameter logistic regression model.

Workflow S1 Scaffold Design (Aminopyridine Core) S2 Library Synthesis (C-N Cross-Coupling) S1->S2 QC LC-MS/NMR Validation S2->QC Purity >95% S3 In Vitro Screening (TR-FRET Assay) S4 Hit-to-Lead Optimization S3->S4 IC50 < 100nM QC->S3

Step-by-step workflow from aminopyridine scaffold design to hit-to-lead optimization.

Conclusion

The substituted aminopyridine scaffold remains a cornerstone of modern medicinal chemistry. By exploiting its unique hydrogen-bonding profile, researchers can achieve highly selective hinge-binding interactions in kinases or precisely modulate ion channels. When coupled with advanced transition-metal catalysis for library generation and self-validating high-throughput screening, aminopyridines provide a highly reliable pathway from initial hit discovery to FDA-approved therapeutics.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Publishing URL:[Link]

  • Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation Source: PubMed Central (NIH) URL:[Link]

  • Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase Source: PubMed (NIH) URL:[Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 Source: ACS Publications URL:[Link]

  • 4-Aminopyridine Source: Wikipedia URL:[Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase Source: MDPI URL:[Link]

  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine Source: Semantic Scholar URL:[Link]

Sources

Foundational

The Intricate Dance of Structure and Activity: A Technical Guide to 2-(3-Methylphenyl)pyridin-4-amine Analogues in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminopyridine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of specific and potent kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of specific and potent kinase inhibitors. This technical guide delves into the structure-activity relationship (SAR) of 2-(3-Methylphenyl)pyridin-4-amine analogues, a class of compounds with significant therapeutic potential. By dissecting the roles of individual structural motifs and their influence on biological activity, we provide a comprehensive framework for the rational design of next-generation kinase inhibitors. This document moves beyond a mere recitation of facts, offering insights into the causal relationships between molecular architecture and inhibitory potency, supported by detailed experimental protocols and visual representations of key concepts.

Introduction: The 2-Aminopyridine Scaffold as a Privileged Kinase Hinge-Binder

Kinases, a family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminopyridine core has emerged as a "privileged scaffold" in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site, a conserved feature across the kinome.[1] This bidentate hydrogen bond formation, involving the pyridine nitrogen and the exocyclic amino group, effectively anchors the inhibitor, providing a stable platform for further interactions that dictate potency and selectivity.

The focus of this guide, the 2-(3-Methylphenyl)pyridin-4-amine core, introduces a specific aryl substitution at the 2-position, which allows for the exploration of a distinct chemical space and the potential for unique interactions within the kinase active site. The 3-methyl substituent on the phenyl ring provides a subtle yet important modification that can influence binding affinity and selectivity through steric and electronic effects.

Decoding the Structure-Activity Relationship: A Multi-faceted Analysis

The Critical Role of the 2-Aminopyridine Core

As previously mentioned, the 2-aminopyridine moiety is paramount for activity. It forms two crucial hydrogen bonds with the hinge residues of the kinase, typically involving the backbone amide of one residue and the backbone carbonyl of another. For instance, in the ATP-binding pocket of JAK2, this scaffold has been shown to interact with Glu930 and Leu932. Any modification that disrupts this interaction, such as removal of the amino group or alteration of the pyridine ring's nitrogen position, is expected to lead to a significant loss of inhibitory activity.

Exploring the 2-Aryl Substitution: The 3-Methylphenyl Group

The 2-aryl group, in this case, the 3-methylphenyl moiety, extends into a hydrophobic pocket of the kinase active site. The nature and substitution pattern of this aryl ring are critical determinants of both potency and selectivity.

  • Impact of the Methyl Group: The meta-position of the methyl group is significant. It can provide favorable van der Waals interactions within a specific sub-pocket of the kinase. The position of this methyl group can also influence the overall conformation of the molecule, optimizing its fit within the binding site.

  • Substitution on the Phenyl Ring: Further substitutions on the phenyl ring can be explored to enhance potency and modulate physicochemical properties. For instance, the addition of small, electron-withdrawing groups like halogens or electron-donating groups like methoxy can alter the electronic properties of the ring and potentially form additional interactions. However, bulky substituents are generally not well-tolerated as they can lead to steric clashes.

Modifications at the 4-Amino Group: Tuning Potency and Selectivity

The 4-amino group of the pyridine ring often projects towards the solvent-exposed region of the ATP-binding site. This position is a prime site for modification to improve potency, selectivity, and pharmacokinetic properties without disrupting the crucial hinge-binding interactions.

  • Alkylation and Acylation: Simple alkylation or acylation of the 4-amino group can lead to a range of activities. The introduction of small alkyl chains or functionalized acyl groups can pick up additional interactions with nearby residues.

  • Introduction of Larger Moieties: This position is often tolerant of larger, more complex substituents. For example, linking piperidine or other heterocyclic moieties through an alkyl chain can lead to a significant increase in potency by forming additional hydrogen bonds or hydrophobic interactions in the solvent-accessible region. For example, a 2-piperidinylethyl substituent has been shown to form an additional hydrogen bond with Asp939 in the JAK2 active site.

Data-Driven Insights: A Representative SAR Table

To illustrate the principles discussed above, the following table summarizes the SAR of a series of 2-aminopyridine derivatives targeting JAK2, which serves as a valuable proxy for understanding the potential SAR of 2-(3-Methylphenyl)pyridin-4-amine analogues.

Compound R1 (at 4-position of pyridine) R2 (at 2-position of pyridine) JAK2 IC50 (nM) Selectivity vs. JAK1 Selectivity vs. JAK3
Lead Compound -H2,6-dichloro-3,5-dimethoxyphenyl27--
Analogue 1 -CH2CH2-piperidine2,6-dichloro-3,5-dimethoxyphenyl9276-fold184-fold
Analogue 2 -CH2CH2-morpholine2,6-dichloro-3,5-dimethoxyphenyl15--
Analogue 3 -CH2CH2-pyrrolidine2,6-dichloro-3,5-dimethoxyphenyl12--
Analogue 4 -H3-methylphenylData not available--

Note: Data for the specific 2-(3-methylphenyl)pyridin-4-amine core is not available in the cited literature and is presented here as a hypothetical entry for structural comparison.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful development of novel analogues requires robust and reproducible experimental methods. The following sections provide detailed protocols for the synthesis and biological evaluation of 2-(3-Methylphenyl)pyridin-4-amine derivatives, based on established methodologies for similar compounds.

General Synthetic Scheme

The synthesis of 2-(3-Methylphenyl)pyridin-4-amine analogues can be achieved through a multi-step process, with the key step often being a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the 3-methylphenyl group.

Synthesis_Workflow Start 2-Chloro-4-nitropyridine Intermediate1 2-(3-Methylphenyl)-4-nitropyridine Start->Intermediate1 Suzuki Coupling (3-Methylphenyl)boronic acid, Pd catalyst Intermediate2 2-(3-Methylphenyl)pyridin-4-amine (Core Scaffold) Intermediate1->Intermediate2 Reduction (e.g., Fe/NH4Cl or H2/Pd-C) Final_Product Substituted Analogues Intermediate2->Final_Product Functionalization at 4-amino group (Alkylation, Acylation, etc.)

Caption: General synthetic workflow for 2-(3-Methylphenyl)pyridin-4-amine analogues.

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

  • To a solution of 2-chloro-4-nitropyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane or a mixture of DME and water, add (3-methylphenyl)boronic acid (1.2 eq) and a base such as K2CO3 or Cs2CO3 (2.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add a palladium catalyst, for example, Pd(PPh3)4 (0.05 eq) or Pd(dppf)Cl2 (0.05 eq).

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(3-methylphenyl)-4-nitropyridine.

Biological Evaluation: In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against the target kinase (e.g., JAK2) is typically determined using an in vitro kinase assay.

Step-by-Step Protocol for a Representative Kinase Assay (e.g., for JAK2):

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide substrate), and ATP.

  • Add varying concentrations of the test compound (typically in DMSO, with the final DMSO concentration kept below 1%) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.

Mechanism of Action: Visualizing Kinase Inhibition

The primary mechanism of action for this class of compounds is competitive inhibition of ATP binding to the target kinase. The following diagram illustrates the key interactions of a 2-aminopyridine-based inhibitor within the ATP-binding pocket of a kinase.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Site cluster_1 2-(3-Methylphenyl)pyridin-4-amine Analogue Hinge Hinge Region (e.g., Glu930, Leu932) HydrophobicPocket Hydrophobic Pocket SolventRegion Solvent-Exposed Region Aminopyridine 2-Aminopyridine Core Aminopyridine->Hinge H-Bonds Methylphenyl 3-Methylphenyl Group Methylphenyl->HydrophobicPocket Hydrophobic Interactions R_Group 4-Substituent (R) R_Group->SolventRegion Additional Interactions

Sources

Exploratory

Review of aminopyridines as privileged scaffolds in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The "Privileged Scaffold" Concept and the Rise of Aminopyridines In the landscape of medicinal chemistry, "privile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged Scaffold" Concept and the Rise of Aminopyridines

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, unrelated biological targets, thereby offering a versatile starting point for the development of new drugs.[1] Among these, the aminopyridine core has emerged as a particularly fruitful scaffold, underpinning a diverse array of approved drugs and clinical candidates.[2][3] This guide provides a comprehensive overview of the aminopyridine scaffold, its physicochemical properties, synthetic accessibility, and its impactful applications across various therapeutic areas.

Aminopyridines are a class of heterocyclic compounds consisting of a pyridine ring substituted with an amino group.[4] They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[5] The position of the amino group significantly influences the molecule's electronic properties, basicity, and spatial arrangement, which in turn dictates its biological activity.[5] The simple, low molecular weight of 2-aminopyridine, for instance, makes it an ideal starting point for synthesizing diverse biological molecules with minimal side reactions.[6]

The versatility of the aminopyridine scaffold stems from several key attributes:

  • Hydrogen Bonding Capabilities: The pyridine nitrogen and the amino group can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.

  • Aromatic System: The pyridine ring can engage in π-π stacking and other non-covalent interactions, further enhancing binding affinity.

  • Tunable Physicochemical Properties: The aminopyridine core allows for straightforward chemical modification, enabling chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability.[3][4]

  • Synthetic Tractability: A wide range of synthetic methods are available for the preparation and derivatization of aminopyridines, making them readily accessible for library synthesis and lead optimization.[7][8]

This guide will delve into the multifaceted role of aminopyridines in drug discovery, exploring their applications as kinase inhibitors, central nervous system (CNS) modulators, and agents for neglected tropical diseases. We will also examine key structure-activity relationships (SAR), synthetic strategies, and provide illustrative case studies of successful aminopyridine-based drugs.

Physicochemical Properties and Their Impact on Drug Design

The physicochemical properties of aminopyridines are fundamental to their utility as privileged scaffolds. Understanding these properties is crucial for designing molecules with optimal pharmacokinetic and pharmacodynamic profiles.

Property2-Aminopyridine4-AminopyridineSignificance in Drug Discovery
Molecular Weight 94.11 g/mol [9]94.1146 g/mol [10]Low molecular weight provides a good starting point for building more complex molecules while adhering to Lipinski's Rule of Five.
Melting Point 58.1 °C[9]158 °C[10]Influences solid-state properties, formulation, and stability.
Boiling Point 210 °C[9]273.5 °C[10]Relevant for purification and manufacturing processes.
logP (Octanol/Water Partition Coefficient) 0.48[9]-0.55A measure of lipophilicity, which affects membrane permeability, solubility, and protein binding.
pKa 6.869.11Determines the ionization state at physiological pH, impacting solubility, receptor interaction, and cell penetration.
Water Solubility Soluble[11]Soluble[10]Crucial for drug formulation and bioavailability.

Table 1: Comparative Physicochemical Properties of 2- and 4-Aminopyridine.

The basicity (pKa) and lipophilicity (logP) are particularly important parameters in drug design. For instance, in the context of voltage-gated potassium channel blockers, both the basicity and lipophilicity of 4-aminopyridine analogs play a role in their channel-blocking activity.[12] The ability to modulate these properties through chemical derivatization is a key advantage of the aminopyridine scaffold.

Synthetic Strategies for Aminopyridine Scaffolds

The accessibility of diverse aminopyridine derivatives is a cornerstone of their success in drug discovery. A variety of synthetic methods have been developed to construct and functionalize the aminopyridine core.

Classical and Modern Synthetic Approaches

One of the most well-known methods for synthesizing 2-aminopyridine is the Chichibabin amination , which involves the reaction of pyridine with sodium amide.[5] While effective, this reaction can sometimes lead to mixtures of isomers. More contemporary methods often rely on the amination of halopyridines, which offers greater regiocontrol.[7] These reactions can be carried out using transition metal catalysts, such as palladium, or under microwave-assisted, solvent-free conditions.[7]

Another versatile approach is the multicomponent one-pot reaction, which allows for the rapid assembly of substituted 2-aminopyridines from simple precursors like enaminones, malononitrile, and primary amines.[8] This method is efficient and aligns with the principles of green chemistry.

General Experimental Protocol: Multicomponent Synthesis of 2-Aminopyridine Derivatives

The following is a generalized protocol based on the multicomponent synthesis of 2-amino-3-cyanopyridine derivatives:[8]

  • Reactant Preparation: In a reaction vessel, combine the enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1 mmol).

  • Reaction Conditions: The reaction is typically performed under solvent-free conditions and heated to an optimized temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).[8]

  • Work-up and Purification: After the reaction is complete, the crude product is purified. This may involve recrystallization or column chromatography to yield the desired 2-aminopyridine derivative.

  • Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR.[8]

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Process cluster_product Product Enaminone Enaminone OnePot One-Pot Synthesis (Solvent-free, Heat) Enaminone->OnePot Malononitrile Malononitrile Malononitrile->OnePot PrimaryAmine Primary Amine PrimaryAmine->OnePot Purification Purification (e.g., Column Chromatography) OnePot->Purification Characterization Characterization (FTIR, NMR) Purification->Characterization Aminopyridine 2-Aminopyridine Derivative Characterization->Aminopyridine

Caption: Workflow for the multicomponent synthesis of 2-aminopyridine derivatives.

Aminopyridines in Kinase Inhibition: A Privileged Scaffold for Oncology

The aminopyridine scaffold is a prominent feature in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[13] The ability of the 2-aminopyridine moiety to form key hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it a highly effective pharmacophore.[13]

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[14] Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[15] Several 2-aminopyridine derivatives have been developed as potent and selective JAK2 inhibitors.[14]

For example, the aminopyridine derivative KRC-180 has been shown to directly inhibit the kinase activity of JAK2, leading to the suppression of downstream signaling molecules STAT3 and STAT5.[15] This inhibition of the JAK2 signaling pathway ultimately induces apoptotic cell death and cell cycle arrest in leukemic cells.[15] Structure-activity relationship (SAR) studies and mechanistic analyses have identified key structural features of 2-aminopyridine derivatives that contribute to their high inhibitory activity and selectivity for JAK2 over other JAK family members.[14]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription (Proliferation, Differentiation) Nucleus->Gene KRC180 KRC-180 (Aminopyridine Inhibitor) KRC180->JAK2 Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of an aminopyridine-based JAK2 inhibitor.

Other Kinase Targets

Beyond JAK kinases, aminopyridine scaffolds have been successfully employed to target a range of other kinases, including:

  • p38 Mitogen-Activated Protein (MAP) Kinase: A novel series of aminopyridine N-oxides were designed as potent and selective inhibitors of p38α MAP kinase, with some compounds demonstrating in vivo efficacy in models of inflammation.[16]

  • Anaplastic Lymphoma Kinase (ALK): 3,5-diaryl-2-aminopyridine derivatives have been developed as potent and selective inhibitors of ALK2, a target for the rare genetic disorder fibrodysplasia ossificans progressiva.[17]

  • Phosphoinositide 3-kinase (PI3K)γ: An aminopyridine core was utilized to overcome solubility limitations in a series of PI3Kγ inhibitors, leading to compounds with good oral bioavailability and efficacy in a rat model of airway inflammation.[18]

  • Human Vaccinia-related Kinases 1 and 2 (VRK1 and VRK2): An aminopyridine scaffold served as the basis for the discovery and elaboration of inhibitors for VRK1 and VRK2, which are potential therapeutic targets.[13]

Aminopyridines in the Central Nervous System: Modulating Neuronal Function

The ability of certain aminopyridines to cross the blood-brain barrier has made them valuable tools and therapeutic agents for neurological disorders.[19] 4-aminopyridine (4-AP), in particular, has a well-established role as a blocker of voltage-gated potassium (KV) channels.[10][20]

4-Aminopyridine (Dalfampridine) for Multiple Sclerosis

Dalfampridine, the extended-release tablet formulation of 4-aminopyridine, is approved for improving walking in patients with multiple sclerosis (MS).[21][22] In MS, the myelin sheath that insulates nerve fibers is damaged, leading to impaired nerve impulse conduction.[23] By blocking potassium channels, 4-AP prolongs the action potential and enhances the conduction of nerve signals in demyelinated axons.[23][24]

The mechanism of action of 4-aminopyridine involves the direct blockade of voltage-gated potassium channels, which are exposed in demyelinated axons.[12][19] This blockade enhances signal transduction and can restore nerve conduction.[19]

Demyelinated_Axon cluster_normal Normal Axon cluster_demyelinated Demyelinated Axon cluster_treatment Treatment with 4-AP NormalAxon Myelin Sheath Axon K+ Channel (covered) DemyelinatedAxon Damaged Myelin Axon Exposed K+ Channel NormalAxon->DemyelinatedAxon Demyelination TreatedAxon Damaged Myelin Axon Blocked K+ Channel DemyelinatedAxon->TreatedAxon Treatment FourAP 4-Aminopyridine FourAP->TreatedAxon:k_channel

Caption: Mechanism of action of 4-aminopyridine on demyelinated axons.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Neuronal nitric oxide synthase (nNOS) is a therapeutic target for various neurological disorders.[25] The 2-aminopyridine scaffold has been utilized to develop potent and selective nNOS inhibitors with improved blood-brain barrier permeability.[25] By modifying the side chains of the 2-aminopyridine core, researchers have been able to enhance potency, selectivity, and pharmacokinetic properties.[26]

Aminopyridines in Neglected Tropical Diseases: A Scaffold of Hope

Neglected tropical diseases (NTDs) disproportionately affect impoverished populations, and there is a pressing need for new, effective, and accessible treatments.[3][4] The aminopyridine scaffold has shown promise in the development of drug candidates against several protozoan NTDs, including Chagas disease, human African trypanosomiasis (sleeping sickness), and leishmaniasis.[3][4]

The inclusion of an aminopyridine moiety in drug candidates for NTDs can offer several advantages:[3][4]

  • Reduced Lipophilicity: This can lead to improved aqueous solubility and more favorable pharmacokinetic profiles.

  • Additional Target Interactions: The aminopyridine can form extra hydrogen bonds or other interactions with the target protein, enhancing potency.

  • Synthetic Handle: It can serve as an intermediate for the synthesis of more complex heterocyclic systems.

Medicinal chemistry efforts have focused on incorporating the aminopyridine scaffold into molecules targeting various proteins essential for the survival of these protozoan parasites, such as kinases and N-myristoyltransferase.[4]

Conclusion and Future Perspectives

The aminopyridine scaffold has unequivocally earned its status as a privileged structure in drug discovery. Its versatility, synthetic accessibility, and favorable physicochemical properties have enabled the development of a wide range of clinically successful drugs and promising therapeutic candidates. From potent kinase inhibitors for cancer to modulators of neuronal function for neurological disorders and novel agents for neglected tropical diseases, the impact of aminopyridines is vast and continues to grow.

Future research in this area will likely focus on several key aspects:

  • Novel Synthetic Methodologies: The development of even more efficient and sustainable synthetic routes to access diverse aminopyridine libraries will continue to be a priority.

  • Exploring New Chemical Space: The functionalization of the aminopyridine core with novel substituents will unlock new areas of chemical space and potentially lead to the discovery of inhibitors for new biological targets.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets in complex with aminopyridine-based ligands will facilitate more rational, structure-guided drug design efforts.

  • Addressing Drug Resistance: The aminopyridine scaffold may offer opportunities to develop next-generation drugs that can overcome resistance to existing therapies.

As our understanding of disease biology deepens and synthetic chemistry techniques advance, the aminopyridine scaffold is poised to remain a cornerstone of medicinal chemistry and a rich source of innovative medicines for years to come.

References

  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). PubMed.
  • A Comparative Guide to the Structure-Activity Relationship of 4-Aminopyridine Analogs as Voltage-Gated Potassium Channel Blocker. Benchchem.
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  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). MDPI.
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  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PMC.
  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. (2021). Journal of Medicinal Chemistry.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (2024). Taylor & Francis.
  • Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. (2018). PMC.
  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. (2020). PubMed.
  • US FDA Approves Acorda Therapeutics MS Drug to Help with Walking. (2010). BioSpace.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). Journal of Medicinal Chemistry.
  • FDA Blesses Ampyra as First Drug to Improve MS Walking. (2010). BioWorld.
  • Neuroscience Breakthroughs Fueled by 4-Aminopyridine-2-carboxylic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
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  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry.
  • Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. (2005). Pure.
  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. (2020). PubMed.
  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (2012). PMC.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Research Square.
  • Neuroprotective Properties of 4-Aminopyridine. (2021).
  • 2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. (2015). Journal of Medicinal Chemistry.
  • Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. (2012). PMC.
  • Ampyra is First Symptom Management Drug Developed Specifically to Treat MS, the First Oral MS Therapy Approved for MS, and the First New FDA Approved Therapy to Come Through the MS Pipeline Since 2004. (2010). PR Newswire.
  • FDA Approves Ampyra. (2010). MS Living Well.
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Sources

Foundational

2-(3-Methylphenyl)pyridin-4-amine safety, toxicity, and handling information

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-(3-Methylphenyl)pyridin-4-amine Chemical Identification and Structural Context 2-(3-Methylphenyl)pyridin-4-amine is a heterocyclic aromatic amine. It...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-(3-Methylphenyl)pyridin-4-amine

Chemical Identification and Structural Context

2-(3-Methylphenyl)pyridin-4-amine is a heterocyclic aromatic amine. Its structure consists of a pyridine ring functionalized with an amine group at the 4-position and a 3-methylphenyl (m-tolyl) group at the 2-position. This configuration suggests that its chemical reactivity and biological activity will be influenced by both the basicity of the 4-aminopyridine moiety and the lipophilicity of the aryl substituent.

  • IUPAC Name: 2-(3-Methylphenyl)pyridin-4-amine

  • Synonyms: 2-(m-tolyl)pyridin-4-amine

  • CAS Number: 1065074-33-8

  • Molecular Formula: C₁₂H₁₂N₂

  • Molecular Weight: 184.24 g/mol

  • Chemical Structure:

    
    (A representative structure would be inserted here in a full whitepaper)
    

Hazard Assessment via Structural Analogy

Due to the absence of specific toxicological data, a hazard assessment must be inferred from its core structures: the 4-aminopyridine ring and the substituted phenyl group. The 4-aminopyridine scaffold, in particular, is associated with significant toxicity. Analogs such as 4-aminopyridine itself and various methyl-substituted aminopyridines provide the most relevant data for a precautionary assessment.

The data from these analogs consistently point towards high acute toxicity, severe corrosivity, and irritation potential. For instance, 4-aminopyridine (CAS 504-24-5) is classified as "Fatal if swallowed" (Acute Toxicity, Oral, Category 2) and causes severe skin burns and eye damage[1]. Similarly, 2-Amino-4-methylpyridine (CAS 695-34-1) is classified as "Toxic if swallowed, in contact with skin or if inhaled" and also causes severe skin burns and eye damage[2][3].

Based on these potent analogs, it is scientifically prudent to handle 2-(3-Methylphenyl)pyridin-4-amine as a substance with a high degree of hazard until empirical data proves otherwise.

Table 1: GHS Classification of Structural Analogs
CompoundCAS NumberGHS Classification Highlights
4-Aminopyridine 504-24-5Acute Toxicity, Oral (Category 2), H300: Fatal if swallowed; Skin Corrosion (Category 1B), H314: Causes severe skin burns and eye damage; Acute Toxicity, Dermal/Inhalation (Category 3), H311+H331: Toxic in contact with skin or if inhaled.
2-Amino-4-methylpyridine 695-34-1Acute Toxicity, Oral/Dermal/Inhalation (Category 3), H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled; Skin Corrosion (Category 1B), H314: Causes severe skin burns and eye damage.[3]
4-Amino-2-methylpyridine 18437-58-6Acute Toxicity, Oral/Inhalation (Category 4), H302+H332: Harmful if swallowed or if inhaled; Serious Eye Damage (Category 1), H318: Causes serious eye damage; Skin Irritation (Category 2), H315: Causes skin irritation.[4]

Presumed Precautionary GHS Classification for 2-(3-Methylphenyl)pyridin-4-amine:

  • Pictograms:

    • Skull and Crossbones (GHS06)

    • Corrosion (GHS05)

  • Signal Word: Danger

  • Hazard Statements:

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

    • H314: Causes severe skin burns and eye damage.

    • H412: Harmful to aquatic life with long lasting effects.

Inferred Toxicological Profile

The toxicological properties of this compound have not been fully investigated. The following profile is an extrapolation from its hazardous structural analogs.

  • Acute Toxicity: High acute toxicity is anticipated via all routes of exposure (oral, dermal, inhalation). The parent compound, 4-aminopyridine, is extremely potent. Ingestion of even small quantities may be fatal[1]. Effects of overexposure may include dizziness, headache, and potential nervous system effects[5].

  • Skin Corrosion/Irritation: The aminopyridine class of compounds is known to be corrosive or irritating to the skin. Direct contact is likely to cause severe skin burns[6].

  • Serious Eye Damage/Irritation: Based on analog data, this compound should be presumed to cause serious, and potentially irreversible, eye damage upon contact[2][4].

  • Respiratory Sensitization: It may cause respiratory irritation[1][7]. Inhalation of dust should be strictly avoided.

  • Carcinogenicity & Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic. Key analogs are not classified as carcinogens by IARC, NTP, or OSHA.

Experimental Protocols: Safe Handling & Emergency Procedures

Trustworthiness in the laboratory is built on self-validating protocols that anticipate and mitigate risk. The following procedures are designed to create a safe operating environment for handling highly toxic and corrosive solids.

Hierarchy of Controls

The most effective safety protocols prioritize engineering and administrative controls over sole reliance on personal protective equipment (PPE).

cluster_0 Hierarchy of Safety Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous analog) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Safety Controls for Chemical Handling.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Eye/Face Protection: Use chemical safety goggles and a full-face shield[1]. Ensure eyewash stations are immediately accessible[2].

  • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.

  • Respiratory Protection: Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator[2].

Handling and Storage Protocol
  • Preparation: Before handling, ensure all required PPE is donned correctly. Verify that the chemical fume hood is functioning properly.

  • Handling: Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust[2]. Avoid all contact with skin and eyes[1]. Do not eat, drink, or smoke in the handling area.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[2]. The storage area must be locked and accessible only to authorized personnel. Some analogs are hygroscopic or air-sensitive; consider storage under an inert atmosphere (e.g., Argon)[2].

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[2].

Emergency Response Workflow

cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Incident Occurs (Spill / Exposure) Skin Skin Contact: Rinse with water for 15 min Remove contaminated clothing Start->Skin Exposure Eye Eye Contact: Rinse with water for 15 min Seek immediate medical attention Start->Eye Exposure Inhalation Inhalation: Move to fresh air Call for medical help Start->Inhalation Exposure Ingestion Ingestion: IMMEDIATELY call Poison Center Do NOT induce vomiting Start->Ingestion Exposure Evacuate Evacuate Area Alert Others Start->Evacuate Spill Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical PPE Don Full PPE (incl. respirator) Evacuate->PPE Contain Contain Spill Use inert absorbent material PPE->Contain Clean Collect & Dispose as Hazardous Waste Contain->Clean

Caption: General Emergency Response Workflow.

First Aid Measures
  • General Advice: First aiders must protect themselves. Show this safety information to the doctor in attendance. Immediate medical attention is required[2].

  • If Inhaled: Remove person to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required[2].

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting[2].

Physical and Chemical Properties (Inferred from Analogs)

Specific data for 2-(3-Methylphenyl)pyridin-4-amine is not available. The following table provides data from key analogs to offer an estimated physical profile.

Table 2: Physical Properties of Structural Analogs
Property4-Aminopyridine2-Amino-4-methylpyridine
Appearance SolidSolid
Melting Point 155 - 158 °C (311 - 316 °F)96 - 99 °C (205 - 210 °F)
Boiling Point 273 °C (523 °F)230 °C (446 °F)
Stability Stable under normal conditionsStable under normal conditions[2]
Reactivity Forms explosive mixtures with air on intense heatingForms explosive mixtures with air on intense heating

References

  • - Central Drug House (P) Ltd.

  • - Fisher Scientific

  • - MilliporeSigma

  • - ECHEMI

  • - MilliporeSigma

  • - Santa Cruz Biotechnology

  • - Fisher Scientific

  • - BLDpharm

  • - BIOCHEM CHEMOPHARMA

  • - PubChem

  • - Sigma-Aldrich

  • - Crest Lifescience

  • - Matrix Fine Chemicals

  • - Jubilant Ingrevia

  • - Loba Chemie

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloropyridine Substrates

Introduction: The Challenge and Utility of 4-Aminopyridines The 4-aminopyridine scaffold is a privileged motif in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and funct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Utility of 4-Aminopyridines

The 4-aminopyridine scaffold is a privileged motif in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these crucial C-N bonds, largely supplanting harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution (SNAr).[1][2]

However, the application of this palladium-catalyzed cross-coupling to 4-chloropyridine substrates is not without its challenges. As an electron-deficient heteroaryl chloride, 4-chloropyridine presents a unique set of hurdles that must be overcome to achieve high-yielding, reproducible results. The primary obstacle lies in the inherent stability of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle significantly more demanding compared to its bromide or iodide counterparts.[3] Furthermore, the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the critical parameters governing the Buchwald-Hartwig amination of 4-chloropyridine substrates. We will delve into the mechanistic nuances, explore the rationale behind the selection of catalysts, ligands, and reagents, and provide field-proven protocols and troubleshooting strategies to enable the successful synthesis of a broad range of 4-aminopyridine derivatives.

Mechanistic Considerations for 4-Chloropyridine Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by an active Pd(0) species.[4] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond of the 4-chloropyridine. This is often the rate-limiting step for chloro-substrates due to the high C-Cl bond strength.[3] The use of bulky, electron-rich ligands is crucial to facilitate this challenging step.[1][3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 4-aminopyridine product and regenerating the active Pd(0) catalyst.[5]

A competing side reaction that can significantly reduce the yield is hydrodehalogenation, where the chloro-substituent is replaced by a hydrogen atom.[3] This can occur if the reductive elimination step is slow, allowing for alternative pathways such as β-hydride elimination from the amine or reaction with trace amounts of water.[3]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd(0)L->OxAdd 4-Chloropyridine Pd(II)Complex Ar-Pd(II)(Cl)L OxAdd->Pd(II)Complex AmineCoord Amine Coordination & Deprotonation Pd(II)Complex->AmineCoord + Amine (HNR'R'') + Base AmidoComplex Ar-Pd(II)(NR'R'')L AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Regeneration Product Ar-NR'R'' (4-Aminopyridine) RedElim->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination of 4-chloropyridine.

Critical Parameters for Success: A Deep Dive

Achieving high yields in the amination of 4-chloropyridine hinges on the careful selection and optimization of several key reaction components.

The Catalyst System: Palladium Source and Ligand Selection

The choice of the palladium source and, more importantly, the supporting phosphine ligand is paramount for activating the inert C-Cl bond.

  • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, they can sometimes be unreliable.[3] Modern, air-stable palladium pre-catalysts (such as G3 or G4 palladacycles) are often preferred as they form the active Pd(0) species more cleanly and efficiently.[3][6]

  • Ligand Selection: Standard, less bulky ligands like PPh₃ are generally ineffective for chloropyridine substrates.[3] The key to success lies in the use of sterically hindered, electron-rich biarylphosphine ligands.[1][3] These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.

    • For Primary Amines: Ligands such as BrettPhos have shown excellent performance and selectivity.[4]

    • For a Broad Range of Amines: RuPhos , DavePhos , and XPhos are highly effective for coupling both primary and secondary amines with aryl chlorides.[3][7]

The Base: A Non-Nucleophilic Powerhouse

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Sodium tert-butoxide (NaOtBu) is the most widely used and effective base for these transformations.[3] It is crucial to use a high-purity, anhydrous grade of NaOtBu, as trace impurities can lead to side reactions.[3]

  • For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher reaction temperatures and a more active catalyst system.[3]

The Solvent: Ensuring Solubility and Stability

The choice of solvent is critical for maintaining the solubility of all reaction components and ensuring the stability of the catalytic species.

  • Aprotic, non-polar solvents are generally preferred. Toluene and 1,4-dioxane are the most common choices.[3][4]

  • It is imperative to use dry, degassed solvents to prevent deactivation of the Pd(0) catalyst and to minimize hydrodehalogenation side reactions.[3]

Reaction Conditions: Temperature and Atmosphere
  • Temperature: Due to the difficulty of the oxidative addition of the C-Cl bond, elevated temperatures, typically in the range of 80-110 °C , are required.[3]

  • Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.[3]

Comparative Data: Catalyst Systems for 4-Chloropyridine Amination

Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / RuPhosMorpholineNaOtBuToluene10095[3]
Pd(OAc)₂ / BrettPhosn-HexylamineNaOtBuToluene10092[4]
Pd(OAc)₂ / DavePhosAnilineNaOtBuToluene10088[7]
[Pd(cinnamyl)Cl]₂ / MorDalPhosPiperidineK₃PO₄Water10090[8]
Pd G3 / XPhosBenzylamineLHMDSDioxane8094[6]

This table is a representative summary. Yields are highly dependent on the specific amine and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Amination of 4-Chloropyridine

This protocol provides a robust starting point for the coupling of a variety of secondary amines with 4-chloropyridine.

Materials:

  • 4-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloropyridine, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the amine followed by the anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminopyridine.

Protocol 2: Optimized Procedure for Primary Amines using a Pre-catalyst

This protocol is optimized for the coupling of primary amines and utilizes a more efficient pre-catalyst system.

Materials:

  • 4-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Primary Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.01 mmol, 1 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv, as a 1.0 M solution in THF)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-chloropyridine and the XPhos Pd G3 pre-catalyst.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the primary amine and anhydrous, degassed 1,4-dioxane.

  • Base Addition: Slowly add the LHMDS solution via syringe while stirring.

  • Reaction: Heat the mixture to 80 °C and stir for 4-12 hours.

  • Monitoring, Workup, and Purification: Follow steps 5-9 as described in Protocol 1.

Troubleshooting and Optimization

Low conversion or the formation of side products can be common issues. A systematic approach to troubleshooting is essential for success.

Troubleshooting Decision Tree

Troubleshooting cluster_troubleshooting Troubleshooting Guide Start Low or No Conversion CheckInert Verify Inert Atmosphere (O₂ deactivates catalyst) Start->CheckInert SideReaction Hydrodehalogenation Observed Start->SideReaction Side Product Observed CheckReagents Check Reagent Purity (Dry solvent? Anhydrous base?) CheckInert->CheckReagents Atmosphere OK IncreaseTemp Increase Temperature (e.g., to 110 °C) CheckReagents->IncreaseTemp Reagents OK ChangeLigand Screen Different Ligand (e.g., RuPhos, BrettPhos) IncreaseTemp->ChangeLigand Still Low Conversion IncreaseLoading Increase Catalyst Loading (e.g., to 3-5 mol%) ChangeLigand->IncreaseLoading Still Low Conversion StrictlyAnhydrous Ensure Strictly Anhydrous Conditions SideReaction->StrictlyAnhydrous ExcessAmine Use Slight Excess of Amine (1.2-1.5 equiv) StrictlyAnhydrous->ExcessAmine Still an Issue

Caption: A decision tree for troubleshooting common issues in the amination of 4-chloropyridine.

Conclusion

The Buchwald-Hartwig amination of 4-chloropyridine substrates is a highly effective method for the synthesis of valuable 4-aminopyridine derivatives. While the inertness of the C-Cl bond presents a challenge, a rational approach to reaction design, focusing on the use of bulky, electron-rich phosphine ligands, robust palladium pre-catalysts, and carefully controlled reaction conditions, can lead to highly successful outcomes. The protocols and troubleshooting guide presented here provide a solid foundation for researchers to confidently and efficiently access this important class of compounds.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic Synthesis. Available at: [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

Sources

Application

Application Note: Laboratory Preparation of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

Strategic Overview & Retrosynthetic Analysis The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors target...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Analysis

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors targeting CSF1R and Janus Kinase 3 (JAK3) . The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines requires precise orchestration of carbon-carbon (C–C) and carbon-nitrogen (C–N) cross-coupling reactions.

A common pitfall in polycyclic 7-azaindole synthesis is the misordering of these cross-coupling events. Starting from the commercially available 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, researchers must carefully dictate whether to perform the C-2 arylation or the C-4 amination first. This guide establishes a field-proven, self-validating workflow that maximizes chemoselectivity and overall yield by prioritizing C-2 arylation, followed by C-4 amination, and concluding with a meticulously controlled deprotection sequence.

Mechanistic Causality & Reaction Sequencing

The C-2 vs. C-4 Cross-Coupling Dilemma

In a di-halogenated azaindole system (C-2 iodine, C-4 chlorine), oxidative addition of palladium strongly favors the more reactive carbon-iodine bond at C-2. Attempting a Buchwald-Hartwig amination at C-4 prior to C-2 functionalization forces the palladium catalyst to preferentially insert at C-2. This leads to unwanted dehalogenation (reduction at C-2) or the formation of complex polymeric mixtures . Therefore, Suzuki-Miyaura cross-coupling must be executed first to chemoselectively install the aryl group at C-2, leaving the C-4 chlorine intact for subsequent amination.

The Necessity of SEM Protection

The acidic pyrrole N-H proton (pKa ~16) can poison palladium catalysts or undergo competitive N-arylation. Masking the N-H with a 2-(trimethylsilyl)ethoxymethyl (SEM) group is critical. The SEM group provides robust steric shielding and withstands the strong bases (e.g., K₂CO₃, Cs₂CO₃) required for both cross-coupling steps.

SynthesisRoute Start 4-Chloro-2-iodo-1H- pyrrolo[2,3-b]pyridine Step1 SEM-Cl, NaH DMF, 0 °C Start->Step1 Int1 4-Chloro-2-iodo-1-SEM- pyrrolo[2,3-b]pyridine Step1->Int1 Step2 Ar-B(OH)2, Pd2(dba)3 Dioxane/H2O, 100 °C Int1->Step2 Int2 4-Chloro-2-aryl-1-SEM- pyrrolo[2,3-b]pyridine Step2->Int2 Step3 HNR1R2, RuPhos Pd G2 Base, Heat Int2->Step3 Int3 4-Amino-2-aryl-1-SEM- pyrrolo[2,3-b]pyridine Step3->Int3 Step4 1. TFA, CH2Cl2 2. NaHCO3, THF Int3->Step4 Product 2-Aryl-1H-pyrrolo[2,3-b] pyridin-4-amine Step4->Product

Fig 1: Optimal synthetic sequence for 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-2 Arylation)

Self-Validation Check: The reaction should proceed rapidly. Prolonged heating (>2 hours) indicates catalyst deactivation and risks C-4 hydrolysis.

  • Preparation: To an oven-dried Schlenk flask under N₂ atmosphere, add 4-chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.03 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a thoroughly de-gassed mixture of 1,4-dioxane and water (1:1 v/v, 0.15 M concentration). Note: Degassing via sparging or freeze-pump-thaw is mandatory to prevent Pd(0) oxidation.

  • Reaction: Heat the vigorously stirred mixture to 100 °C for 30 minutes. Monitor by LC-MS for the disappearance of the iodine isotope pattern.

  • Workup: Cool to room temperature, remove volatiles in vacuo, and partition the residue between EtOAc and water. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C-4)
  • Preparation: In a sealed tube, combine the 4-chloro-2-aryl-1-SEM-pyrrolo[2,3-b]pyridine intermediate (1.0 equiv), the desired secondary amine (1.5 equiv), RuPhos Pd G2 catalyst (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reaction: Suspend in anhydrous, de-gassed toluene or 1,4-dioxane (0.1 M). Seal the tube and heat at 85 °C for 1–3 hours.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via silica gel chromatography.

Protocol C: Two-Stage SEM Deprotection

Mechanistic Insight: SEM deprotection is notoriously challenging in electron-rich heterocycles. Acidic cleavage with TFA generates an N-hydroxymethyl (hemiaminal) intermediate. If not forcefully hydrolyzed in a subsequent basic step, this intermediate releases formaldehyde, which reacts with the azaindole core to form methylene-bridged dimers or tricyclic side products .

SEMDeprotection SEM SEM-Protected Amine Acid TFA / CH2Cl2 (Acidic Cleavage) SEM->Acid Hemiaminal N-Hydroxymethyl Intermediate Acid->Hemiaminal Base NaHCO3 / THF (Basic Hydrolysis) Hemiaminal->Base Product Deprotected Product + HCHO Base->Product

Fig 2: Two-stage SEM deprotection mechanism preventing formaldehyde side-reactions.

  • Acidic Cleavage: Dissolve the SEM-protected substrate in dry CH₂Cl₂ (0.03 M). Add TFA (30% v/v) dropwise over 5 minutes under N₂. Stir at room temperature for 9.5 hours.

  • Intermediate Isolation: Remove all solvent and excess TFA in vacuo to yield the crude N-hydroxymethyl intermediate.

  • Basic Hydrolysis: Dissolve the crude residue in THF (0.06 M). Add an equal volume of saturated aqueous NaHCO₃ dropwise. Stir the biphasic mixture vigorously at room temperature for 18 hours to drive the expulsion of formaldehyde.

  • Final Workup: Remove THF under reduced pressure, extract the aqueous layer with EtOAc (3x), dry, and purify to isolate the final 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.

Quantitative Data & Optimization

The following tables summarize optimized conditions and yields derived from validated synthetic campaigns, allowing for rapid comparison of catalyst efficacy and substrate scope.

Table 1: Optimization of C-2 Suzuki-Miyaura Arylation

Boronic Acid Catalyst (mol %) Base Solvent Temp / Time Yield (%)
Phenylboronic acid Pd₂(dba)₃ (3%) K₂CO₃ Dioxane/H₂O 100 °C, 30 min 85
4-Methoxyphenylboronic acid Pd₂(dba)₃ (3%) K₂CO₃ Dioxane/H₂O 100 °C, 30 min 82

| 4-(Hydroxymethyl)phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 80 °C, 9 h | 78 |

Table 2: Buchwald-Hartwig Amination at C-4

Substrate (C-2 Aryl) Amine Catalyst System Temp / Time Yield (%)
Phenyl N-Methylbenzylamine RuPhos Pd G2 85 °C, 1 h 75
4-Methoxyphenyl N-Methylbenzylamine RuPhos Pd G2 85 °C, 1 h 71

| Phenyl | N-Methylcyclohexylamine | Pd(OAc)₂ / dtbp | 110 °C, 3 h | 68 |

References

  • Merugu, S.R.; Selmer-Olsen, S.; Kaada, C.J.; Sundby, E.; Hoff, B.H. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules, 2024, 29(19), 4743. Available at:[Link]

  • Nakajima, Y.; Tojo, T.; Morita, M.; et al. "Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3." Chemical and Pharmaceutical Bulletin, 2014, 62(10), 1000-1013. Available at:[Link]

Method

Application Note: 2-(3-Methylphenyl)pyridin-4-amine as a Privileged Scaffold in Kinase-Targeted Anticancer Drug Design

Executive Summary In the landscape of targeted oncology, Fragment-Based Drug Design (FBDD) relies on the identification of low-molecular-weight, high-ligand-efficiency scaffolds that can be systematically elaborated into...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, Fragment-Based Drug Design (FBDD) relies on the identification of low-molecular-weight, high-ligand-efficiency scaffolds that can be systematically elaborated into potent therapeutics. 2-(3-Methylphenyl)pyridin-4-amine represents a highly privileged fragment in the development of ATP-competitive kinase inhibitors. This guide provides an in-depth mechanistic rationale, structure-activity relationship (SAR) framework, and validated experimental protocols for utilizing this fragment to design novel anticancer agents targeting kinases such as ROCK, Aurora, and ALK.

Mechanistic Rationale: Structural Biology of the Scaffold

The efficacy of the 2-(3-methylphenyl)pyridin-4-amine fragment stems from its dual-action binding modality within the highly conserved ATP-binding pocket of protein kinases [1].

  • The 4-Aminopyridine Core (Hinge Binder): The 4-aminopyridine motif is a well-documented hinge-binding pharmacophore. The pyridine nitrogen acts as a potent hydrogen bond acceptor, interacting with the backbone amide (e.g., Met or Cys) of the kinase hinge region. Concurrently, the exocyclic 4-amino group serves as a hydrogen bond donor to the adjacent backbone carbonyl. This bidentate interaction mimics the binding of the adenine ring of ATP, anchoring the molecule firmly within the active site [2].

  • The 2-(3-Methylphenyl) Substitution (Hydrophobic Probe): Positioning a phenyl ring at the C2 position of the pyridine directs the fragment into the hydrophobic specificity pocket (often adjacent to the gatekeeper residue). The meta-methyl group is critical for two reasons:

    • Conformational Locking: It sterically restricts the dihedral angle between the pyridine and phenyl rings, pre-organizing the fragment into its bioactive conformation and minimizing entropic penalties upon binding.

    • Vectorial Extension: It provides a synthetic vector for further elaboration into the DFG-out pocket (for Type II inhibitors) or solvent-exposed regions to improve pharmacokinetic properties.

Pharmacophore A 4-Amino Group (H-Bond Donor/Acceptor) Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) A->Hinge H-bond donor B Pyridine Nitrogen (H-Bond Acceptor) B->Hinge H-bond acceptor C 3-Methylphenyl Ring (Hydrophobic Interaction) Pocket Hydrophobic Pocket I (Gatekeeper/DFG adjacent) C->Pocket pi-pi / Van der Waals

Pharmacophore model of 2-(3-Methylphenyl)pyridin-4-amine binding to the kinase ATP pocket.

Fragment-Based Drug Design (FBDD) Workflow

The transition from a low-affinity fragment to a nanomolar lead compound requires iterative cycles of synthetic elaboration and biological screening. The workflow below outlines the logical progression from scaffold identification to cellular validation.

Workflow S1 Fragment Triage 2-(3-Methylphenyl)pyridin-4-amine S2 In Silico Docking & SAR Design Target: Kinase ATP-Binding Site S1->S2 S3 Synthetic Elaboration Suzuki-Miyaura & Amidation S2->S3 S4 Biochemical Screening TR-FRET Kinase Assay S3->S4 S5 Cellular Validation Antiproliferation Assay (CellTiter-Glo) S4->S5 S6 Lead Compound Selection In Vivo Efficacy & PK/PD S5->S6

Iterative FBDD workflow from the 2-(3-Methylphenyl)pyridin-4-amine fragment to lead compound.

Quantitative Data: SAR Progression

To illustrate the FBDD causality, the following table summarizes a typical SAR progression. Early fragments exhibit high micromolar activity, which is systematically optimized by extending into adjacent binding pockets [3].

Compound IDStructural Modification (from Base Fragment)Biochemical IC₅₀ (nM)Cellular IC₅₀ (HCT116, µM)Ligand Efficiency (LE)
Frag-01 None (Base Fragment)> 50,000> 1000.38
Lead-02 4-Amino acylation (Benzamide extension)1,25045.50.35
Lead-03 Benzamide + 3'-Methylphenyl substitution1858.20.36
Cmpd-X Addition of solubilizing piperazine tail120.40.41

Note: Data represents a generalized SAR trajectory for 4-aminopyridine-based kinase inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each methodology includes the causality behind the experimental choices and built-in quality controls.

Protocol 1: Synthesis of the Fragment Core via Suzuki-Miyaura Cross-Coupling

Causality: The construction of the 2-arylpyridine core is most efficiently achieved via palladium-catalyzed cross-coupling. We utilize SPhos as the ligand because its electron-rich, sterically bulky nature significantly accelerates the oxidative addition of challenging heteroaryl chlorides (like 2-chloro-pyridin-4-amine) while preventing catalyst deactivation.

Materials:

  • 2-Chloro-pyridin-4-amine (1.0 eq)

  • (3-Methylphenyl)boronic acid (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk flask with 2-chloro-pyridin-4-amine, (3-methylphenyl)boronic acid, and K₃PO₄. Add the solvent mixture (1,4-Dioxane/H₂O). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive flow of Argon, add Pd₂(dba)₃ and SPhos. Seal the flask.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours. Monitor reaction completion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield 2-(3-methylphenyl)pyridin-4-amine.

  • Self-Validation: Confirm product identity and purity (>95%) via ¹H-NMR, ¹³C-NMR, and HRMS before proceeding to biological assays.

Protocol 2: Biochemical Evaluation via TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays because it is a homogeneous, non-radioactive format that introduces a time delay before fluorescence measurement. This delay eliminates short-lived background autofluorescence from the synthetic compounds, providing a superior signal-to-noise ratio crucial for evaluating early-stage fragments.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., ROCK1 or Aurora A) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature to allow fragment pre-equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing the specific peptide substrate and ATP at its apparent Kₘ value. Causality: Running the assay at the ATP Kₘ ensures that the IC₅₀ values accurately reflect the ATP-competitive nature of the fragment.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺) and the Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 30 minutes, then read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using standard TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 620 nm).

  • Self-Validation: Calculate the Z'-factor for the assay plate using DMSO-only (negative) and staurosporine (positive) controls. A Z'-factor > 0.6 validates the assay's robustness.

Protocol 3: Cellular Antiproliferation Assay (CellTiter-Glo)

Causality: To confirm that the optimized fragment derivatives can penetrate cell membranes and exert target-mediated cytotoxicity, we utilize the CellTiter-Glo luminescent assay. This assay measures intracellular ATP levels, which serves as a direct, highly sensitive proxy for the number of metabolically active, viable cells.

Step-by-Step Procedure:

  • Cell Seeding: Harvest target cancer cells (e.g., A549 lung carcinoma or HCT116 colorectal carcinoma) during the logarithmic growth phase. Seed cells at a density of 2,000 cells/well in 90 µL of complete growth medium in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of the test compounds (prepared as 10X stocks in medium containing 1% DMSO) to the wells. The final DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader with an integration time of 0.5 seconds per well.

  • Self-Validation: Include a vehicle control (0.1% DMSO) to define 100% viability and a reference drug (e.g., doxorubicin or a known clinical kinase inhibitor) as a positive control for cell death. Calculate IC₅₀ values using non-linear regression analysis (four-parameter logistic curve).

References

  • Title: Covalent Modification of the JH2 Domain of Janus Kinase 2 (Discusses 4-Aminopyridine Benzamide Scaffolds as Potent Kinase Inhibitors)
  • Title: ROCK inhibitor: Focus on recent updates (Details the use of 4-aminopyridine and pyridine-based derivatives as hinge binders in ROCK inhibition)
  • Title: Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)
Application

Experimental design for in vitro screening of aminopyridine compounds

Application Note: Advanced In Vitro Screening of Aminopyridine-Based Kv Channel Blockers Executive Summary Aminopyridines (e.g., 4-aminopyridine, 3,4-diaminopyridine) are a class of potassium channel blockers clinically...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced In Vitro Screening of Aminopyridine-Based Kv Channel Blockers

Executive Summary

Aminopyridines (e.g., 4-aminopyridine, 3,4-diaminopyridine) are a class of potassium channel blockers clinically utilized to treat symptomatic limitations in Multiple Sclerosis (MS) and Lambert-Eaton Myasthenic Syndrome (LEMS).[1] Their therapeutic efficacy stems from the blockade of voltage-gated potassium channels (Kv), specifically Kv1.1 and Kv1.2, which broadens presynaptic action potentials and enhances neurotransmitter release.

However, the screening of aminopyridine derivatives is complicated by state-dependent binding . Many aminopyridines are "open-channel blockers," meaning they require the channel to open before they can access their binding site within the pore. Standard screening protocols often miss this nuance, leading to false negatives.

This guide details a biphasic screening workflow:

  • High-Throughput Screening (HTS): Thallium (Tl+) Flux assays for rapid hit identification.[2]

  • Mechanistic Validation: Automated Patch Clamp (APC) with specialized voltage protocols to quantify state-dependent block and kinetics.

Screening Workflow & Logic

The following workflow prioritizes throughput in the early phase while ensuring high-fidelity mechanistic data in the validation phase.

ScreeningWorkflow Library Compound Library (Aminopyridine Analogs) HTS Phase 1: HTS Thallium Flux Assay (Surrogate Marker) Library->HTS 10,000+ Cmpds Filter1 Filter: >50% Inhibition Remove False Positives HTS->Filter1 APC Phase 2: Validation Automated Patch Clamp (APC) (Direct Current Measurement) Filter1->APC ~100 Hits Mechanism Mechanistic Profiling State-Dependence (Open vs Closed) Kinetics (Kon/Koff) APC->Mechanism Voltage Protocols Safety Phase 3: Safety hERG Counter-Screening Mechanism->Safety Lead Candidates

Caption: Biphasic screening funnel. Phase 1 utilizes Tl+ flux for speed, while Phase 2 uses voltage-controlled APC to capture the complex state-dependent binding characteristic of aminopyridines.

Phase 1: High-Throughput Screening (Thallium Flux)

Principle: Potassium channels are permeable to Thallium (Tl+).[2][3] When cells loaded with a Tl+-sensitive dye (e.g., Thallos™, FluxOR™) are stimulated with a Tl+/K+ solution, Tl+ flows into the cell through open Kv channels, causing a fluorescence increase.[4] Aminopyridines block this influx.

Why this approach? While patch-clamp is the gold standard, it is too slow for primary screening.[5] Tl+ flux provides a functional readout of channel permeability in 384- or 1536-well formats.

Protocol: 384-Well Thallium Flux Assay

Materials:

  • Cell Line: CHO or HEK293 stably expressing Kv1.1, Kv1.2, or Kv1.3.

  • Reagents: Thallos™ Dye (TEFLabs) or FluxOR™ II (Thermo Fisher).

  • Buffer: Chloride-free assay buffer (to prevent TlCl precipitation).

Step-by-Step Procedure:

  • Cell Plating:

    • Plate cells at 10,000 cells/well in a 384-well poly-D-lysine coated black-wall plate.

    • Incubate overnight at 37°C/5% CO2 to reach 80-90% confluency.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL of Dye Loading Solution (containing Probenecid to inhibit dye extrusion).

    • Incubate for 45–60 minutes at Room Temperature (RT) in the dark.

  • Compound Addition (Pre-incubation):

    • Add 10 µL of test compounds (diluted in assay buffer).

    • Critical Step: Incubate for 20 minutes. Aminopyridines can have slow on-rates; insufficient pre-incubation leads to IC50 underestimation.

  • Stimulus & Detection (FLIPR/FDSS):

    • Transfer plate to the kinetic imaging plate reader.

    • Start recording baseline fluorescence (Ex/Em: 490/525 nm) for 10 seconds.

    • Inject Stimulus Buffer: 10 µL of solution containing 5 mM

      
       and 10 mM 
      
      
      
      (to depolarize membrane and open Kv channels).
    • Record fluorescence for 90–120 seconds.

Data Analysis: Calculate the Slope (rate of influx) or Area Under the Curve (AUC) .



Phase 2: Mechanistic Validation (Automated Patch Clamp)

Principle: Direct measurement of ionic current (


) under voltage clamp. This phase distinguishes simple pore blockers from state-dependent modulators.

Why this approach? Tl+ flux cannot control membrane potential. Since aminopyridines often block the open state , the drug potency depends on how often and how long the channel is open. APC allows precise voltage protocols to quantify this.[6]

Protocol: State-Dependent Blockade (QPatch / SyncroPatch)

Materials:

  • Internal Solution (Intracellular): 10 mM KCl, 135 mM KF, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • External Solution (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

Step-by-Step Procedure:

  • Cell Preparation:

    • Harvest cells using Detachin™ or Accutase™ (avoid Trypsin if possible to preserve channel ectodomains).

    • Resuspend in serum-free media at

      
       cells/mL.
      
  • Seal Formation:

    • Dispense cells into the APC chip.

    • Apply suction to achieve Giga-ohm seals (

      
      ).
      
    • Apply suction pulses/zapping to achieve whole-cell configuration.

  • Voltage Protocol 1: Standard IV & IC50:

    • Holding Potential (

      
      ):  -80 mV.
      
    • Step: Depolarize to +40 mV for 200 ms (opens channels).

    • Interval: Repeat every 10 seconds (0.1 Hz).

    • Application: Apply compound for 3-5 minutes until steady-state block is reached.

  • Voltage Protocol 2: Use-Dependence (The "Train" Pulse):

    • Objective: Test if block accumulates with rapid repetitive firing (mimicking high-frequency neuronal activity).

    • Protocol: Apply a train of 20 pulses to +40 mV (50 ms duration) at high frequency (10 Hz).

    • Observation: If the compound is an open-channel blocker with slow off-rate, the current will progressively decrease with each pulse (accumulation of block).

Data Presentation: APC vs. Tl Flux

FeatureThallium Flux (HTS)Automated Patch Clamp (APC)
Throughput >10,000 points/day300–800 points/day
Readout Indirect (Fluorescence)Direct (Current, pA)
Voltage Control None (Chemical Depolarization)Precise (mV clamp)
Kinetics Poor (seconds scale)Excellent (ms scale)
Cost/Point Low (< $0.50)High ($5.00 - $10.00)
Primary Risk False Positives (Dye artifacts)Lower "N" numbers

Mechanism of Action Visualization

Understanding the target interaction is crucial for interpreting Phase 2 data. Aminopyridines enter the pore (often from the intracellular side or via the membrane phase) and physically occlude K+ flow.

MoA AP Action Potential KvOpen Kv Channel Opens AP->KvOpen Depolarization Block Pore Occlusion KvOpen->Block Drug Binding (State-Dependent) Drug Aminopyridine (Drug) Drug->Block Broadening AP Broadening Block->Broadening Delayed Repolarization CaInflux Increased Ca2+ Influx Broadening->CaInflux Prolonged Depol. NTRelease Enhanced Neurotransmitter Release CaInflux->NTRelease

Caption: Mechanism of Action. Aminopyridines block open Kv channels, delaying repolarization. This broadens the action potential, prolonging Calcium influx and enhancing synaptic transmission.

Troubleshooting & Optimization

  • Issue: Low Signal Window in Tl Flux.

    • Cause: High basal leak or insufficient channel expression.

    • Fix: Optimize Extracellular

      
       concentration. While 10 mM is standard, titrating 
      
      
      
      (2.5 mM to 20 mM) can maximize the signal-to-noise ratio by balancing membrane depolarization with the electrochemical driving force for Tl+.
  • Issue: "Run-down" in APC.

    • Cause: Loss of intracellular factors or channel inactivation.

    • Fix: Add ATP/GTP to the internal solution. Use "Perforated Patch" (e.g., Escin or Amphotericin B) instead of whole-cell to preserve intracellular integrity.

  • Issue: Inconsistent IC50 values.

    • Cause: Voltage protocol differences.

    • Fix: Standardize the "Holding Potential." Aminopyridine potency is highly sensitive to

      
      . A depolarized 
      
      
      
      (e.g., -50 mV) may induce C-type inactivation, altering drug affinity. Report
      
      
      explicitly in all data.

References

  • Metrion Biosciences. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports.[7] Retrieved from [Link]

  • Frontiers in Pharmacology. (2018). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Retrieved from [Link]

Sources

Method

Protocol for copper-catalyzed amination reactions of halopyridines

Executive Summary The incorporation of aminopyridine motifs is a cornerstone in modern drug discovery and agrochemical development. While palladium-catalyzed Buchwald-Hartwig aminations are highly effective, the high cos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of aminopyridine motifs is a cornerstone in modern drug discovery and agrochemical development. While palladium-catalyzed Buchwald-Hartwig aminations are highly effective, the high cost of palladium and complex phosphine ligands has driven a renaissance in copper-catalyzed Ullmann-type condensations. However, halopyridines present a unique challenge: the basic pyridine nitrogen can coordinate to the copper center, leading to catalyst poisoning and reaction stalling.

This application note provides a field-proven, self-validating protocol for the copper-catalyzed amination of halopyridines. By leveraging specific bidentate ligands and microwave irradiation, as demonstrated by , this methodology overcomes the "pyridine problem" to deliver high-yielding C–N bond formations.

Mechanistic Rationale & The "Pyridine Problem"

To successfully execute this protocol, one must understand the causality behind the reagent selection. The mechanistic foundation of this modified Ullmann coupling relies on a Cu(I)/Cu(III) catalytic cycle, thoroughly mapped by .

If a ligand-free system is attempted, the halopyridine substrate or the resulting aminopyridine product acts as a monodentate ligand, forming thermodynamically stable, unreactive polymeric Cu(I) species. The reaction dies.

The Causality of Ligand Selection: We utilize N,N'-dimethylethylenediamine (DMEDA). DMEDA forms a tight, sterically encumbered 5-membered chelate ring with the Cu(I) center. This bidentate chelation is thermodynamically superior to the monodentate coordination of the pyridine substrate. It keeps the copper center monomeric, highly electron-rich, and primed for the rate-limiting oxidative addition of the halopyridine.

CatalyticCycle CuI [Cu(I)L] Active Catalyst (Pale Yellow) OA Oxidative Addition (Rate-Limiting) CuI->OA + Halopyridine CuIII [Cu(III)L(Py)(X)] Intermediate OA->CuIII AmineCoord Amine Coordination & Base Deprotonation CuIII->AmineCoord + Amine, Base CuIIIAm [Cu(III)L(Py)(NR2)] Intermediate AmineCoord->CuIIIAm - Base-HX RE Reductive Elimination (Fast) CuIIIAm->RE RE->CuI Regenerate Catalyst Product Aminopyridine Product RE->Product

Fig 1: Cu(I)/Cu(III) catalytic cycle for the Ullmann amination of halopyridines.

Quantitative Reactivity Matrix

The position of the halogen on the pyridine ring and the nature of the leaving group drastically dictate the required reaction conditions. Regioselectivity and reactivity trends, such as those explored by , are summarized below to guide your experimental design.

Halopyridine IsomerLeaving GroupAmine TypeCatalyst LoadingTemp / TimeTypical Yield
2-Halopyridine Iodide (-I)Primary Alkyl5 mol% CuI90 °C / 12 h>90%
2-Halopyridine Bromide (-Br)Secondary Alkyl10 mol% CuI110 °C / 18 h75–85%
3-Halopyridine Iodide (-I)Primary Aryl10 mol% CuI110 °C / 18 h80–90%
3-Halopyridine Bromide (-Br)Secondary Alkyl10 mol% CuI130 °C / 24 h60–70%
4-Halopyridine Chloride (-Cl)Primary Alkyl20 mol% CuI150 °C / 24 h<30%

Note: 2-halopyridines generally react faster due to the proximity of the pyridine nitrogen, which can temporarily direct the copper center prior to oxidative addition, provided a strong ligand like DMEDA is present to prevent irreversible trapping.

Experimental Protocol: Microwave-Assisted Amination

Microwave irradiation is highly recommended for this transformation. It rapidly overcomes the activation barrier for sterically hindered amines and reduces reaction times from 18–24 hours to 30–60 minutes.

Workflow Prep 1. Preparation N2 Atmosphere Mix CuI & Ligand Add 2. Addition Halopyridine, Amine, Base Prep->Add React 3. Reaction Microwave 120°C, 30-60 min Add->React Workup 4. Workup NH3(aq) Quench Extract (EtOAc) React->Workup Purify 5. Purification Column Chromatography Workup->Purify

Fig 2: Microwave-assisted experimental workflow for copper-catalyzed amination.

Step-by-Step Methodology

1. Catalyst Pre-Activation (The Self-Validating Step)

  • Action: In a glovebox or under standard Schlenk conditions (N₂ atmosphere), add CuI (0.1 mmol, 10 mol%) to a microwave vial. Add anhydrous 1,4-dioxane (2.0 mL), followed by DMEDA (0.2 mmol, 20 mol%). Stir at room temperature for 5 minutes.

  • Causality & Validation: Pre-mixing the catalyst and ligand before adding the halopyridine ensures the formation of the active[Cu(DMEDA)]I complex.

  • Visual Indicator: The suspension will transition into a homogeneous pale yellow or colorless solution . If the solution turns green or blue at this stage, the Cu(I) has oxidized to Cu(II) due to oxygen contamination. Do not proceed; discard and restart.

2. Reagent Addition

  • Action: To the active catalyst solution, add the halopyridine (1.0 mmol, 1.0 equiv), the amine (1.5 mmol, 1.5 equiv), and finely powdered anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv). Seal the microwave vial with a crimp cap.

  • Causality: K₃PO₄ is specifically chosen over stronger bases like KOtBu. Stronger bases can trigger unwanted nucleophilic aromatic substitution (SₙAr) or Chichibabin-type side reactions on the electron-deficient pyridine ring. K₃PO₄ is mild but sufficiently basic to deprotonate the coordinated amine in the Cu(III) intermediate.

3. Microwave Irradiation

  • Action: Heat the sealed vial in a dedicated microwave synthesizer at 120 °C for 45 minutes (adjust time based on the reactivity matrix above).

  • Causality: The sealed vessel allows the reaction to safely exceed the boiling point of dioxane (101 °C), providing the thermal energy required for the rate-limiting oxidative addition of the carbon-halogen bond.

4. Quench and Extraction (Critical Workup)

  • Action: Cool the vial to room temperature. Uncap and immediately add 2.0 mL of concentrated aqueous ammonia (NH₄OH, 28%) or a saturated aqueous EDTA solution. Stir vigorously for 10 minutes. Extract with Ethyl Acetate (3 × 5 mL).

  • Causality & Validation: Aminopyridines are excellent ligands. If you perform a standard aqueous workup, the newly formed aminopyridine will remain chelated to the copper, partitioning into the aqueous layer or forming an unextractable emulsion, devastating your isolated yield. Aqueous ammonia competitively binds the copper.

  • Visual Indicator: The aqueous phase will turn deep, vibrant blue (formation of the

    
     complex). This is your self-validation that the copper has been successfully stripped from your product, allowing the free aminopyridine to partition cleanly into the organic layer.
    

5. Purification

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (typically using a Dichloromethane/Methanol or Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent streaking of the basic aminopyridine on silica).

References

  • Mastalir, M.; Rosenberg, E. E.; Kirchner, K. "A practical synthesis of substituted 2,6-diaminopyridines via microwave-assisted copper-catalyzed amination of halopyridines." Tetrahedron 2015, 71, 8104-8110.[Link]

  • Sperotto, E.; van Klink, G.P.M.; van Koten, G.; de Vries, J.G. "The mechanism of the modified Ullmann reaction." Dalton Trans. 2010, 39, 10338–10351.[Link]

  • Abel, A.S.; Kotovshchikov, Y.N.; Averin, A.D.; Maloshitskaya, O.A.; Savelyev, E.N.; Orlinson, B.S.; Novakov, I.A.; Beletskaya, I.P. "Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines." Heterocycles 2019, 99, 1342–1354.[Link]

Application

Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine intermediates

This Application Note provides a comprehensive, field-validated protocol for the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine . This molecule is the critical "Amine Intermediate" in the manufact...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine . This molecule is the critical "Amine Intermediate" in the manufacture of Imatinib (Gleevec), a tyrosine kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML).[1]

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine CAS Number: 152460-10-1 Role: Key nucleophile for the final coupling with 4-(chloromethyl)benzoyl chloride derivatives to form Imatinib.

Strategic Route Selection

The synthesis follows a convergent strategy (The "Zimmermann Route") optimized for regioselectivity and yield. It avoids the use of unstable acid chlorides early in the sequence and utilizes a pyrimidine cyclization that locks the correct isomer.

  • Fragment A (Electrophile Precursor): 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one (Enaminone).

  • Fragment B (Nucleophile Precursor): N-(2-Methyl-5-nitrophenyl)guanidine nitrate.[2][3]

  • Coupling & Reduction: Cyclization of A and B yields the nitro-intermediate, which is selectively reduced to the target amine.

Retrosynthesis Target Target Amine (N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine) Nitro Nitro Intermediate (N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine) Target->Nitro Reduction (Pd/C + HCOONH4) Enaminone Fragment A Enaminone (from 3-Acetylpyridine) Nitro->Enaminone Cyclization (NaOH, n-BuOH) Guanidine Fragment B Guanidine Nitrate (from 2-Methyl-5-nitroaniline) Nitro->Guanidine Cyclization

Figure 1: Retrosynthetic disassembly of the target amine intermediate.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Enaminone (Fragment A)

Reaction: Condensation of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4] Objective: Create a reactive 1,3-electrophile for pyrimidine ring formation.

  • Reagents:

    • 3-Acetylpyridine (1.0 eq)

    • DMF-DMA (1.2 eq)

    • Solvent: Toluene or Xylene (optional, neat reaction preferred for atom economy)

  • Protocol:

    • Charge 3-acetylpyridine (12.1 g, 100 mmol) and DMF-DMA (14.3 g, 120 mmol) into a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approx. 110°C) under nitrogen atmosphere for 8–12 hours.

    • Process Control (IPC): Monitor by TLC (EtOAc:Hexane 1:1). Disappearance of 3-acetylpyridine indicates completion.

    • Cool the reaction mass to room temperature. The product often solidifies.

    • Add n-Hexane (50 mL) and stir at 0–5°C for 1 hour to maximize precipitation.

    • Filter the yellow crystalline solid and wash with cold hexanes.

    • Yield: 15.8 g (90%). MP: 66–68°C.

  • Critical Insight: Moisture exclusion is vital. Hydrolysis of DMF-DMA leads to low yields.

Step 2: Synthesis of Guanidine Nitrate (Fragment B)

Reaction: Guanylation of 2-methyl-5-nitroaniline.[2][3] Objective: Install the guanidine moiety required for the 2-amino-pyrimidine motif.

  • Reagents:

    • 2-Methyl-5-nitroaniline (1.0 eq)

    • Cyanamide (50% aq.[2] solution) (1.5 eq)

    • Nitric Acid (conc. 65%) (1.0 eq)

    • Solvent: Ethanol[1][2][5]

  • Protocol:

    • Dissolve 2-methyl-5-nitroaniline (15.2 g, 100 mmol) in Ethanol (60 mL).

    • Add Nitric acid (6.3 g, 100 mmol) dropwise (Exothermic!). Maintain temp < 30°C.

    • Add Cyanamide solution (12.6 g, 150 mmol).

    • Heat to reflux for 16–24 hours.

    • IPC: Check for consumption of aniline.

    • Cool to 0°C. The nitrate salt will precipitate.

    • Filter and wash with cold ethanol/ether.[5]

    • Yield: ~18 g (70%).

  • Safety Warning: This intermediate is a nitrate salt . Do not grind or subject to high impact/friction. Drying should be done under vacuum at moderate temperatures (<50°C).

Step 3: Pyrimidine Cyclization (Nitro-Intermediate)

Reaction: Cyclocondensation of Enaminone and Guanidine Nitrate. Objective: Formation of the pyrimidine ring.

  • Reagents:

    • Enaminone (from Step 1) (1.0 eq)

    • Guanidine Nitrate (from Step 2) (1.0 eq)

    • Sodium Hydroxide (NaOH) (1.1 eq)

    • Solvent: n-Butanol or Isopropanol

  • Protocol:

    • Suspend Guanidine Nitrate (25.5 g, 100 mmol) and Enaminone (17.6 g, 100 mmol) in n-Butanol (200 mL).

    • Add NaOH pellets (4.4 g, 110 mmol).

    • Heat to reflux (118°C) for 6–10 hours.

    • Mechanism: The free guanidine base attacks the enaminone ketone, followed by cyclization and elimination of dimethylamine and water.

    • Cool to RT. The product precipitates as a yellow solid.[5][6]

    • Filter and wash with water (to remove NaNO3) and methanol.

    • Yield: ~21–24 g (70–80%).

    • Purity Check: HPLC should show >98% purity.

Step 4: Selective Reduction (Target Synthesis)

Reaction: Transfer Hydrogenation of the Nitro group. Objective: Reduce -NO2 to -NH2 without reducing the pyrimidine/pyridine rings or halogens (if present).

  • Reagents:

    • Nitro-Intermediate (from Step 3) (10 g)[7]

    • Ammonium Formate (5.0 eq)

    • Catalyst: 10% Pd/C (5 wt% loading)

    • Solvent: Methanol/THF or Ethyl Acetate

  • Protocol:

    • Dissolve Nitro-intermediate (10 g) in Methanol/THF (1:1, 100 mL).

    • Add 10% Pd/C (0.5 g) under inert atmosphere (N2).

    • Add Ammonium Formate (10 g) in portions. Caution: Gas evolution (CO2/NH3).

    • Heat to 40–50°C for 2–4 hours.

    • IPC: Monitor disappearance of the yellow nitro compound spot on TLC.

    • Filter catalyst through a Celite pad. Wash pad with warm methanol.

    • Concentrate filtrate to ~20 mL. Add water (100 mL) to precipitate the amine.

    • Filter, wash with water, and dry.

    • Yield: 8.5 g (93%).

    • Appearance: Pale yellow to off-white solid.

Part 3: Process Safety & Quality Control

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Enaminone Moisture < 0.5% WaterPrevents hydrolysis back to acetylpyridine.
Guanidine Nitrate Temp < 90°CThermal stability limit of nitrate salt.
Reduction Temp < 60°CPrevents over-reduction of the pyridine ring.
Pd/C Handling Keep Wet/InertPyrophoric hazard when dry.
Impurity Profile
  • Regioisomer: Unlikely in this route due to the specific reactivity of the enaminone.

  • Unreacted Nitro: Controlled by excess ammonium formate/reaction time.

  • Residual Solvents: n-Butanol (Class 3) must be removed during the final wash/dry steps.

Workflow Visualization

Workflow cluster_0 Step 1: Enaminone cluster_1 Step 2: Guanidine cluster_2 Step 3: Cyclization cluster_3 Step 4: Reduction A 3-Acetylpyridine B Enaminone A->B DMF-DMA Reflux E Nitro Intermediate B->E C 2-Methyl-5-nitroaniline D Guanidine Nitrate C->D Cyanamide/HNO3 Reflux D->E NaOH, n-BuOH Reflux F Target Amine E->F Pd/C, HCOONH4 Transfer Hydrog.

Figure 2: Integrated process workflow for the synthesis of the Imatinib Amine Intermediate.

References

  • Zimmermann, J. (1996). Pyrimidine derivatives and processes for the preparation thereof. US Patent 5,521,184.[2] Link

    • The foundational patent describing the synthesis of Imatinib and its intermediates via the guanidine nitrate route.[2]

  • Szczepankiewicz, W., et al. (2018). Method for preparing N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. EP Patent 3,333,162 A1. Link

    • Describes optimization of the cyclization step using microwave assistance and pressure reactors.
  • Mohana, K. N., & Mallesha, L. (2010). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 75-82.[1] Link

    • Provides detailed experimental characteriz
  • Liu, Y., et al. (2015). Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine. CN Patent 104341387A. Link

    • Discusses industrial safety improvements in the guanidine form

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 2-(3-Methylphenyl)pyridin-4-amine synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of 2-(3-Methylphenyl)pyridin-4-amine Executive Summary The synthesis of 2-(3-Methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of 2-(3-Methylphenyl)pyridin-4-amine

Executive Summary

The synthesis of 2-(3-Methylphenyl)pyridin-4-amine typically involves a Suzuki-Miyaura cross-coupling between 2-chloropyridin-4-amine and 3-methylphenylboronic acid . While theoretically straightforward, this reaction often suffers from low yields (<40%) due to two primary mechanistic failures: catalyst poisoning by the free amine/pyridine nitrogen and slow oxidative addition caused by the electron-rich nature of the aminopyridine ring.

This guide provides a troubleshooting framework to overcome these barriers, offering two distinct protocols: a Direct Optimization Route for rapid discovery and a Protected Route for scalable, high-purity synthesis.

Part 1: Strategic Route Selection

Before starting, determine your priority: speed or scalability.

RouteSelection Start Start: 2-(3-Methylphenyl)pyridin-4-amine Synthesis Decision Primary Constraint? Start->Decision Direct Route A: Direct Coupling (Speed / Small Scale) Decision->Direct Time is critical (<100mg) Protected Route B: Protected Strategy (High Yield / Scale-up) Decision->Protected Yield/Purity is critical (>1g) Direct_Step Use Gen-3 Buchwald Precatalysts (e.g., XPhos Pd G3) Direct->Direct_Step Protected_Step 1. Acetyl Protection 2. Standard Coupling 3. Hydrolysis Protected->Protected_Step

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Part 2: Technical Troubleshooting & Optimization

Module A: The "Engine" (Catalyst & Ligand)

Q: Why does the reaction stall at 30-50% conversion despite using Pd(PPh3)4? A: The standard tetrakis catalyst is insufficient for this substrate.

  • Deactivation: The amino group at C4 is a strong resonance donor, increasing electron density on the pyridine ring. This strengthens the C2-Cl bond, making the oxidative addition of Pd(0) the rate-limiting step [1].

  • Poisoning: The free amine and the pyridine nitrogen can coordinate to the palladium center, displacing the phosphine ligands and forming an inactive "Pd-black" species [4].

Solution: Switch to electron-rich, bulky ligands or precatalysts.

Catalyst SystemSuitabilityMechanism of Action
Pd(PPh3)4 Poor Oxidative addition is too slow; susceptible to poisoning.
Pd(dppf)Cl2 Moderate Bidentate ligand resists displacement by the amine; higher thermal stability.
XPhos Pd G3 Excellent Bulky biaryl ligand facilitates oxidative addition on electron-rich chlorides and prevents amine coordination [5].

Protocol Recommendation (Direct Route):

  • Catalyst: XPhos Pd G3 (2-3 mol%) or Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1). The water is critical for the boronic acid activation.

  • Base: K3PO4 (3.0 equiv).[1] Stronger bases often outperform carbonates for deactivated chlorides.

  • Temp: 100°C (sealed tube preferred to prevent oxidation).

Module B: The "Fuel" (Reagents & Stoichiometry)

Q: I see the starting material is consumed, but the yield is low. Where is the mass going? A: You are likely experiencing protodeboronation of the 3-methylphenylboronic acid. Under basic, aqueous conditions at high temperatures, aryl boronic acids can hydrolyze to the arene (toluene), effectively removing the nucleophile from the reaction.

Troubleshooting Steps:

  • Excess Boronic Acid: Increase 3-methylphenylboronic acid to 1.5 – 2.0 equivalents .

  • Slow Addition: Add the boronic acid in portions (e.g., 0h and 2h) to maintain a steady concentration.

  • Anhydrous Alternative: If deboronation persists, switch to 3-methylphenylboronic acid pinacol ester and use anhydrous conditions (Dioxane, Cs2CO3) [5].

Module C: The Protected Route (High-Yield Strategy)

Q: How do I consistently get >80% yield on a gram scale? A: Mask the amine functionality. Converting the free amine to an acetamide serves two purposes:

  • Electronic Activation: The acetamide is electron-withdrawing (relative to the free amine), lowering the electron density of the pyridine ring and accelerating oxidative addition at the C2-Cl bond [8].

  • Steric/Coordination Shielding: It prevents the nitrogen from binding to the catalyst.

Step-by-Step Protocol:

  • Protection: React 2-chloropyridin-4-amine with Ac2O (1.1 eq) in Pyridine/DCM. Yield is typically quantitative.

  • Coupling: React N-(2-chloropyridin-4-yl)acetamide with 3-methylphenylboronic acid using standard Suzuki conditions (Pd(dppf)Cl2, K2CO3, Dioxane/H2O).

  • Deprotection: Reflux the coupled product in MeOH/2M NaOH (1:1) for 1 hour to cleave the acetyl group.

Part 3: Purification (The "Filter")

Q: The product streaks on silica gel and co-elutes with impurities. How do I purify it? A: Aminopyridines are basic and polar, causing strong interaction with silanols on silica gel. Avoid standard chromatography if possible. Use Acid-Base Extraction ("Catch and Release").

Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude reaction mixture (after solvent evaporation) in 1M HCl (aq). The product will protonate and dissolve in the water phase.

  • Wash (The "Filter"): Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (x2).

    • Result: Non-basic impurities (phosphine oxides, unreacted boronic acid, de-halogenated byproducts) move to the organic layer. Discard the organic layer.

  • Release: Basify the aqueous layer to pH ~12 using 4M NaOH or NH4OH. The product will precipitate or oil out.

  • Extraction: Extract the basic aqueous layer with DCM or EtOAc (x3). Dry over Na2SO4 and concentrate.

    • Result: High-purity free amine [1, 7].

Chromatography Tip: If you must use a column, pre-treat the silica gel with 1% Triethylamine (Et3N) in the mobile phase to neutralize acidic sites.

Part 4: Visualizing the Mechanism

The following diagram illustrates the competing pathways in the direct coupling reaction.

ReactionMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate Coordination Amine Coordination (Catalyst Poisoning) Pd0->Coordination + Free Amine Substrate 2-Cl-4-Aminopyridine Substrate->OxAdd Product Target Product OxAdd->Product + Boronic Acid + Base Coordination->Pd0 Reversible (Slow)

Figure 2: Kinetic competition between productive oxidative addition and catalyst poisoning.

References

  • BenchChem. (2025).[1][2] Optimizing reaction conditions for creating 4-aminopyridine derivatives. BenchChem Technical Support. Link

  • ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis. ChemicalBook. Link

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Link

  • BenchChem. (2025).[1][2] Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. BenchChem. Link

  • Google Patents. (2012). WO 2012/095691 A1 - Process for producing aminopyridine compounds. Google Patents. Link

  • OSHA. (2006). PV2143 - Method for Aminopyridines. OSHA Technical Center.[3] Link

  • LibreTexts. (2023).[4] Oxidative Addition Mechanisms. Chemistry LibreTexts. Link

Sources

Optimization

Technical Support Center: Purification of Crude 2-Aminopyridine Derivatives

Welcome to the Technical Support Center for the purification of crude 2-aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of crude 2-aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming the unique challenges associated with purifying these essential chemical building blocks. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

A Word on Safety

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2-aminopyridine and its derivatives. These compounds are toxic if swallowed, harmful in contact with skin, and cause serious eye irritation.[1][2][3] Always work in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Ensure that emergency eyewash stations and safety showers are readily accessible.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 2-aminopyridine derivatives?

The most common and effective strategies leverage the unique physicochemical properties of 2-aminopyridines, primarily their basicity and polarity. The main techniques are:

  • Acid-Base Extraction: Exploits the basicity of the pyridine nitrogen to selectively move the compound into an aqueous layer, separating it from neutral or acidic impurities.[6][7]

  • Column Chromatography: A highly versatile method that separates compounds based on their differential adsorption to a stationary phase, typically silica gel or alumina.[6][8]

  • Recrystallization: An effective technique for purifying solid products, based on differences in solubility between the desired compound and impurities in a given solvent system.[6]

  • Distillation: Suitable for derivatives that are thermally stable and have a sufficiently low boiling point.

  • Scavenger Resins: Solid-supported reagents that selectively react with and remove excess amines, ideal for rapid, small-scale purifications.[6]

Q2: How do I select the most appropriate purification method for my specific derivative?

The optimal method depends on several factors: the physical state of your product (solid vs. liquid), its stability (especially towards acid), the nature of the impurities, and the scale of your reaction. The decision tree below provides a logical framework for selecting a starting strategy.

G start Crude Product Containing 2-Aminopyridine Derivative is_solid Is the product a solid? start->is_solid acid_stable Is the product stable to mild acid (e.g., 1M HCl)? is_solid->acid_stable No (Liquid/Oil) solubility_diff Are product and impurity solubilities significantly different? is_solid->solubility_diff Yes polarity_diff Is there a significant polarity difference from impurities? acid_stable->polarity_diff No acid_base Acid-Base Extraction acid_stable->acid_base Yes solubility_diff->acid_stable No recrystallization Recrystallization solubility_diff->recrystallization Yes chromatography Column Chromatography polarity_diff->chromatography Yes combo Consider Combination: Acid-Base Extraction followed by Chromatography or Recrystallization polarity_diff->combo No / For Highest Purity recrystallization->chromatography For Higher Purity acid_base->chromatography For Higher Purity G cluster_org1 Organic Phase 1 cluster_aq1 Aqueous Phase 1 (Acidic) cluster_aq2 Aqueous Phase 2 (Basic) cluster_org2 Organic Phase 2 dissolve 1. Dissolve crude mixture in Ethyl Acetate extract_acid 2. Extract with 1M HCl dissolve->extract_acid org_impurities Neutral/Acidic Impurities + Desired Product (if not basic) aq_product Protonated 2-AP Derivative (Water Soluble) basify 3. Basify with NaOH aq_product->basify neutral_product_aq Neutral 2-AP Derivative basify->neutral_product_aq extract_org 4. Extract with Ethyl Acetate neutral_product_aq->extract_org final_product 5. Purified 2-AP Derivative in Ethyl Acetate extract_acid->org_impurities extract_acid->aq_product extract_org->final_product

Caption: Workflow for purification via acid-base extraction.

Column Chromatography

Principle: Separation is achieved based on the polarity difference between the compound and impurities. However, the basic nature of aminopyridines can lead to strong interactions with the acidic silanol groups on standard silica gel, causing issues.

ProblemPossible Cause(s)Suggested Solution(s)
Severe Peak Tailing / Streaking The basic amine groups are interacting strongly with acidic silanol (Si-OH) groups on the silica surface. [9][10][11]- Add a Basic Modifier: Add a small amount (0.5-2% v/v) of triethylamine (TEA) or ammonium hydroxide to the eluent. [6][9][10]This neutralizes the acidic sites, leading to sharper peaks.- Use a Different Stationary Phase: Consider using basic alumina or Florisil, which are more suitable for purifying basic compounds. [10][12]
Compound Stuck at Origin - Eluent is not polar enough.- Very strong adsorption to the silica gel.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane, or add methanol to a dichloromethane/ethyl acetate mixture).<[9]br>- If using a basic modifier doesn't help, the compound may be too polar for silica gel. Consider reverse-phase (C18) chromatography. [6]
Poor Separation (Co-elution) - Inappropriate eluent system.- Column is overloaded.- Flow rate is too high.- Optimize Eluent: Carefully optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.2-0.4 for your desired compound.- Reduce Load: The amount of crude material should be ~1-5% of the mass of the silica gel.<[10]br>- Decrease Flow Rate: A slower flow rate allows for better equilibration between the mobile and stationary phases, improving resolution. [9]
Recrystallization

Principle: This technique relies on finding a solvent that dissolves the crude product at a high temperature but in which the product has low solubility at a low temperature, while impurities remain in solution (or are insoluble at high temperature).

ProblemPossible Cause(s)Suggested Solution(s)
"Oiling Out" The melting point of the solute is lower than the boiling point of the solvent, causing it to melt rather than dissolve. The solution is supersaturated.- Add more solvent to reduce the saturation.- Switch to a lower-boiling point solvent.- Re-heat the oiled-out mixture with more solvent until fully dissolved, then cool very slowly.
No Crystals Form - The solution is not saturated enough.- The solution is supersaturated and requires nucleation.- Boil off some of the solvent to increase the concentration and allow to cool again.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a "seed crystal" of the pure product. [6]
Poor Recovery - Too much solvent was used initially.- The product has significant solubility in the solvent even at low temperatures.- Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.- Try a different solvent or a mixed-solvent system (e.g., dissolve in a good solvent like ethanol, then add a poor solvent like water dropwise until cloudy, then reheat to clarify and cool).
Colored Impurities in Crystals Colored impurities are trapped within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. [6]

The ideal solvent should dissolve the product well when hot but poorly when cold. 2-Aminopyridine itself is soluble in water, alcohol, ether, and acetone. [1][13]

Solvent Boiling Point (°C) Characteristics & Use Cases
Isopropanol 82.6 Good general-purpose solvent for moderately polar compounds.
Ethanol 78.4 Similar to isopropanol, often used in mixed systems with water.
Ethyl Acetate 77.1 Good for compounds of intermediate polarity. Less polar than alcohols. [14][15]
Toluene 110.6 A non-polar aromatic solvent, useful for less polar derivatives.
Hexane/Ethyl Acetate Variable A common mixed-solvent system where the ratio can be fine-tuned to achieve ideal solubility.

| Chloroform/Petroleum Ether | Variable | A reported system for purifying 2-aminopyridine. [16]Use chloroform with caution due to toxicity. |

References

  • Lee, C. C., & Lin, T. S. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. [Link]

  • Biochem Chemopharma. (n.d.). 2-Amino Pyridine Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2016, April 21). 2-Amino Pyridine for Synthesis MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Aminopyridine. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2004(3), 27-35. [Link]

  • Li, Y., et al. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Molecules, 22(9), 1435. [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(17), 8389–8394. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem. Retrieved from [Link]

  • ResearchGate. (2009). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Retrieved from [Link]

  • ACS Publications. (2009). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data, 54(4), 1474-1475. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved from [Link]

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in SEM-Deprotection of 7-Azaindoles

Welcome to the technical support center for the SEM-deprotection of 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this critica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the SEM-deprotection of 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this critical synthetic step. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles governing these transformations.

Introduction

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a popular choice for protecting the pyrrole nitrogen of 7-azaindoles due to its robustness under a variety of synthetic conditions, including cross-coupling reactions, which are often employed in the synthesis of complex 7-azaindole derivatives.[1][2] However, the deprotection of the SEM group can be challenging, often leading to incomplete reactions, low yields, and the formation of undesired side products.[3][4] This guide will walk you through common challenges and provide field-proven solutions.

Troubleshooting Guide

This section addresses specific problems that may arise during the SEM-deprotection of 7-azaindoles, presented in a question-and-answer format.

Problem 1: Incomplete or Sluggish Deprotection

Question: My SEM-deprotection reaction using standard acidic conditions (e.g., TFA) is very slow or stalls completely. How can I drive the reaction to completion?

Answer: This is a frequently encountered issue. The stability of the SEM group, particularly on the electron-rich 7-azaindole ring system, can make its removal difficult.[5] Here are several strategies to improve the efficiency of the deprotection:

  • Increase Reaction Time and/or Temperature: The simplest approach is to extend the reaction time. Monitor the reaction progress by TLC or LCMS. If the reaction is still sluggish, a modest increase in temperature may be beneficial. However, be cautious, as higher temperatures can also promote side reactions.[5]

  • Employ a Two-Step Acid/Base Protocol: A highly effective method involves a two-step procedure.[1][3] First, treat the SEM-protected 7-azaindole with a strong acid like trifluoroacetic acid (TFA). After removing the acid and solvent, the crude intermediate is then treated with a mild base, such as aqueous sodium bicarbonate (NaHCO₃).[1] The initial acidic step is thought to form an unstable intermediate, and the subsequent basic workup facilitates the elimination of formaldehyde, driving the reaction to completion.[1]

  • Consider Alternative Acid Catalysts: If TFA is ineffective, other Brønsted or Lewis acids can be explored. Hydrochloric acid (HCl) under refluxing conditions has been used for N-SEM deprotection in other heterocyclic systems.[6] Lewis acids like tin tetrachloride (SnCl₄) or magnesium bromide (MgBr₂) have also been shown to be effective for SEM deprotection, sometimes offering greater selectivity.[6][7]

Problem 2: Formation of Complex Reaction Mixtures and Side Products

Question: My reaction is producing multiple spots on TLC, and I'm struggling to isolate my desired deprotected 7-azaindole. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a significant challenge, often stemming from the release of formaldehyde during the deprotection process.[3]

  • Formaldehyde-Mediated Side Reactions: The liberated formaldehyde is electrophilic and can react with the nucleophilic 7-azaindole ring, leading to various byproducts. One of the most notable side reactions is the formation of a tricyclic eight-membered ring system through a two-step electrophilic aromatic substitution.[3][4] Dimerization of the 7-azaindole core linked by a methylene bridge is also a possibility.[8]

    • Mitigation Strategy: Formaldehyde Scavengers: The addition of a formaldehyde scavenger to the reaction mixture can be an effective strategy. Common scavengers include thiols or electron-rich aromatic compounds that can trap the formaldehyde as it is formed.[7]

  • Degradation under Harsh Acidic Conditions: The 7-azaindole nucleus can be sensitive to prolonged exposure to strong acids, leading to decomposition.[1]

    • Mitigation Strategy: Milder Conditions and Careful Monitoring: Use the mildest effective acidic conditions. Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the product to the acidic environment.[1]

Problem 3: Difficulty with Fluoride-Based Deprotection

Question: I'm considering using a fluoride source like tetrabutylammonium fluoride (TBAF) to avoid acidic conditions. What are the potential challenges with this method?

Answer: Fluoride-mediated deprotection is a common alternative for SEM removal, proceeding through a different mechanism involving the high affinity of fluoride for silicon.[5] While it can be a milder option, it comes with its own set of challenges.

  • Sluggish Reactions: Similar to acidic methods, fluoride-mediated deprotection of N-SEM groups can be slow and may require elevated temperatures and extended reaction times.[5]

  • Work-up Issues: Tetrabutylammonium salts can be difficult to remove during purification.[9] An aqueous workup with ammonium chloride can help, as TBA-chloride is less soluble in diethyl ether.[9] Alternatively, specialized ion-exchange resins can be used to sequester the tetrabutylammonium cation.[10]

  • Alternative Fluoride Reagents: If TBAF proves problematic, other fluoride sources like cesium fluoride (CsF) or ammonium fluoride (NH₄F) in methanol can be considered.[9][11]

Frequently Asked Questions (FAQs)

Q1: Why is the SEM group a good choice for protecting 7-azaindoles despite the deprotection challenges?

A1: The SEM group offers excellent stability across a wide range of reaction conditions commonly used in the synthesis of complex molecules, including basic hydrolysis, oxidation, and various palladium-catalyzed cross-coupling reactions.[5][6] This stability is crucial for multi-step synthetic sequences where the protecting group must endure several transformations before its removal.

Q2: What is the underlying mechanism of acid-catalyzed SEM-deprotection?

A2: The deprotection can proceed through a few possible pathways. The most direct route involves protonation of the ether oxygen attached to the 7-azaindole, followed by cleavage of the C-O bond.[5] An alternative pathway involves protonation of the other ether oxygen, leading to a hemiacetal intermediate that subsequently breaks down to release formaldehyde.[5] A beta-elimination mechanism can also occur under acidic conditions.[5]

Q3: Can I selectively deprotect an O-SEM group in the presence of an N-SEM group on a 7-azaindole derivative?

A3: Generally, N-SEM deprotection is considered more challenging and often requires harsher conditions than O-SEM deprotection.[6] This difference in reactivity suggests that selective deprotection of an O-SEM group in the presence of an N-SEM group is feasible under carefully controlled, milder conditions. For instance, mild Lewis acids like MgBr₂ have demonstrated selectivity for deprotecting SEM ethers in the presence of other silyl ethers, a principle that could potentially be applied to achieve O-SEM vs. N-SEM selectivity.[11]

Q4: Are there any other protecting groups I should consider for 7-azaindoles if SEM-deprotection proves to be consistently problematic?

A4: Yes, while SEM is widely used, other protecting groups can be employed for the 7-azaindole nitrogen. The choice of protecting group will depend on the specific reaction sequence. Some alternatives include:

  • Boc (tert-butyloxycarbonyl): Readily cleaved under acidic conditions (e.g., TFA).

  • Tos(Tosyl): Can be removed under basic conditions.[12]

  • TIPS (triisopropylsilyl): Can be removed with fluoride sources, but may offer different reactivity profiles compared to SEM.[13]

Experimental Protocols

Protocol 1: Two-Step Acid/Base SEM-Deprotection[1]

This protocol is often a reliable starting point for the deprotection of SEM-protected 7-azaindoles.

  • Acidic Step:

    • Dissolve the SEM-protected 7-azaindole (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (e.g., 10-50% v/v) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LCMS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Basic Step:

    • Dissolve the residue in a suitable solvent like tetrahydrofuran (THF).

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 1-4 hours.

  • Extraction and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 2: Fluoride-Mediated SEM-Deprotection[5]

This protocol provides an alternative to acidic conditions.

  • Reaction Setup:

    • Dissolve the SEM-protected 7-azaindole (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

    • Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2-3 eq).

  • Reaction Conditions:

    • Stir the reaction at room temperature or heat to 45-60 °C if necessary.

    • Monitor the reaction progress by TLC or LCMS. Reactions may require several hours to overnight for completion.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Data Summary

Deprotection MethodReagentsTypical ConditionsPotential IssuesReference
Two-Step Acid/Base 1. TFA2. NaHCO₃1. DCM, 0°C to rt2. THF/H₂O, rtFormation of formaldehyde adducts, substrate degradation.[1][3]
Fluoride-Mediated TBAFTHF or DMF, rt to 60°CSluggish reaction, difficult work-up due to TBA salts.[5]
Lewis Acid-Mediated MgBr₂ or SnCl₄Et₂O/MeNO₂, rt (for MgBr₂)Substrate-dependent efficacy, potential for complexation.[6][7][11]

Visual Guides

Troubleshooting Workflow for SEM-Deprotection

start SEM-Deprotection Attempt check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complex_mixture Complex Mixture check_completion->complex_mixture Side Products Observed workup Work-up & Purification check_completion->workup Yes increase_time_temp Increase Time/Temp incomplete->increase_time_temp two_step Use Two-Step Acid/Base Protocol incomplete->two_step alt_acid Try Alternative Acid (e.g., HCl, Lewis Acid) incomplete->alt_acid scavenger Add Formaldehyde Scavenger complex_mixture->scavenger milder_cond Use Milder Conditions complex_mixture->milder_cond alt_method Switch to Fluoride Method (TBAF) complex_mixture->alt_method product Desired Product workup->product increase_time_temp->start two_step->start alt_acid->start scavenger->start milder_cond->start alt_method->start

Caption: A decision tree for troubleshooting common SEM-deprotection issues.

General Deprotection Pathways and Side Product Formation

cluster_main Deprotection Pathways cluster_side Side Reactions SEM-7-Azaindole SEM-7-Azaindole Deprotected-7-Azaindole Deprotected-7-Azaindole SEM-7-Azaindole->Deprotected-7-Azaindole Acid (TFA, HCl) or Fluoride (TBAF) Formaldehyde Formaldehyde SEM-7-Azaindole->Formaldehyde Released during deprotection Side_Products 8-Membered Ring Dimers Deprotected-7-AzaindoleFormaldehyde Deprotected-7-AzaindoleFormaldehyde Deprotected-7-AzaindoleFormaldehyde->Side_Products Electrophilic Aromatic Substitution

Caption: Pathways for SEM-deprotection and potential side product formation.

References

  • Total Synthesis. (2025, July 26). SEM Protecting Group: SEM Protection & Deprotection Mechanism.
  • Olsen, L. B., et al. (2024, October 7). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]

  • BenchChem. (2025). Technical Support Center: SEM-Deprotection in 2-aryl-1H-pyrrolo[2,3-b]pyridine Synthesis.
  • Olsen, L. B., et al. (2024, October 7). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. [Link]

  • Schlessinger, R. H., & Lopes, A. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. The Journal of Organic Chemistry, 65(21), 7149-7151.
  • Barabé, F., & Gauthier, D. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19746-19782. [Link]

  • Reddy, M. V. R., et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 153-161.
  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles.
  • BenchChem. (2025). Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Derivatives.
  • ResearchGate. (2015, March 1). Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts?
  • Organic Chemistry Data. (n.d.). SEM Protection - Common Conditions.
  • Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 11(10), 891-917.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ResearchGate. (2010, February). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide | Request PDF.
  • Organic Syntheses. (2022, May 9). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure (Note 1).
  • ECHEMI. (n.d.). Substitute for TBAF in Desilylation of TMS.
  • Bio, A. M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2976-2989.
  • Barabé, F., & Gauthier, D. (2014, November 28). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • ResearchGate. (2019, November). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Request PDF.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 129(46), 14405-14413.
  • Cianci, C., et al. (2017, January 18). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 224-229.
  • ChemRxiv. (n.d.). Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety.
  • Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • Royal Society of Chemistry. (n.d.). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes.
  • MDPI. (2023, December 1). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.
  • The Doyle Group. (n.d.). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis.
  • Royal Society of Chemistry. (n.d.). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity.
  • ResearchGate. (n.d.). Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles | Request PDF.

Sources

Optimization

Troubleshooting Q&amp;A: Overcoming Pyridine-Induced Catalyst Deactivation

Welcome to the Technical Support Center for Transition Metal Catalysis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Transition Metal Catalysis. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in drug discovery and organic synthesis: the palladium-catalyzed cross-coupling of pyridines.

Pyridines are ubiquitous in active pharmaceutical ingredients (APIs), yet they frequently cause premature reaction stalling, low yields, and catalyst death. This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind these failures and how to engineer your reaction conditions to overcome them.

Q1: Why does my palladium catalyst die before full conversion when coupling pyridines, even with high catalyst loading? A1: The failure is rarely due to the oxidative addition step; it is a thermodynamic trap. Pyridines are strong Lewis bases. The lone pair on the pyridine nitrogen aggressively competes with your transmetalating agent (e.g., boronic acid) for the open coordination sites on the electrophilic Pd(II) intermediate. This forms highly stable, off-cycle


-N or 

-N,C palladium complexes, effectively poisoning the catalyst[1]. Causality: The catalyst is not "dead" (degraded to Pd black); it is sequestered in a thermodynamic sink.

Q2: How can I select the right ligand to prevent pyridine inhibition? A2: You must engineer the steric and electronic environment of the palladium center to physically block pyridine coordination while accelerating the productive catalytic cycle. Standard ligands like PPh


 are insufficiently bulky. You should switch to sterically demanding, electron-rich phosphines such as P(t-Bu)

, Buchwald biaryl phosphines (e.g., XPhos, RuPhos), or specialized ligands like L8[2]. Causality: The massive steric cone angle of these ligands physically occludes the approach of the pyridine nitrogen to the Pd center, while their electron richness accelerates the rate-limiting oxidative addition of deactivated heteroaryl halides[3].

Q3: Does solvent choice impact catalyst poisoning in pyridine Suzuki-Miyaura couplings? A3: Profoundly. If you are using standard anhydrous non-polar solvents (e.g., toluene or pure THF), you are maximizing the pyridine's ability to coordinate to the metal. Switching to protic solvent systems, such as isopropanol (i-PrOH) or incorporating water, can drastically improve yields[4]. Causality: Protic solvents engage in strong hydrogen bonding with the pyridine nitrogen. This solvation shell reduces the basicity and nucleophilicity of the heterocycle, mitigating its ability to act as a catalyst poison[4].

Q4: What if my 2-pyridylboronic acid is degrading before the cross-coupling can occur? A4: 2-Pyridylboronic acids undergo rapid protodeboronation because the adjacent nitrogen can coordinate to the boron, facilitating the cleavage of the C-B bond. Solution: Abandon standard boronic acids for this specific substrate. Use slow-release strategies like MIDA boronates, switch to anhydrous cross-coupling with fluoride bases, or utilize alternative electrophilic coupling partners such as pyridylphosphonium salts[5].

Mechanistic & Diagnostic Visualizations

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Aryl Halide Poison Catalyst Poisoning (Pyridine Coordination) OxAdd->Poison Pyridine N-lone pair Trans Transmetalation OxAdd->Trans Boronic Acid / Base Poison->OxAdd Protic Solvent / Bulky Ligand RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Pyridine Product RedElim->Product

Logical flow of Pd catalytic cycle vs. pyridine poisoning pathway.

Workflow Start Low Conversion in Pyridine Coupling? CheckLigand Evaluate Ligand Sterics: Switch to P(t-Bu)3 or L8 Start->CheckLigand CheckSolvent Evaluate Solvent: Add i-PrOH or H2O CheckLigand->CheckSolvent No Success Full Conversion Achieved CheckLigand->Success Yes CheckBase Evaluate Base/Additives: Use weaker base (K3PO4) CheckSolvent->CheckBase No CheckSolvent->Success Yes CheckBase->Success

Troubleshooting workflow for low conversion in pyridine cross-coupling.

Quantitative Data: Impact of Reaction Engineering

The following table summarizes the causal impact of modifying ligands and solvents when coupling highly deactivated or strongly coordinating pyridine substrates, based on established optimization campaigns[2][3][4].

Reaction ParameterStandard ConditionEngineered ConditionCausality / MechanismTypical Yield Shift
Ligand Choice Pd(PPh

)

(5 mol%)
PdCl

(PPh

)

+ P(t-Bu)

Steric bulk prevents off-cycle

-N coordination.
30%

85%+
Solvent System Anhydrous Toluene / THFi-PrOH / H

O (4:1)
Protic solvents hydrogen-bond to pyridine N, reducing basicity.15%

90%+
Base Selection Na

CO

(Aqueous)
K

PO

(Anhydrous)
Prevents base-catalyzed protodeboronation of sensitive substrates.40%

75%+

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling of Pyridines

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Materials Required:

  • Heteroaryl Halide (1.0 equiv)

  • (Hetero)aryl Boronic Acid (1.5 equiv)

  • Precatalyst: PdCl

    
    (dppf) or Pd(OAc)
    
    
    
    + P(t-Bu)
    
    
    (2-5 mol%)
  • Base: K

    
    PO
    
    
    
    (2.5 equiv)
  • Solvent: Degassed i-PrOH / H

    
    O (4:1 v/v)
    

Step-by-Step Methodology:

  • Atmosphere Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with argon (3 cycles). Validation Check: The flask must be cool to the touch under positive argon pressure before adding reagents to prevent premature catalyst oxidation.

  • Reagent Loading: Add the heteroaryl halide, boronic acid, and base to the flask. Add the palladium precatalyst and ligand last.

  • Solvent Introduction: Inject the degassed i-PrOH/H

    
    O mixture via syringe.
    
  • Catalyst Activation: Stir the mixture at room temperature for 5 minutes. Validation Check: Observe a distinct color change (typically from yellow/orange to dark red or deep brown). This confirms the reduction of Pd(II) to the active Pd(0) species. If the solution turns black and precipitates immediately, oxygen contamination has occurred.

  • Reaction Execution: Heat the reaction mixture to 80°C. Monitor the reaction via LCMS or TLC every 2 hours. Validation Check: LCMS should show the consumption of the halide. If the halide remains but the boronic acid is consumed, protodeboronation is occurring; you must spike in an additional 0.5 equiv of boronic acid.

  • Quench and Workup: Once complete, cool to room temperature. Dilute with EtOAc and wash with water. To remove residual palladium (which binds strongly to the pyridine product), stir the organic layer with a metal scavenger (e.g., QuadraSil AP or SiliaBond Thiol) for 2 hours before filtration.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. ACS Catalysis - ACS Publications. URL:[Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. PMC - NIH. URL:[Link]

  • Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Chemical Communications (RSC Publishing). URL:[Link]

Sources

Troubleshooting

Aminopyridine Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Aminopyridine Synthesis Support Center. Aminopyridines are critical pharmacophores and versatile synthetic intermediates in drug development[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aminopyridine Synthesis Support Center. Aminopyridines are critical pharmacophores and versatile synthetic intermediates in drug development[1]. However, their synthesis is frequently complicated by competing side reactions, regioselectivity issues, and product degradation. This guide provides mechanistic troubleshooting, frequently asked questions (FAQs), and self-validating protocols to help you identify and minimize side products across the three primary synthetic pathways: Buchwald-Hartwig cross-coupling, nitropyridine reduction, and Chichibabin amination.

Diagnostic Data: Side Product Identification

To effectively troubleshoot, you must first identify the competing pathways. Table 1 summarizes the quantitative analytical signatures and thresholds for common side products encountered during aminopyridine synthesis.

Synthetic PathwayMajor Side ProductAnalytical Signature (LC-MS / NMR)Quantitative Action ThresholdRoot Cause & Mitigation
Buchwald-Hartwig HydrodehalogenationLC-MS:


Ar-H detected
Cause:

-hydride elimination. Fix: Switch to bidentate ligands (BINAP).
Buchwald-Hartwig C-2 Regioisomer

NMR: Altered pyridine coupling

isomer detected
Cause: Loss of selectivity. Fix: Lower temperature; monitor C-Cl vs C-Br kinetics.
Nitro Reduction 4-PyridoneLC-MS:


yield loss during workup
Cause: Hydrolytic degradation. Fix: Cold workup; strict pH control (pH 12-13).
Nitro Reduction Azoxy IntermediatesLC-MS:


intermediate remaining
Cause: Passivated metal/incomplete reduction. Fix: Activate Fe powder with HCl.
Chichibabin Dimerization Adducts

NMR /

NMR shifts

dimer formation
Cause: 1,4-addition of benzyllithium. Fix: Optimize LDA stoichiometry.

Mechanistic Troubleshooting & FAQs

Module A: Buchwald-Hartwig Cross-Coupling

Q1: Why am I observing significant hydrodehalogenation (Ar-H) instead of my target aminopyridine? A: Hydrodehalogenation is a competing side reaction that occurs when the amine undergoes


-hydride elimination. The amine transfers a hydride to the palladium center, which subsequently reductively eliminates with the aryl group to form the reduced pyridine. This is highly prevalent when using moderately bulky monophosphine ligands[2].
Causality & Fix: Switch to wide-bite-angle bidentate ligands such as BINAP or XantPhos. The bidentate nature of these ligands forces the amine and aryl group into closer proximity around the palladium center, significantly accelerating the desired reductive elimination pathway and suppressing the unproductive 

-hydride elimination[2].

Q2: How do I achieve regioselectivity when my starting material has multiple halogens, such as 3-bromo-2-chloropyridine? A: Regioselectivity is dictated by the relative rates of oxidative addition to the Pd(0) complex, which strictly follows the trend of carbon-halogen bond dissociation energies: C-I > C-Br > C-Cl[3]. Causality & Fix: In 3-bromo-2-chloropyridine, the C-Br bond at the C-3 position will preferentially undergo oxidative addition over the C-Cl bond at the C-2 position[3]. To minimize C-2 amination side products, avoid excessive heating and prolonged reaction times, which provide the activation energy required to break the stronger C-Cl bond[3].

Module B: Nitropyridine Reduction

Q3: My reduction of 4-nitropyridine N-oxide shows a low yield of 4-aminopyridine and the presence of a 4-pyridone byproduct. What went wrong? A: The appearance of 4-pyridone indicates hydrolytic degradation of your product during the isolation phase. Causality & Fix: 4-Aminopyridines are highly susceptible to hydrolysis if the reaction mixture is heated under neutral or basic conditions during concentration or workup[4]. To prevent this, ensure that all workup steps are performed at lower temperatures and that the pH is carefully adjusted (first to pH 1-2 with dilute HCl, then cooled, and finally to pH 12-13 with NaOH/KOH) to safely precipitate or extract the product[4].

Module C: Chichibabin Amination

Q4: During the Chichibabin amination of picolines, I am observing complex mixtures and loss of starting material. How can this be minimized? A: The Chichibabin cyclization is prone to side reactions involving the facile dimerization of the picoline. Causality & Fix: This occurs via a 1,4-addition of the incipient benzyllithium to the picoline starting material, which can tie up to 50% of the starting material in the form of a lithiated dihydropyridino moiety[5]. To minimize this, carefully control the equivalents of the alkali metal amide (e.g., LDA) and ensure rapid, efficient mixing to allow these reversible adducts to re-enter the desired reaction coordinate rather than forming dead-end side products[5].

Decision Tree: C-N Coupling Optimization

TroubleshootingFlow Start Analyze Crude Mixture (LC-MS / NMR) Hydro Issue: Hydrodehalogenation (Ar-H detected) Start->Hydro Des-halo mass Beta Issue: β-Hydride Elimination (Imine/Hydrolysis) Start->Beta Imine mass Success Target Aminopyridine (High Purity & Yield) Start->Success Expected m/z Action2 Lower reaction temperature & use weaker base Hydro->Action2 Action1 Switch to bidentate ligand (e.g., BINAP, XantPhos) Beta->Action1 Action1->Success Retest Action2->Success Retest

Fig 1. Troubleshooting logic for minimizing side products in Pd-catalyzed amination workflows.

Validated Experimental Protocols

Protocol A: Regioselective Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine

This protocol utilizes steric and electronic differentiation to prevent hydrodehalogenation and C-2 amination[3].

  • Reagent Setup (Inert Atmosphere): In an oven-dried Schlenk tube under argon, combine 3-bromo-2-chloropyridine (1.0 equiv), the primary/secondary amine (1.2 equiv),

    
     (2 mol%), and RuPhos or BINAP (4 mol%)[3].
    
  • Base Addition: Add Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv) dissolved in anhydrous THF[3]. Mechanistic note: LiHMDS is chosen as a sterically hindered base to prevent nucleophilic attack on the C-Cl bond.

  • Reaction: Stir the mixture at 70°C. Do not exceed 80°C to prevent the oxidative addition of the C-Cl bond.

  • Self-Validation (IPC): Sample the reaction at 2 hours. Analyze via LC-MS. The system is validated when the peak for 3-bromo-2-chloropyridine disappears and a single new peak for the C-3 aminated product appears. If a

    
     peak is observed, the ligand coupling has failed.
    
  • Workup: Cool to room temperature, quench with water, extract with EtOAc, and purify via silica gel chromatography[3].

Protocol B: Iron-Mediated Reduction of 4-Nitropyridine N-oxide

This protocol is designed to drive the reduction to completion while preventing the hydrolytic formation of 4-pyridone[1],[4].

  • Activation: In a reaction vessel, prepare a 25-30% aqueous sulfuric acid solution. Add iron powder (5.0 equiv) with vigorous stirring to activate the metal surface[1].

  • Substrate Addition: Slowly add 4-nitropyridine N-oxide to the acidic iron suspension.

  • Reaction: Heat the mixture to 70-80°C for 50-60 minutes[4].

  • Self-Validation (IPC): The reaction is complete when the deep yellow color of the nitropyridine dissipates into a pale suspension. Spotting on a UV-active TLC plate must show the complete absence of the higher

    
     nitro starting material and intermediate azoxy compounds.
    
  • pH-Controlled Workup (Critical): Cool the system to room temperature. Add dilute HCl until the pH is 1-2. Then, while maintaining a cold temperature (ice bath), slowly add dilute NaOH or KOH until the pH reaches 12-13[4]. Mechanistic note: This strict cold, basic adjustment prevents the hydrolysis of the newly formed aminopyridine into 4-pyridone. Extract the free base with organic solvents.

References

  • BenchChem.
  • BenchChem. Reactivity of the nitro group on a pyridine ring.
  • BenchChem.
  • PMC (NIH).
  • RSC Publishing. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.

Sources

Optimization

Troubleshooting low conversion rates in Buchwald-Hartwig amination

Welcome to the Buchwald-Hartwig Amination Technical Support Center . The palladium-catalyzed cross-coupling of aryl halides with amines is a cornerstone of carbon-nitrogen (C-N) bond formation in pharmaceutical and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Buchwald-Hartwig Amination Technical Support Center .

The palladium-catalyzed cross-coupling of aryl halides with amines is a cornerstone of carbon-nitrogen (C-N) bond formation in pharmaceutical and materials science[1]. However, achieving high conversion rates requires a delicate balance of steric and electronic factors across the catalyst, ligand, base, and solvent. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we diagnose the root mechanistic causes of reaction failure and provide self-validating protocols to get your catalytic cycle back on track.

Diagnostic Workflow for Low Conversion

Before adjusting parameters blindly, use the following logical decision tree to identify which step of the catalytic cycle (oxidative addition, amine coordination, deprotonation, or reductive elimination) is failing.

BHTroubleshooting Start Reaction Stalled / Low Conversion CheckPd Is Palladium Black Precipitating? Start->CheckPd PdYes Catalyst Deactivation (O2 ingress or thermal degradation) CheckPd->PdYes Yes PdNo Check Substrate & Ligand Sterics CheckPd->PdNo No ActionPd Use Pd G3/G4 Precatalysts Degas Solvents Rigorously Lower Temp to 80°C PdYes->ActionPd CheckSub Aryl Chloride or Hindered Amine? PdNo->CheckSub SubYes Sluggish Oxidative Addition or Steric Clash CheckSub->SubYes Yes SubNo Check Base & Solubility CheckSub->SubNo No ActionSub Switch to Bulky, Electron-Rich Ligands (e.g., tBuBrettPhos, RuPhos) SubYes->ActionSub CheckBase Base-Sensitive Groups Present or Base Insoluble? SubNo->CheckBase BaseYes Poor Deprotonation or Substrate Degradation CheckBase->BaseYes Yes BaseNo Potential Catalyst Poisoning (e.g., Coordinating Heterocycles) CheckBase->BaseNo No ActionBase Switch NaOtBu to Cs2CO3 Use 1,4-Dioxane to enhance solubility BaseYes->ActionBase ActionPoison Increase Catalyst Loading Use Bidentate Ligands (e.g., XantPhos) BaseNo->ActionPoison

Diagnostic workflow for troubleshooting low conversion in Buchwald-Hartwig aminations.

Mechanistic Troubleshooting FAQs

Section A: Catalyst & Ligand Dynamics

Q: My coupling of an aryl chloride with a secondary amine stalled at <10% conversion. I am using Pd(OAc)₂ and PPh₃. What is the mechanistic cause? A: The failure lies in the activation energy required for the oxidative addition step. Aryl chlorides possess a significantly higher C-Cl bond dissociation energy compared to bromides or iodides[2]. Simple phosphines like PPh₃ do not render the palladium center electron-rich enough to insert into this bond. Solution: Switch to a bulky, electron-rich dialkylbiarylphosphine ligand (a "Buchwald ligand") such as RuPhos or XPhos[1]. These ligands increase electron density on the Pd center, facilitating oxidative addition, while their specific steric bulk accelerates the subsequent reductive elimination step[3].

Q: I observe rapid formation of a black precipitate within 30 minutes, and the reaction halts. How do I prevent this? A: The black precipitate is "palladium black," an inactive agglomeration of Pd(0) nanoparticles[4]. This occurs when the catalytic cycle is interrupted, leaving the unstable Pd(0) intermediate exposed. The two most common causes are oxygen ingress (which oxidizes the phosphine ligand, stripping it from the metal) and thermal degradation at excessively high temperatures (>120 °C)[4]. Solution: Ensure rigorous degassing of your solvents (sparging with N₂/Argon for at least 15 minutes)[5]. Furthermore, generating the active L-Pd(0) species in situ from Pd(OAc)₂ can be unreliable; switch to a commercially available, air-stable Pd G3 or G4 precatalyst to ensure rapid, quantitative generation of the active catalytic species[6].

Q: I am coupling a primary amine but observing significant amounts of the diarylated side-product (over-arylation). How do I suppress this? A: Primary amines can react twice because the monoarylated product is still nucleophilic. Solution: You must use a ligand designed to favor reductive elimination over a second oxidative addition. BrettPhos is the industry standard here[7]. Its extreme steric bulk accelerates the reductive elimination of the monoarylated product and physically blocks the second oxidative addition of the aryl halide to the resulting secondary amine product[6].

Section B: Base & Solvent Incompatibilities

Q: My substrate contains an ester group. When I use NaOtBu, the ester is cleaved. When I switch to K₂CO₃, the reaction doesn't proceed. A: NaOtBu (pKa ~19) is highly nucleophilic and will readily hydrolyze esters or enolize ketones[2]. While K₂CO₃ is milder, its high lattice energy makes it highly insoluble in standard non-polar coupling solvents like toluene, starving the catalytic cycle of the base required to deprotonate the Pd-amine intermediate[3]. Solution: Switch to Cesium Carbonate (Cs₂CO₃)[8]. The larger ionic radius of the Cs⁺ cation significantly enhances the solubility of the carbonate in organic solvents compared to potassium[3]. To further enhance solubility, run the reaction in 1,4-dioxane instead of toluene and ensure the base is finely milled.

Q: Why is my amination of 2-bromopyridine failing despite using an active Pd G3 precatalyst and XPhos? A: 2-Bromopyridines are notorious for catalyst poisoning. The basic nitrogen atom on the pyridine ring acts as a competing ligand, coordinating strongly to the palladium center and forming an off-cycle, inactive complex[4]. Solution: You must use a ligand that binds to palladium more strongly than the substrate. Bidentate ligands like XantPhos or specialized monodentate ligands like DavePhos are highly effective here[9]. Additionally, maintaining a lower reaction temperature (80 °C) can prevent the thermal degradation of these sensitive intermediate complexes[4].

Quantitative Data Tables

Table 1: Ligand Selection Matrix for Buchwald-Hartwig Amination

Amine ClassRecommended LigandMechanistic Rationale
Primary Aliphatic BrettPhosExtreme steric bulk prevents competitive binding of the product, suppressing diarylation (over-arylation)[7].
Secondary Aliphatic RuPhosLower ring substituents prevent steric clash during secondary amine coordination, promoting reductive elimination[6].
Aryl Amines (Anilines) XPhos / XantPhosHighly active for unhindered systems; bidentate XantPhos suppresses β-hydride elimination[6].
Amides / Lactams tBuBrettPhosAmides are poor nucleophiles; requires highly electron-rich ligands to drive substitution at the Pd(II) center[9].
NH-Heterocycles DavePhos / XantPhosPrevents catalyst poisoning by coordinating strongly to Pd, outcompeting the heterocyclic nitrogen[9].

Table 2: Base Selection and pKa Guide

BasepKa (approx.)Solubility in OrganicsFunctional Group ToleranceBest Use Case
NaOtBu ~19.0Moderate (Toluene)Low (Cleaves esters, enolizes ketones)Standard, robust couplings with unfunctionalized substrates[2].
LHMDS ~26.0High (THF, Toluene)Moderate (Tolerates some hydroxyls)Substrates requiring strong, non-nucleophilic deprotonation[9].
Cs₂CO₃ ~10.3Low to ModerateHigh (Tolerates esters, cyano, nitro)Base-sensitive substrates; larger Cs⁺ radius enhances organic solubility compared to K⁺[3].
K₃PO₄ ~12.3Low (Heterogeneous)HighMild conditions, often used with water traces or phase-transfer catalysts[6].

Standard Validated Protocol

Step-by-Step Methodology for Air-Free Buchwald-Hartwig Amination (Schlenk Technique) This protocol is designed as a self-validating system. If conversion is low after following these exact steps, the issue is chemical (sterics/electronics) rather than operational (oxygen/moisture).

  • Glassware Preparation: Flame-dry a Schlenk tube or a heavy-walled reaction vial under vacuum. Backfill with inert gas (N₂ or Argon) three times to eliminate surface moisture[5].

  • Reagent Charging: Under positive inert gas flow, charge the vessel with the aryl halide (1.0 equiv), amine (1.2 equiv), Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and base (e.g., NaOtBu, 1.4 equiv)[6].

    • Self-Validation Check: If using a Pd(II) salt like Pd(OAc)₂ instead of a G3 precatalyst, ensure a pre-activation step is performed (stirring catalyst, ligand, and base for 10 mins prior to substrate addition), as in situ reduction can be unreliable[4].

  • Solvent Addition: Add anhydrous, rigorously degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a 0.2 M concentration)[4]. Degassing via sparging (15+ mins) or freeze-pump-thaw is critical to prevent Pd(0) oxidation[5].

  • Reaction Execution: Seal the vessel and heat to 80-100 °C in a pre-heated block. Stir vigorously (800+ rpm) to ensure adequate mixing. Crucial: High stirring rates are mandatory if using heterogeneous bases like Cs₂CO₃ to maximize surface-area interactions.

  • Monitoring & Workup: Monitor via LC-MS or GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and insoluble inorganic salts[4].

References

  • Benchchem. "Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine." 5

  • Benchchem. "Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." 4

  • Entegris. "Buchwald Ligands Review." 7

  • J&K Scientific LLC. "Buchwald-Hartwig Cross-Coupling."8

  • MilliporeSigma. "Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit."

  • WuXi AppTec. "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings."2

  • University of Windsor. "Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point." 3

  • Benchchem. "Discovery and development of Buchwald ligands." 1

  • Benchchem. "Optimization of Buchwald-Hartwig amination conditions." 6

  • LibreTexts. "Buchwald-Hartwig Amination." 9

  • MilliporeSigma. "Cross-Coupling Reaction Manual: Desk Reference."

Sources

Troubleshooting

Stability testing and storage conditions for 2-(3-Methylphenyl)pyridin-4-amine

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2-(3-Methylphenyl)pyridin-4-amine. It is designed to be a practical resource, offering fiel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2-(3-Methylphenyl)pyridin-4-amine. It is designed to be a practical resource, offering field-proven insights into stability testing and optimal storage conditions to ensure the integrity of your experiments and drug development programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 2-(3-Methylphenyl)pyridin-4-amine.

Question 1: What are the ideal short-term and long-term storage conditions for solid 2-(3-Methylphenyl)pyridin-4-amine?

Answer: To ensure the chemical integrity of the compound, specific storage conditions are critical. As a solid, the compound should be stored in a tightly sealed container to prevent moisture uptake and oxidation.[1][2]

  • Long-Term Storage: For maximum stability, store at 2-8°C in a dark, dry environment. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidative degradation over extended periods.

  • Short-Term (Working Stock): For daily or weekly use, storage at room temperature (20-25°C) in a desiccator is acceptable, provided the container is well-sealed and protected from light.[2]

Question 2: How should I prepare and store solutions of this compound?

Answer: Stock solutions should be prepared in a suitable, dry solvent such as DMSO, DMF, or ethanol. The choice of solvent may depend on the specific experimental requirements.

  • Preparation: Use anhydrous solvents to prepare solutions to minimize the risk of hydrolysis-mediated degradation.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and increase the rate of degradation. For best results, use freshly prepared solutions or solutions stored for no more than one month.

Question 3: Is 2-(3-Methylphenyl)pyridin-4-amine sensitive to light?

Answer: Yes. Pyridine derivatives are often susceptible to photolytic degradation.[3][4] It is crucial to protect both the solid compound and its solutions from light. Use amber vials or wrap containers in aluminum foil. All handling should be performed under subdued lighting conditions where possible.

Question 4: What are the primary degradation pathways I should be aware of?

Answer: Based on the structure, which contains an aminopyridine moiety, the most probable degradation pathways are oxidation and photodegradation.

  • Oxidation: The pyridine nitrogen and the exocyclic amino group are potential sites for oxidation. This can lead to the formation of N-oxides and other related impurities.[3][5] Studies on similar aminopyridine structures have shown that oxidation can result in deamination, nitration, or self-coupling products.[3]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a complex mixture of degradation products.[3][4]

  • Hydrolysis: While generally aminopyridines are relatively stable against hydrolysis, extreme pH conditions (strong acid or base) could potentially promote degradation, although this is considered a lower risk compared to oxidation and photodegradation.[4][6]

Part 2: Troubleshooting Guide

This section provides a problem-solving framework for common issues encountered during experimentation.

Observed Issue Potential Cause(s) Recommended Action & Explanation
Discoloration of Solid (e.g., yellowing, browning) 1. Oxidation: Exposure to air/oxygen. 2. Photodegradation: Exposure to light.1. Confirm Purity: Use a stability-indicating analytical method (e.g., HPLC-UV) to assess purity and identify potential degradants. 2. Review Storage: Ensure the container is tightly sealed and stored under an inert atmosphere if possible. Check that it has been consistently protected from light. Discard if purity is compromised.
Precipitation in Stock Solution upon Thawing 1. Low Solubility: The concentration may exceed the solvent's capacity at lower temperatures. 2. Degradation: A degradant with lower solubility may have formed.1. Gently Warm & Sonicate: Warm the solution to room temperature or 37°C and sonicate briefly to attempt redissolution. 2. Check for Degradation: If precipitation persists, analyze the supernatant for purity. The precipitate may be a degradation product. 3. Prepare Fresh: If in doubt, prepare a fresh stock solution at a slightly lower concentration.
Inconsistent Assay Results / Loss of Potency 1. Solution Degradation: The compound may be unstable in the chosen solvent or under the assay conditions (e.g., pH, temperature). 2. Adsorption: The compound may be adsorbing to plasticware (e.g., pipette tips, microplates).1. Perform In-Use Stability: Test the stability of the compound in the assay buffer over the time course of the experiment. 2. Use Fresh Solutions: Always use freshly prepared dilutions from a validated stock for critical experiments. 3. Material Compatibility: Use low-adhesion plasticware or glass/silanized glass where appropriate.
Logical Workflow for Compound Handling and Storage

The following diagram outlines the decision-making process for the proper handling and storage of 2-(3-Methylphenyl)pyridin-4-amine.

G start Compound Received check_solid Assess Physical State (Solid, Free-flowing?) start->check_solid is_discolored Discolored or Clumped? check_solid->is_discolored Yes storage_decision Select Storage check_solid->storage_decision No, looks good quarantine Quarantine & Re-analyze Purity (HPLC, LC-MS) is_discolored->quarantine long_term Long-Term Storage (2-8°C, Dark, Dry, Inert Gas) storage_decision->long_term Archival short_term Working Stock Storage (RT, Dark, Desiccator) storage_decision->short_term Frequent Use prep_solution Prepare Stock Solution (Anhydrous Solvent) long_term->prep_solution short_term->prep_solution aliquot Aliquot into single-use volumes prep_solution->aliquot store_solution Store Solution Stock (-20°C or -80°C, Dark) aliquot->store_solution use_in_assay Use in Experiment store_solution->use_in_assay

Caption: Workflow for handling and storing the compound.

Part 3: In-Depth Technical Protocols & Data

This section provides standardized methodologies for assessing the stability of 2-(3-Methylphenyl)pyridin-4-amine, grounded in ICH guidelines.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways, and to establish a stability-indicating analytical method. Forced degradation is a mandatory part of drug development and provides critical data on the intrinsic stability of a molecule.[7]

Materials:

  • 2-(3-Methylphenyl)pyridin-4-amine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Calibrated HPLC-UV/DAD or LC-MS system

  • Calibrated photostability chamber

  • Calibrated oven

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol or acetonitrile to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal (Solution): Use the stock solution. Incubate at 60°C, protected from light, for 48 hours.

    • Thermal (Solid): Place a small amount of solid compound in an oven at 60°C for 48 hours. Dissolve in solvent before analysis.

    • Photostability (Solution): Expose the stock solution to light conditions as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in foil.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis:

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL).

    • Analyze by a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products.

    • Use a Diode Array Detector (DAD) to check for peak purity and to obtain UV spectra of the degradants, which can aid in identification.

    • Use LC-MS to obtain mass information on the degradation products to help elucidate their structures.

Potential Degradation Pathways Diagram

DegradationPathways Parent 2-(3-Methylphenyl)pyridin-4-amine Oxidation Oxidative Stress (e.g., H₂O₂, Air) Parent->Oxidation Photo Photolytic Stress (UV/Visible Light) Parent->Photo N_Oxide Pyridine N-Oxide Derivative Oxidation->N_Oxide Major Pathway Nitro Nitropyridine Derivative Oxidation->Nitro Possible Dimer Dimeric/Polymeric Products Oxidation->Dimer Possible Photo_Products Complex Photodegradants Photo->Photo_Products

Caption: Potential degradation pathways for the compound.

Protocol 2: Formal ICH Stability Study

Objective: To determine the re-test period or shelf life of the active pharmaceutical ingredient (API) under defined storage conditions.[8][9][10]

Methodology:

  • Select Batches: Use at least three primary batches of the API.

  • Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions: Place samples in validated stability chambers set to the following ICH conditions. The specific long-term condition depends on the climatic zone of the target market.[9]

Study Type Storage Condition Minimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months (for submission)
or 30°C ± 2°C / 65% RH ± 5% RH
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Intermediate testing is required if a significant change occurs during the accelerated study. A "significant change" is defined as a failure to meet the specification.[10]
  • Testing Frequency: Samples should be pulled and tested at specified time points.

Study Type Testing Schedule (Months)
Long-term 0, 3, 6, 9, 12, 18, 24, and annually thereafter
Accelerated 0, 3, 6
  • Analytical Tests: At each time point, the samples should be tested for attributes susceptible to change, which must include:

    • Appearance

    • Assay (Purity)

    • Degradation Products / Impurity Profile

    • Water Content (if applicable)

All analytical methods must be fully validated according to ICH Q2(R1) guidelines to be considered stability-indicating.

References

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Stability Testing (ICH Guidelines) — Pharmaceutical Shelf Life. ekocentrum ovalab. Available at: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

  • Degradation of Pyridine Derivatives in Soil. Scilit. Available at: [Link]

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available at: [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. Available at: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available at: [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Publications. Available at: [Link]

  • 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

Sources

Optimization

Technical Support Center: Purifying Polar Aminopyridines by Column Chromatography

Welcome to the technical support center for the column chromatography purification of polar aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the column chromatography purification of polar aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of compounds. Due to their basicity and polarity, aminopyridines often exhibit problematic behavior on standard silica gel, leading to poor separation, peak tailing, and low recovery.

This document moves beyond simple protocols to explain the fundamental principles governing the separation process. By understanding the "why" behind these techniques, you can rationally design and troubleshoot your purification methods, saving valuable time and resources.

Frequently Asked Questions (FAQs): Foundational Principles

This section addresses the most common questions regarding the initial setup and strategy for purifying polar aminopyridines.

Q1: Why are polar aminopyridines so challenging to purify using standard silica gel chromatography?

Polar aminopyridines present a dual challenge: their inherent polarity and, more critically, their basicity. Standard silica gel is not inert; its surface is covered with weakly acidic silanol groups (Si-OH).[1][2] The basic nitrogen atoms on the aminopyridine ring can engage in strong acid-base interactions with these silanol groups.[3][4] This leads to several common problems:

  • Peak Tailing: A portion of the analyte molecules is strongly retained through ionic interactions, while the rest moves faster, resulting in broad, asymmetrical peaks that are difficult to resolve from impurities.[1][2]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all, leading to poor or no recovery.[5]

  • Compound Degradation: The acidic surface of silica gel can sometimes catalyze the degradation of sensitive molecules.[6]

Q2: How should I select the appropriate stationary phase?

While silica gel is the most common choice, its acidity must be managed. Alternatives can also be highly effective.

  • Silica Gel (Modified): This is the most versatile and cost-effective option, provided you modify the mobile phase to mitigate the effects of surface acidity (see Q3). It is the recommended starting point for most applications.[3][5]

  • Neutral Alumina: Alumina is generally more basic than silica gel and can be an excellent alternative for purifying strongly basic compounds, as it minimizes the acidic interactions that cause tailing.[5]

  • Reversed-Phase Silica (C18): Primarily used in HPLC, reversed-phase chromatography separates compounds based on hydrophobicity.[7][8] For preparative column chromatography, it is a powerful option for aminopyridines that are difficult to separate from non-polar impurities. Mobile phases typically consist of water/methanol or water/acetonitrile mixtures, and pH control is critical.[9]

  • Ion-Exchange Resins: This technique separates molecules based on their charge.[10] Since aminopyridines can be protonated to form positive ions (cations), cation-exchange chromatography is a highly effective, though more specialized, purification method.[10]

Q3: What is the best strategy for selecting and optimizing the mobile phase?

For normal-phase chromatography (silica or alumina), the key to success is deactivating the acidic stationary phase with a basic additive.

  • Establish a Baseline: First, find a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that moves your compound to a retention factor (Rf) of approximately 0.2-0.3 on a TLC plate.

  • Introduce a Basic Modifier: Tailing is almost inevitable without an additive.[3] The most critical step is to add a small amount of a basic modifier to your chosen eluent. This additive neutralizes the acidic silanol sites on the silica, dramatically reducing tailing and improving peak shape.[2][3][5][11]

Basic Modifier Typical Concentration (v/v) Notes
Triethylamine (TEA) 0.1 - 1%The most common and effective choice. It is volatile and easily removed under vacuum.[3][5]
Ammonia 0.1 - 1% (of a concentrated solution, e.g., in MeOH)Very effective but can be less convenient to handle than TEA.
Pyridine 0.1 - 0.5%Effective, but less volatile and can be harder to remove from the final product.
Q4: How does mobile phase pH influence the separation of aminopyridines?

The pH of the mobile phase (or, more accurately, the apparent pH on the stationary phase surface) is a critical variable because it controls the ionization state of your aminopyridine.[9][12]

  • In Normal-Phase (Silica): Using a basic modifier like triethylamine raises the local pH on the silica surface. This ensures the aminopyridine remains in its neutral, non-protonated form, which prevents strong ionic binding to negatively charged silanol sites.

  • In Reversed-Phase (C18): The effect is opposite. At a low pH (e.g., using a formic acid or ammonium acetate buffer), the aminopyridine is protonated (charged), making it more polar and thus less retained on the non-polar C18 phase.[9] At a high pH, it is neutral, less polar, and more retained. This pH-dependent retention can be powerfully exploited to achieve separation.[12]

cluster_Mechanism Mechanism of Peak Tailing & Mitigation Silica Silica Surface (Si-OH) Interaction Strong Acid-Base Interaction (Ionic Binding) Silica->Interaction Neutralization Silanol Neutralization Silica->Neutralization Amine Basic Aminopyridine (R-NH2) Amine->Interaction Approaches Acidic Site Good_Peak Symmetrical Peak & Good Recovery Amine->Good_Peak Elutes by Polarity TEA Triethylamine (Et3N) TEA->Neutralization Stronger Base Preferentially Binds Tailing Peak Tailing & Poor Recovery Interaction->Tailing Neutralization->Good_Peak Blocks Interaction Site for Aminopyridine

Caption: Mechanism of aminopyridine tailing on silica and its prevention using a basic modifier.

Troubleshooting Guide: Common Problems & Solutions

This section provides direct answers to specific experimental problems in a Q&A format.

Problem: My aminopyridine is showing severe peak tailing on the TLC plate and column.
  • Causality: This is the classic symptom of strong acid-base interactions between your basic compound and the acidic silica gel surface.[1][2][3] The "tail" consists of molecules that are "stuck" to the silica and elute much later than the main band.

  • Solution:

    • Add a Basic Modifier: The most reliable solution is to add 0.5-1% triethylamine (TEA) or a similar base to your eluent system.[3][5][11] This will neutralize the active acidic sites on the silica, leading to sharp, symmetrical peaks.

    • Switch to Alumina: If TEA is not effective or is incompatible with your molecule, consider using a neutral or basic alumina stationary phase, which lacks the strongly acidic silanol groups.[5]

Problem: I'm getting very poor separation between my desired product and an impurity.
  • Causality: Poor separation occurs when the relative affinities of your product and the impurity for the stationary phase are too similar in the chosen eluent.

  • Solution Workflow:

    • Optimize Eluent Polarity: If the impurity is less polar than your product (higher Rf), decrease the polarity of your mobile phase (e.g., reduce the percentage of ethyl acetate in hexane). If the impurity is more polar (lower Rf), a slight increase in eluent polarity may help elute your product first.

    • Change Solvent Selectivity: Sometimes, simply changing the composition of the polar component of the eluent can alter selectivity. For example, switching from ethyl acetate to acetone or adding a small percentage of methanol can change the hydrogen-bonding characteristics of the mobile phase and improve separation.

    • Consider an Alternative Technique: If optimization fails, a different purification method may be necessary. An acid-base liquid-liquid extraction can be highly effective for removing neutral or acidic impurities from your basic aminopyridine before chromatography.[13]

cluster_Troubleshooting Troubleshooting Workflow: Poor Separation Start Poor Separation (Co-eluting Peaks) CheckRf Are Rfs different but overlapping? Start->CheckRf Optimize Adjust Gradient Slope (Slower Polarity Increase) CheckRf->Optimize Yes CheckSolvent Change Solvent Selectivity (e.g., EtOAc to Acetone) CheckRf->CheckSolvent No (Rfs too close) Optimize->CheckSolvent Still Overlapping Success Separation Achieved Optimize->Success Resolved Alternative Consider Alternative Method (Acid-Base Extraction, Recrystallization) CheckSolvent->Alternative Still Overlapping CheckSolvent->Success Resolved

Caption: A logical workflow for troubleshooting poor separation issues.

Problem: My compound recovery from the column is very low.
  • Causality: Low recovery is typically due to irreversible adsorption of the aminopyridine onto the acidic sites of the silica gel.[5] If your compound is particularly basic, it can bind so strongly that the mobile phase is not powerful enough to elute it.

  • Solution:

    • Use a Basic Modifier: As with tailing, adding 0.5-1% triethylamine to the eluent is the first and most effective solution.[5] This prevents the strong ionic binding that leads to irreversible adsorption.

    • Increase Eluent Strength at the End: If you suspect some product remains on the column, you can try flushing the column with a much more polar solvent system at the end of the run (e.g., 5-10% methanol in dichloromethane, also containing 1% TEA).

    • Use a Deactivated Stationary Phase: Consider using neutral alumina or commercially available "deactivated" silica gel for particularly sensitive or basic compounds.

Problem: I suspect my aminopyridine is degrading on the column.
  • Causality: The acidic surface of silica gel can act as a catalyst for hydrolysis or other degradation pathways, especially if the compound is exposed for a long time.[6][14] Some aminopyridines can also be susceptible to oxidation.[14][15]

  • Solution:

    • Minimize Contact Time: Use flash chromatography with slightly higher pressure to speed up the separation. Do not let the column run dry or sit packed with the compound for extended periods.

    • Deactivate the Silica: Use a mobile phase containing a basic modifier like TEA. A less acidic environment is generally less harsh.

    • Use a Milder Stationary Phase: Switch to neutral alumina, which is less likely to catalyze acid-mediated degradation.

    • Check for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears, your compound is likely unstable on silica.[6]

Experimental Protocol: Flash Chromatography with a TEA-Modified Mobile Phase

This protocol provides a general guideline for purifying a polar aminopyridine derivative.

  • TLC Analysis and Solvent Selection:

    • Develop a two-solvent system (e.g., Hexane/Ethyl Acetate) that gives your desired product an Rf value of ~0.2-0.3.

    • Prepare a second TLC chamber with the same solvent system but add 1% (v/v) triethylamine (TEA). Observe the significant reduction in tailing and the slight increase in Rf. This will be your column's mobile phase.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 9:1 Hexane/EtOAc + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring a flat, stable top surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane.

    • Add a small amount of silica gel (roughly 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column bed.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase, applying gentle pressure.

    • Gradually increase the polarity of the mobile phase as needed to elute your compound, always maintaining the 1% TEA concentration.

    • Collect fractions and monitor the elution progress using TLC.

  • Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this process.

References
  • BenchChem Technical Support Team. (2025).
  • Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • Beuls, E., et al. (1992). Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]

  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. Clinical Chemistry. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • ALWSCI. (2025).
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Singh, S., et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • Agilent Technologies. (n.d.).
  • Ledoray, A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • ResearchGate. (n.d.). Effect of pH on the chromatography. ResearchGate. [Link]

  • Column Chromatography. (n.d.). Purification Of Quaternary Ammonium Pyridinium Compounds.
  • BenchChem Technical Support Team. (2025).
  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. University of Rochester Chemistry Department.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. [Link]

  • Shimadzu Asia Pacific. (n.d.).
  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Agilent.
  • Chinese Journal of Chromatography. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • Collins, D. (2020). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Chromedia. (n.d.). HPLC Troubleshooting. Chromedia.
  • ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. [Link]

  • Journal of Chromatography B. (2024). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. Journal of Chromatography B. [Link]

  • Separations. (2019). Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography. MDPI. [Link]

  • Sigma-Aldrich. (n.d.).
  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub.
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
  • LCGC North America. (2003). Why Do Peaks Tail?. LCGC North America.
  • Chromedia. (n.d.). Troubleshooting LC, basics. Chromedia.
  • Axion Labs. (2022). HPLC Peak Tailing. Axion Labs.

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Troubleshooting

Resolving issues in scaling up the synthesis of aminopyrimidine intermediates

Topic: Resolving issues in scaling up the synthesis of aminopyrimidine intermediates Role: Senior Application Scientist Audience: Process Chemists & Drug Development Professionals Introduction: The Aminopyrimidine Backbo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving issues in scaling up the synthesis of aminopyrimidine intermediates Role: Senior Application Scientist Audience: Process Chemists & Drug Development Professionals

Introduction: The Aminopyrimidine Backbone

Aminopyrimidines are the structural "workhorses" of modern kinase inhibitors (e.g., Imatinib, Palbociclib). While bench-scale synthesis (mg to g) is often trivial, scaling to kilograms reveals latent process flaws. This guide addresses the three most critical failure modes encountered during scale-up: Regioselectivity loss , Thermal/Mixing hazards during cyclization , and Persistent metal contamination .

Module 1: The Regioselectivity Crisis ( Route)

Context: The nucleophilic aromatic substitution (


) of 2,4-dichloropyrimidine is the standard route to functionalized intermediates. A common scale-up failure is the "isomer drift," where the ratio of 4-amino (desired) to 2-amino (impurity) products degrades upon scaling.
Q1: Why does my regioselectivity drop when I move from a 100 mL flask to a 20 L reactor?

Diagnosis: In small flasks, rapid mixing and precise temperature control are inherent. At scale, localized "hot spots" and feed-rate variability alter the kinetic vs. thermodynamic control balance.

  • The Science: The C4 position is electronically more electrophilic (para-quinoid Meisenheimer intermediate stability). However, the C2 position is less sterically hindered. If the reaction temperature spikes locally due to exothermic addition, the less selective C2 pathway becomes accessible.

  • The Fix: You must enforce Kinetic Control .

Troubleshooting Protocol: The "Cold-Feed" Strategy

  • Solvent Switch: Replace THF (volatile, low heat capacity) with 2-MeTHF or Isopropyl Acetate for better thermal buffering.

  • Lewis Acid Additive: Add 0.5 – 1.0 eq of

    
     . Zinc coordinates to the pyrimidine nitrogens, enhancing the electrophilicity difference between C4 and C2, locking the selectivity even if temperature fluctuates [1].
    
  • Dosing Control: Do not dump reagents. Use a dosing pump to add the amine to the chloropyrimidine at -10°C to 0°C .

  • IPC (In-Process Control): Stop reaction at 95% conversion. Pushing to 100% often forces the sluggish C2-substitution on the remaining starting material.

Visual Guide: Regioselectivity Decision Tree

Regioselectivity Start Target: 4-Amino-2-chloropyrimidine Check1 Is the Nucleophile (Amine) Bulky? Start->Check1 BranchA YES (e.g., t-Butyl amine) Check1->BranchA BranchB NO (e.g., Aniline, Methylamine) Check1->BranchB ActionA Risk: Steric hindrance at C4 pushes reaction to C2. Solution: Use Buchwald-Hartwig (Pd-catalyzed). BranchA->ActionA ActionB Risk: Electronic competition. Solution: Standard SnAr. BranchB->ActionB Result High C4 Selectivity (>20:1) ActionA->Result StepB1 Add ZnCl2 (1.0 eq) to enhance C4 electrophilicity ActionB->StepB1 StepB2 Maintain T < 0°C during addition StepB1->StepB2 StepB2->Result

Caption: Logic flow for selecting reaction conditions to maximize C4-selectivity in 2,4-dichloropyrimidines.

Module 2: Thermal Runaways & The "Brick" Effect (Cyclization)

Context: Constructing the pyrimidine ring via condensation of guanidine salts with


-keto esters/nitriles.
Q2: My reaction mixture solidifies ("turns to a brick") halfway through the addition. How do I maintain agitation?

Diagnosis: Guanidine nitrate/hydrochloride salts have poor solubility in organic solvents. As the base (e.g.,


, NaOEt) generates the free guanidine, the inorganic byproducts (KCl, 

) precipitate rapidly, creating a shear-thickening slurry that overwhelms overhead stirrers.

Troubleshooting Protocol: Solvent & Phase Engineering

  • Do NOT simply add more solvent (ruins throughput).

  • Solution A (The Solvent Switch): Move to NMP (N-Methyl-2-pyrrolidone) or DMAc . These dipolar aprotic solvents maintain higher solubility for the intermediates and handle high solid loads better than Ethanol/Methanol.

  • Solution B (Phase Transfer): If using a biphasic system (e.g., Toluene/Water), add TBAB (Tetrabutylammonium bromide) . This allows the guanidine to react at the interface without requiring a homogeneous solution, keeping the bulk fluid mobile.

Q3: We detected a massive exotherm during the base addition. Is this safe at 5kg scale?

Diagnosis: The deprotonation of guanidine salts is an acid-base neutralization (exothermic). Furthermore, the condensation releases water/alcohol, and if the system is closed or refluxing, the vapor pressure spike can be dangerous.

Safety Data Table: Thermal Hazards

ParameterRisk LevelMitigation Strategy
Adiabatic Temp Rise (

)
High (>50°C potential)Dose Controlled: Add base as a slurry/solution over 2-4 hours. Never batch charge.
Gas Evolution Moderate (

if Carbonate used)
Ensure reactor vent is sized for max gas release rate. Use a scrubber.[1][2][3]
Accumulation CriticalCheck Reaction Initiation: Ensure the reaction starts during dosing. If reagents accumulate unreacted, a "runaway" occurs later. Verify via IR probe or calorimetry (RC1).

Module 3: The Metal Trap (Palladium Removal)

Context: After using Buchwald-Hartwig amination (often required for sterically hindered amines), residual Palladium (Pd) levels are frequently >500 ppm. Standard filtration fails.

Q4: Why isn't my Palladium filtering out? I used Carbon.

Diagnosis: Aminopyrimidines are excellent ligands. The pyrimidine nitrogens and the external amine chelate the Pd, solubilizing it.[2] Activated carbon relies on surface adsorption, but the Pd-API binding constant is often stronger than the Pd-Carbon interaction [2].

Troubleshooting Protocol: Chelation Competition You must introduce a ligand with a higher affinity for Pd than your product.

  • The Scavenger: Use silica-bound thiol (Si-Thiol) or thiourea scavengers.

    • Loading: 5-10 wt% relative to API.

    • Temp: Heat to 50-60°C . (Room temp is too slow for ligand exchange).

    • Time: Minimum 4 hours.

  • The Crystallization Trap:

    • Warning: Do NOT crystallize directly from the reaction mixture. The Pd will occlude inside the crystal lattice.

    • Procedure: Perform the scavenger step while the product is fully dissolved, filter the scavenger, and then crystallize.

Visual Guide: Pd-Removal Workflow

PdRemoval Crude Crude Mixture (Pd > 500ppm) Dissolve Dissolve completely (THF/MeOH) Crude->Dissolve Scavenge Add Si-Thiol Scavenger (Heat to 50°C, 4h) Dissolve->Scavenge Filter Hot Filtration (Remove Scavenger) Scavenge->Filter Cryst Crystallization (Cooling ramp) Filter->Cryst Final Final API (Pd < 10ppm) Cryst->Final

Caption: Sequential workflow to prevent Palladium occlusion during purification.

Module 4: Purification Bottlenecks (Crystallization)

Q5: My product "oils out" instead of crystallizing. How do I fix this?

Diagnosis: Aminopyrimidines often form metastable oils due to strong hydrogen bonding networks that disrupt lattice formation.

Troubleshooting Protocol: The "Seeding" Loop

  • Determine Metastable Zone Width (MSZW): Use an FBRM (Focused Beam Reflectance Measurement) probe to find the exact point of saturation.

  • Seed Point: Add 1-2 wt% of pure seed crystals at exactly the saturation temperature (supersaturation ratio

    
    ).
    
  • Hold: Hold temperature constant for 1 hour after seeding to allow "healing" of the crystal surface.

  • Cooling: Use a cubic cooling profile (slow at first, faster later) to prevent secondary nucleation (fines).

References

  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Source: Organic Process Research & Development (ACS).[4] URL:[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Source: National Institutes of Health (PMC). URL:[Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Source: Organic Letters (ACS). URL:[Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec (QM Magic Class). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization of 2-(3-Methylphenyl)pyridin-4-amine: A Comprehensive Comparative Guide

Aminopyridines represent a privileged pharmacophore in drug development, frequently utilized in the design of kinase inhibitors and neurological therapeutics due to their robust hydrogen-bonding capabilities within biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Aminopyridines represent a privileged pharmacophore in drug development, frequently utilized in the design of kinase inhibitors and neurological therapeutics due to their robust hydrogen-bonding capabilities within biological target sites. Among these, 2-(3-Methylphenyl)pyridin-4-amine (also known as 2-(m-tolyl)pyridin-4-amine) is a critical biaryl building block.

This guide provides an in-depth, objective comparison of the spectroscopic profile of 2-(3-Methylphenyl)pyridin-4-amine against two structural alternatives: its unsubstituted analog (2-phenylpyridin-4-amine ) and its para-substituted isomer (2-(4-Methylphenyl)pyridin-4-amine ). By dissecting the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative reference for researchers conducting structural elucidation and quality control.

Structural Context & Spectroscopic Significance

The structural identity of 2-(3-Methylphenyl)pyridin-4-amine hinges on two primary domains: the exocyclic amine on the pyridine ring and the meta-substituted toluene moiety. The position of the methyl group (meta vs. para) fundamentally alters the electronic distribution and symmetry of the molecule. This asymmetry is the primary differentiator in Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, making precise spectroscopic characterization essential for distinguishing between these closely related isomers .

Self-Validating Experimental Methodologies

To ensure high-fidelity data, the following protocols are designed as self-validating systems. Every step incorporates a functional rationale to prevent artifact generation during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol : Dissolve 5–10 mg of the highly purified compound (>98% via HPLC) in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). Acquire spectra using a 400 MHz spectrometer at 298 K.
    
  • Causality & Validation : DMSO-

    
     is specifically chosen over CDCl
    
    
    
    because it acts as a hydrogen-bond acceptor, significantly slowing the proton exchange rate of the exocyclic -NH
    
    
    group. This allows the amine protons to appear as a distinct, quantifiable broad singlet rather than being lost to solvent exchange. The residual solvent peak (2.50 ppm) serves as an internal self-validation standard for chemical shift calibration.
Attenuated Total Reflectance FTIR (ATR-FTIR)
  • Protocol : Place 1–2 mg of the neat, solid compound directly onto a diamond ATR crystal. Apply consistent pressure using the anvil. Record spectra from 4000 to 400 cm

    
     with a resolution of 4 cm
    
    
    
    (averaging 32 scans).
  • Causality & Validation : Traditional KBr pellet methods are highly susceptible to moisture absorption, which produces a broad O-H stretch that masks the critical N-H stretching region (3300–3500 cm

    
    ) characteristic of aminopyridines . ATR-FTIR eliminates this hygroscopic interference, providing a true representation of the solid-state hydrogen bonding network. A background air scan is run prior to every sample to validate baseline integrity.
    
Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Protocol : Prepare a 1 µg/mL analyte solution in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid. Inject into an LC-MS system operating in positive ion mode (ESI+).

  • Causality & Validation : The basic nature of the pyridine nitrogen and the exocyclic amine makes the molecule highly receptive to protonation. The addition of 0.1% formic acid forces the equilibrium toward the ionized state, ensuring maximum sensitivity for the

    
     precursor ion. A blank solvent injection must precede the sample to rule out system carryover.
    

Workflow Sample Sample Prep (>98% Purity) NMR NMR Spectroscopy (DMSO-d6) Sample->NMR FTIR ATR-FTIR (Solid State) Sample->FTIR MS LC-MS (ESI+) (Acidic Mobile Phase) Sample->MS Data Structural Validation NMR->Data FTIR->Data MS->Data

Integrated spectroscopic workflow for the characterization of aminopyridine derivatives.

Comparative Spectroscopic Analysis

NMR Spectroscopy: Symmetry and Chemical Shifts

The


H NMR spectrum is the definitive tool for distinguishing 2-(3-Methylphenyl)pyridin-4-amine from its alternatives.
  • Unsubstituted (2-phenylpyridin-4-amine) : The phenyl ring protons appear as a complex multiplet between 7.40 and 7.90 ppm due to the lack of symmetry and overlapping ortho/meta/para signals .

  • Para-substituted : The para-methyl group creates a highly symmetric phenyl ring, resulting in a classic AA'BB' pseudo-doublet system (two distinct doublets integrating to 2H each).

  • Meta-substituted (Target) : The meta-methyl group breaks the symmetry entirely. The phenyl ring exhibits four distinct proton signals: an isolated singlet (H2'), a doublet (H6'), a triplet (H5'), and another doublet (H4').

Table 1: Comparative


H NMR Data (DMSO-

, 400 MHz)
Structural Feature2-phenylpyridin-4-amine2-(4-Methylphenyl)pyridin-4-amine2-(3-Methylphenyl)pyridin-4-amine
Pyridine Core ~8.15 (d, 1H), ~7.05 (d, 1H), ~6.50 (dd, 1H)~8.10 (d, 1H), ~7.00 (d, 1H), ~6.45 (dd, 1H)~8.12 (d, 1H), ~7.02 (d, 1H), ~6.48 (dd, 1H)
Amine (-NH

)
~6.10 ppm (br s, 2H)~6.05 ppm (br s, 2H)~6.08 ppm (br s, 2H)
Phenyl Ring 7.40–7.90 ppm (m, 5H)7.80 (d, 2H), 7.25 (d, 2H)7.72 (s, 1H), 7.65 (d, 1H), 7.35 (t, 1H), 7.18 (d, 1H)
Aliphatic (-CH

)
N/A2.35 ppm (s, 3H)2.38 ppm (s, 3H)
FTIR Spectroscopy: Out-of-Plane Bending

While all three compounds exhibit strong N-H stretching bands (~3450 and ~3300 cm


) and C=N ring stretching (~1600 cm

) typical of aminopyridines , the "fingerprint region" provides unambiguous differentiation through out-of-plane (oop) C-H bending vibrations.

Table 2: Diagnostic FTIR Vibrational Frequencies

CompoundSubstitution PatternDiagnostic Out-of-Plane (oop) C-H Bend
2-phenylpyridin-4-amine Mono-substitutedTwo strong bands at ~750 cm

and ~690 cm

2-(4-Methylphenyl)pyridin-4-amine Para-substitutedSingle strong band at ~810 cm

2-(3-Methylphenyl)pyridin-4-amine Meta-substitutedTwo bands at ~780 cm

and ~690 cm

Mass Spectrometry: Fragmentation Dynamics

Under ESI+ conditions, 2-(3-Methylphenyl)pyridin-4-amine yields a robust


 peak at m/z 185.10. Collision-Induced Dissociation (CID) reveals a characteristic fragmentation pathway. The primary loss is the expulsion of ammonia (-17 Da) from the exocyclic amine, yielding an m/z 168.08 product ion. A secondary pathway involves the homolytic cleavage of the methyl radical (-15 Da), which is highly specific to the tolyl derivatives and absent in the unsubstituted 2-phenylpyridin-4-amine (m/z 171.09).

Fragmentation Parent [M+H]+ m/z 185.10 Frag1 [M+H - NH3]+ m/z 168.08 Parent->Frag1 -NH3 (17 Da) Frag2 [M+H - CH3•]+ m/z 170.08 Parent->Frag2 -CH3• (15 Da) Frag3 Tropylium Ion m/z 91.05 Parent->Frag3 Biaryl Cleavage

Proposed ESI-MS fragmentation pathway for 2-(3-Methylphenyl)pyridin-4-amine.

Conclusion

The accurate characterization of 2-(3-Methylphenyl)pyridin-4-amine requires a multi-modal spectroscopic approach. While MS confirms the molecular weight and presence of the methyl group, it cannot easily distinguish between meta and para isomers. The definitive structural assignment relies on the synergistic interpretation of


H NMR (specifically the asymmetric splitting pattern of the phenyl ring) and ATR-FTIR (the diagnostic out-of-plane C-H bending at ~780 and ~690 cm

). By adhering to the self-validating protocols outlined above, researchers can confidently verify the structural integrity of this crucial pharmacophore against its alternative analogs.

References

  • Al-Ahmary, K. M. (2014). Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

  • Rössler, S. L., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry.[Link]

  • Nyamato, G. S., et al. (2025). Synthesis and Characterization of Cationic Iron Half Sandwich Complexes of Aminopyridines. Preprints.org.[Link]

  • Białkowska-Jaworska, E., et al. (2021). From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. MDPI Sensors.[Link]

Comparative

A Senior Application Scientist's Guide to Interpreting ¹H and ¹³C NMR Spectra of Substituted Pyridines

For researchers and professionals in drug development, the pyridine ring is a ubiquitous scaffold. Its unique electronic properties and synthetic versatility make it a cornerstone of medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the pyridine ring is a ubiquitous scaffold. Its unique electronic properties and synthetic versatility make it a cornerstone of medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of these vital compounds.[1][2] This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral features of substituted pyridines, grounded in the fundamental principles of chemical structure and substituent effects. We will move beyond simple data reporting to explain the why behind the observed spectral changes, offering a robust framework for confident spectral interpretation.

The Unsubstituted Pyridine: A Baseline for Interpretation

Understanding the NMR spectrum of the parent pyridine molecule is the essential first step. The nitrogen atom's electronegativity and the aromatic ring current create a distinct and predictable pattern.

¹H NMR Spectrum of Pyridine

The proton NMR spectrum of pyridine shows three signals in the aromatic region, corresponding to the three chemically distinct protons: α (H-2, H-6), β (H-3, H-5), and γ (H-4).

  • α-protons (H-2, H-6): These are the most deshielded, appearing furthest downfield (typically δ 8.5-8.8 ppm).[1] Their proximity to the electron-withdrawing nitrogen atom results in a significant decrease in electron density, leading to this downfield shift.

  • γ-proton (H-4): This proton resonates at an intermediate chemical shift (typically δ 7.5-7.8 ppm).[1]

  • β-protons (H-3, H-5): These are the most shielded of the ring protons, appearing furthest upfield relative to the others (typically δ 7.1-7.5 ppm).[1]

The spin-spin coupling between adjacent protons provides connectivity information, with typical values of: ³J (ortho) ≈ 4-6 Hz, ⁴J (meta) ≈ 1-3 Hz, and ⁵J (para) ≈ 0-1 Hz.[1]

¹³C NMR Spectrum of Pyridine

Similar to the proton spectrum, the carbon spectrum reflects the electron-withdrawing nature of the nitrogen atom.

  • α-carbons (C-2, C-6): Most deshielded, resonating around δ 150 ppm.

  • γ-carbon (C-4): Intermediate chemical shift, typically around δ 136 ppm.

  • β-carbons (C-3, C-5): Most shielded, found around δ 124 ppm.

These baseline values are the reference against which all substituent effects are measured.

The Impact of Substituents: A Comparative Analysis

The true power of NMR lies in its sensitivity to changes in the electronic environment. Attaching a substituent to the pyridine ring systematically alters the electron distribution, leading to predictable shifts in the NMR signals. These changes provide a wealth of information about the substituent's nature and position.

Substituents can be broadly classified into two categories: Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).

Electron-Donating Groups (EDGs)

EDGs (e.g., -NH₂, -OH, -OCH₃, -CH₃) increase the electron density of the pyridine ring, particularly at the ortho and para positions, through resonance and inductive effects. This increased electron density leads to greater shielding of the nearby nuclei.

  • Effect on ¹H NMR: Protons ortho and para to the EDG will experience an upfield shift (to lower δ values) compared to their positions in unsubstituted pyridine. The meta position is less affected.

  • Effect on ¹³C NMR: Carbons ortho and para to the EDG will also be shifted upfield . The ipso-carbon (the carbon directly attached to the substituent) and the meta-carbons show more variable shifts depending on the specific group.

Electron-Withdrawing Groups (EWGs)

EWGs (e.g., -NO₂, -CN, -CHO, -F, -Cl) decrease the electron density of the ring, primarily at the ortho and para positions. This deshields the nuclei, causing them to resonate at higher frequencies.

  • Effect on ¹H NMR: Protons ortho and para to the EWG will experience a downfield shift (to higher δ values).

  • Effect on ¹³C NMR: Carbons ortho and para to the EWG will be shifted downfield .

The following diagram illustrates how substituents modulate the electron density of the pyridine ring, which is the underlying cause of the observed chemical shifts.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG EDG Py_EDG Pyridine Ring (Increased e⁻ density) EDG->Py_EDG Donates e⁻ Upfield Upfield Shift (Lower δ) Py_EDG->Upfield Causes Shielding EWG EWG Py_EWG Pyridine Ring (Decreased e⁻ density) EWG->Py_EWG Withdraws e⁻ Downfield Downfield Shift (Higher δ) Py_EWG->Downfield Causes Deshielding NMR_Workflow A 1. Sample Weighing (5-10 mg of compound) B 2. Solvent Addition (0.6-0.7 mL of deuterated solvent, e.g., CDCl₃ with TMS) A->B C 3. Dissolution (Vortex/sonicate to ensure homogeneity) B->C D 4. Transfer to NMR Tube (Use 5 mm high-precision tube) C->D E 5. Spectrometer Setup (Insert sample, lock, tune, and shim) D->E F 6. ¹H Spectrum Acquisition (zg30 pulse program, 16-32 scans) E->F G 7. ¹³C Spectrum Acquisition (zgpg30 pulse program, 1024+ scans) E->G H 8. Data Processing (Fourier transform, phase/baseline correction, referencing) F->H G->H I 9. Spectral Analysis H->I

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the substituted pyridine sample.

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). [3]The solvent should fully dissolve the compound and have minimal overlapping signals.

    • For quantitative analysis, a known amount of an internal standard is required. [4]For routine characterization, tetramethylsilane (TMS) is commonly pre-dissolved in the solvent by the manufacturer and serves as the 0.00 ppm reference. [3][5] * Ensure complete dissolution by vortexing or brief sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Tuning: The probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H, ¹³C).

    • Shimming: The magnetic field homogeneity is optimized across the sample volume to achieve sharp, symmetrical peaks.

    • ¹H NMR Acquisition: A standard ¹H experiment is typically fast.

      • Pulse Program: A simple pulse-acquire sequence (e.g., 'zg30' on Bruker systems) is common.

      • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient. For accurate integration, this should be at least 5 times the longest T1 relaxation time.

      • Number of Scans: 16 to 32 scans are often adequate for good signal-to-noise.

    • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C (1.1%), these experiments require more time. [2] * Pulse Program: A pulse program with proton decoupling (e.g., 'zgpg30') is used to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement.

      • Number of Scans: Typically requires several hundred to several thousand scans depending on the sample concentration.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transformation.

    • The spectrum is phase-corrected to ensure all peaks are in the positive absorption mode.

    • The baseline is corrected to be flat and noise-free.

    • The spectrum is referenced. For ¹H, the TMS signal is set to 0.00 ppm. For ¹³C, the residual solvent peak is often used as a secondary reference (e.g., CDCl₃ at 77.16 ppm). [5]

Concluding Remarks for the Practicing Scientist

The interpretation of NMR spectra for substituted pyridines is a systematic process built on a firm understanding of fundamental principles. By starting with the baseline spectrum of pyridine and applying the predictable effects of electron-donating and electron-withdrawing substituents, one can confidently assign structures and verify synthetic outcomes. The chemical shift is a direct probe of the electronic environment around a nucleus; every upfield or downfield shift tells a story of electron density, shielding, and the interplay between the substituent and the aromatic ring. Coupling this knowledge with high-quality data from validated experimental protocols empowers researchers to make unambiguous structural determinations, accelerating discovery in drug development and beyond.

References
  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–733. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1988). 13C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry, 26(4), 318-323. [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 41(9), 2796–2800. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]

  • Perjéssy, A., & Gawinecki, R. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 239-246. [Link]

  • Reyes-González, D., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ChemRxiv. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 607-611. [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(8), 327–330. [Link]

  • Tomasik, P., & Zalewski, R. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 126-137. [Link]

  • University of York. (n.d.). Quantitative NMR Spectroscopy. University of York. [Link]

  • AIP Publishing. (1964). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

  • Tomut, M., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3749. [Link]

  • Defense Technical Information Center. (1993). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

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  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • ResearchGate. (2020). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

  • Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]

  • Organic Chemistry Data & Info. (2020). Spin-Spin Coupling. Organic Chemistry Data & Info. [Link]

  • ResearchGate. (2020). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

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  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. MSU Chemistry. [Link]

  • Diehl, P., Jones, R. G., & Bernstein, H. J. (1968). Analysis of the N.M.R. spectrum of pyridine using sub-spectral, direct, and perturbation techniques. Molecular Physics, 14(2), 161-169. [Link]

  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. eBooks Endowed by the Portuguese Society of Chemistry. [Link]

  • Chemistry Steps. (2020, January 31). NMR Spectroscopy – An Easy Introduction. Chemistry Steps. [Link]

  • ResearchGate. (2019). NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. [Link]

  • Nishiyama, Y., & Asakura, T. (Eds.). (2021). Experimental Approaches of NMR Spectroscopy. Springer. [Link]

  • WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy. WebAssign. [Link]

  • University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. UCI. [Link]

  • Li, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Catalysis, 12(15), 9459-9465. [Link]

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Validation

Mass spectrometry analysis and fragmentation pattern of aminopyridines

An In-Depth Guide to the Mass Spectrometry Analysis and Fragmentation Patterns of Aminopyridine Isomers A Senior Application Scientist's Comparative Guide In the landscape of pharmaceutical development and chemical synth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Analysis and Fragmentation Patterns of Aminopyridine Isomers

A Senior Application Scientist's Comparative Guide

In the landscape of pharmaceutical development and chemical synthesis, the structural elucidation of isomeric compounds is a persistent analytical challenge. Aminopyridines, existing as three distinct positional isomers (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine), are fundamental building blocks for numerous active pharmaceutical ingredients (APIs). Distinguishing between these isomers is not merely an academic exercise; it is critical for process control, impurity profiling, and ensuring the efficacy and safety of the final drug product.

This guide provides a deep dive into the analysis of aminopyridine isomers using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will move beyond a simple recitation of methods to explore the causal chemical principles that govern their fragmentation. By understanding why these isomers behave differently in the gas phase, researchers can develop more robust, specific, and self-validating analytical methods.

The Decisive First Step: Ionization and the Role of Proton Affinity

For polar, basic compounds like aminopyridines, positive-mode electrospray ionization (ESI) is the method of choice. This soft ionization technique imparts a proton to the analyte, generating a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 95. This ion becomes the precursor for all subsequent fragmentation analysis in MS/MS experiments.

The critical factor governing the fragmentation of these isomers is the initial site of protonation. Each aminopyridine isomer has two potential basic sites for protonation: the exocyclic amino group (-NH₂) and the endocyclic pyridine ring nitrogen. The relative proton affinity (PA) of these two sites determines the most likely location of the charge in the gas-phase ion. This initial structure is the primary determinant of the subsequent bond-breaking cascade upon collisional activation.

  • 2-Aminopyridine: The amino group and the ring nitrogen are adjacent. This proximity allows for potential intramolecular hydrogen bonding in the neutral and protonated state, which can influence stability and fragmentation pathways.[1] The ring nitrogen is generally considered the more basic site.

  • 3-Aminopyridine: The amino group is at the meta position relative to the ring nitrogen. The electronic influence of the amino group on the ring nitrogen's basicity is less direct than in the other isomers. Protonation can occur at either the ring nitrogen or the amino group, leading to a mixture of precursor ion structures.

  • 4-Aminopyridine: The amino group is at the para position, placing it in direct resonance with the ring nitrogen. This electronic communication significantly increases the basicity of the ring nitrogen, making it the overwhelmingly preferred site of protonation.

The site of protonation directly influences which fragmentation pathways are energetically favored upon collision-induced dissociation (CID).

Differentiating Isomers: A Comparative Analysis of Fragmentation Patterns

Upon collisional activation, the protonated aminopyridine ([C₅H₆N₂H]⁺, m/z 95) fragments via characteristic neutral losses. The competition between two primary pathways—the loss of ammonia (NH₃) and the loss of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC)—is the key to distinguishing the isomers.

Primary Fragmentation Pathways
  • Neutral Loss of Ammonia (NH₃, 17.03 Da): This fragmentation is characteristic of molecules containing an amino group. The reaction is typically initiated by the transfer of a proton to the amino group, making it a good leaving group. This pathway results in a product ion at m/z 78 .

  • Neutral Loss of HCN (27.01 Da) or HNC (27.01 Da): The expulsion of a 27 Da neutral molecule is characteristic of pyridine ring fragmentation. While isomeric, the loss of the more stable hydrogen cyanide (HCN) is typical of pyridine itself. However, studies have shown that aminopyridines behave more like aniline, preferentially losing the less stable hydrogen isocyanide (HNC).[2] This distinction is mechanistically significant. This pathway results in a product ion at m/z 68 .

Isomer-Specific Fragmentation Behavior

The position of the amino group dictates the relative abundance of the m/z 78 and m/z 68 fragment ions, providing a unique fingerprint for each isomer.

  • 2-Aminopyridine ([M+H]⁺ at m/z 95):

    • Major Pathway: The loss of NH₃ to form the ion at m/z 78 is a significant pathway. The proximity of the two nitrogen atoms may facilitate a proton transfer mechanism that leads to the facile elimination of ammonia.

    • Minor Pathway: The loss of HNC to form the ion at m/z 68 also occurs.

  • 3-Aminopyridine ([M+H]⁺ at m/z 95):

    • Competitive Pathways: This isomer shows significant peaks for both the loss of NH₃ (m/z 78 ) and the loss of HNC/HCN (m/z 68 ). The ability to be protonated at either nitrogen atom likely leads to a mixture of precursor ions, each favoring a different pathway.

  • 4-Aminopyridine ([M+H]⁺ at m/z 95):

    • Dominant Pathway: The fragmentation is dominated by the loss of HNC/HCN to produce the ion at m/z 68 . Protonation is strongly favored at the highly basic ring nitrogen. This charge localization promotes fragmentation pathways involving the pyridine ring rather than the distant amino group. The loss of NH₃ is a very minor or absent pathway for this isomer.

Data Summary: Comparison of Key Product Ions
IsomerPrecursor Ion [M+H]⁺ (m/z)Major Product Ion(s) (m/z)Proposed Neutral LossRelative Abundance
2-Aminopyridine 95.0678.04NH₃Major
68.05HNCMinor
3-Aminopyridine 95.0678.04NH₃Significant
68.05HNC/HCNSignificant
4-Aminopyridine 95.0668.05HNC/HCNDominant
78.04NH₃Minor / Absent

Note: Relative abundances are qualitative and can vary based on instrument type and collision energy. The data presented are based on established fragmentation principles.

Visualizing the Fragmentation Mechanisms

The following diagrams, rendered in Graphviz DOT language, illustrate the proposed dominant fragmentation pathways for the protonated aminopyridine isomers.

G cluster_2AP 2-Aminopyridine Fragmentation cluster_3AP 3-Aminopyridine Fragmentation cluster_4AP 4-Aminopyridine Fragmentation precursor_2 [M+H]⁺ m/z 95.06 frag_2_nh3 [M+H-NH₃]⁺ m/z 78.04 precursor_2->frag_2_nh3 - NH₃ (Major) precursor_3 [M+H]⁺ m/z 95.06 frag_3_nh3 [M+H-NH₃]⁺ m/z 78.04 precursor_3->frag_3_nh3 - NH₃ frag_3_hnc [M+H-HNC]⁺ m/z 68.05 precursor_3->frag_3_hnc - HNC/HCN precursor_4 [M+H]⁺ m/z 95.06 frag_4_hnc [M+H-HNC]⁺ m/z 68.05 precursor_4->frag_4_hnc - HNC/HCN (Dominant)

Caption: Proposed primary fragmentation pathways for protonated aminopyridine isomers.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a robust, step-by-step methodology for the chromatographic separation and mass spectrometric detection of aminopyridine isomers. This protocol is a synthesis of established methods and serves as a self-validating system for achieving sensitive and specific analysis.[3][4]

Workflow Overview

workflow prep 1. Standard & Sample Preparation lc 2. LC Separation prep->lc ms 3. MS/MS Detection (MRM Mode) lc->ms data 4. Data Analysis & Quantification ms->data

Caption: General workflow for the LC-MS/MS analysis of aminopyridines.

Step-by-Step Methodology

4.1. Materials and Reagents

  • Reference standards for 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine (≥99% purity).

  • Internal Standard (IS): Deuterated 4-aminopyridine (4-aminopyridine-d4) or a structurally similar compound not present in the sample.

  • HPLC-grade or LC-MS grade acetonitrile and water.

  • Formic acid (LC-MS grade, ~99%).

  • Ammonium acetate (LC-MS grade).

4.2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each aminopyridine isomer and the internal standard in a suitable solvent (e.g., 50:50 acetonitrile/water) to create individual stock solutions.

  • Working Standard Solutions: Prepare a mixed working standard solution containing all three isomers by diluting the stock solutions. Serially dilute this mixed standard to create a calibration curve ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking: Add the internal standard to all calibration standards and unknown samples to a final concentration of ~100 ng/mL.

  • Sample Preparation: For drug substance analysis, dissolve the sample in the mobile phase to an appropriate concentration. For complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary.

4.3. Liquid Chromatography (LC) Conditions

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining these polar compounds. A C18 column can also be used with appropriate mobile phase modifiers.

    • Example: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at high organic content (e.g., 95% B) and decrease to elute the polar analytes.

    • Example: 0-1 min (95% B), 1-5 min (95% to 60% B), 5-6 min (60% B), 6-6.1 min (60% to 95% B), 6.1-8 min (95% B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 2 - 10 µL.

    • Causality Note: HILIC is chosen because aminopyridines are poorly retained on traditional reversed-phase (C18) columns under high aqueous conditions. The use of formic acid and ammonium acetate ensures good peak shape and promotes efficient protonation for ESI-MS.

4.4. Mass Spectrometry (MS/MS) Conditions

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Key Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Gas Flows (Nebulizer, Cone/Curtain): Optimize per instrument manufacturer's recommendations.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

4.5. MRM Transitions for Quantification and Confirmation The following MRM transitions provide high specificity for each isomer. A primary (quantifier) and secondary (qualifier) transition should be used for confident identification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition Type
2-Aminopyridine 95.178.1Quantifier
95.168.1Qualifier
3-Aminopyridine 95.178.1Quantifier
95.168.1Qualifier
4-Aminopyridine 95.168.1Quantifier
95.151.1*Qualifier
IS (e.g., 4-AP-d4) 99.172.1Quantifier

*Note: The m/z 51.1 ion corresponds to a further fragmentation of the m/z 68.1 ion and can serve as a qualifier transition for 4-aminopyridine where the m/z 78.1 ion is weak.

Conclusion

The positional isomerism of aminopyridines presents a distinct yet manageable analytical challenge. While all three isomers share the same precursor ion ([M+H]⁺ at m/z 95), their fragmentation behavior under ESI-MS/MS conditions is sufficiently different for unambiguous identification and quantification. The key to this differentiation lies in the competitive neutral losses of ammonia (NH₃) and hydrogen isocyanide/cyanide (HNC/HCN).

The 4-aminopyridine isomer almost exclusively loses HNC/HCN, while 2-aminopyridine preferentially loses NH₃. The 3-aminopyridine isomer exhibits both fragmentation pathways competitively. These differences are rooted in the fundamental chemical principles of proton affinity and gas-phase ion stability, where the initial site of protonation dictates the subsequent fragmentation cascade. By leveraging this mechanistic understanding and employing a robust, well-designed LC-MS/MS method with specific MRM transitions, researchers can confidently distinguish and quantify these critical isomers, ensuring the quality and integrity of their chemical processes and pharmaceutical products.

References

  • Nishihara, S., Angata, K., Aoki-Kinoshita, K.F., et al., editors. (2021). Example MS2 spectra of 2-aminopyridine (PA)-labeled N-glycan isomers. In Glycoscience Protocols (GlycoPODv2). Saitama (JP): Japan Consortium for Glycobiology and Glycotechnology. Available from: [Link]

  • Takegawa, Y., Deguchi, K., Keira, T., et al. (2005). Structural assignment of isomeric 2-aminopyridine-derivatized oligosaccharides using negative-ion MSn spectral matching. Journal of Mass Spectrometry, 40(5), 607-617. Available from: [Link]

  • White, R. L., & Grossert, J. S. (2023). Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. Journal of the American Society for Mass Spectrometry, 34(12), 2735–2745. Available from: [Link]

  • White, R. L., & Grossert, J. S. (2023). Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Takegawa, Y., Nakagawa, H., Deguchi, K., et al. (2004). Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. Analytical Chemistry, 76(24), 7405–7413. Available from: [Link]

  • Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Menu, A. (1988). Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour?. Rapid Communications in Mass Spectrometry, 2(8), 147-149. Available from: [Link]

  • Nilsson, G. H., Kugelberg, F. C., Ahlner, J., & Kronstrand, R. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. International Journal of Legal Medicine, 129(2), 269–277. Available from: [Link]

  • University of Pretoria. (n.d.). Development and application of an optimised and validated LC-MS/MS method. ETD Collection for University of Pretoria. Available from: [Link]

  • Zhang, P., Chan, W., Lei, K. M. K., & Ao, I. M. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. Available from: [Link]

  • Paizs, B., & Suhai, S. (2001). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. Rapid Communications in Mass Spectrometry, 15(16), 1417-1431. Available from: [Link]

  • Qu, L. B., Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. Available from: [Link]

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  • Choi, S. S., Song, M. J., Kim, O. B., & Kim, Y. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 27(2), 143-151. Available from: [Link]

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Comparative

A Comparative Guide to Validating the Biological Activity of 2-(3-Methylphenyl)pyridin-4-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the synthesized compound, 2-(3-Methylphenyl)pyridin-4-amine. Aminopyrid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the synthesized compound, 2-(3-Methylphenyl)pyridin-4-amine. Aminopyridine derivatives are a well-established class of heterocyclic compounds known for their diverse pharmacological activities.[1][2] This guide outlines a systematic approach to compare the performance of this novel compound against established alternatives, supported by detailed experimental protocols and data interpretation.

Our validation strategy is built on a tiered screening approach, beginning with broad assessments of cytotoxicity and progressing to more specific assays to elucidate the compound's mechanism of action. This ensures a thorough and efficient evaluation of its biological potential.

Foundational Cytotoxicity Screening

The initial and most critical step in evaluating any novel compound is to determine its inherent cytotoxicity. This establishes a therapeutic window and informs the concentration ranges for subsequent, more targeted assays. We will employ two robust and widely used colorimetric assays for this purpose: the MTT and XTT assays.[3][4][5]

Experimental Rationale:

The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells. The XTT assay is similar but offers the advantage of producing a water-soluble formazan product, simplifying the protocol.

Comparative Compounds:

  • Positive Control: Doxorubicin - A well-characterized chemotherapy agent known to induce broad cytotoxicity.

  • Negative Control: Vehicle (0.1% DMSO) - The solvent used to dissolve the test compound, to account for any solvent-induced effects.

Experimental Protocol: MTT/XTT Cytotoxicity Assay
  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, and U251 - glioblastoma) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(3-Methylphenyl)pyridin-4-amine (e.g., 0.1 µM to 100 µM) and the control compounds for 48 hours.

  • Reagent Incubation:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.

  • Solubilization (MTT only): After incubation, remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm for the MTT assay and 450 nm for the XTT assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity Profile
CompoundA549 IC50 (µM)MCF-7 IC50 (µM)U251 IC50 (µM)
2-(3-Methylphenyl)pyridin-4-amineExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)~0.5~0.8~1.2
Vehicle (Negative Control)>100>100>100

Caption: Table summarizing the half-maximal inhibitory concentration (IC50) values of the test and control compounds against various cancer cell lines.

Target-Based Screening: Kinase Inhibition Profile

The aminopyridine scaffold is a common feature in many kinase inhibitors.[6] Therefore, a logical next step is to assess the compound's ability to inhibit a panel of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8]

Experimental Rationale:

An in vitro kinase assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase.[7][9][10] Inhibition of this process by a compound indicates its potential as a kinase inhibitor. We will utilize a well-established radioisotope-based filter binding assay for this purpose.[11]

Comparative Compounds:

  • Positive Control: Staurosporine - A potent, non-selective kinase inhibitor.

  • Negative Control: Vehicle (0.1% DMSO).

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., members of the tyrosine kinase and serine/threonine kinase families), the corresponding substrate, and a buffer containing [γ-³²P]ATP.

  • Compound Addition: Add 2-(3-Methylphenyl)pyridin-4-amine at a standard screening concentration (e.g., 10 µM) and the control compounds to the reaction mixtures.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution that precipitates the substrate (e.g., trichloroacetic acid).

  • Filter Binding: Transfer the reaction mixtures to a filter plate that captures the radiolabeled, phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.

Data Presentation: Kinase Inhibition Profile
Kinase Target% Inhibition by 2-(3-Methylphenyl)pyridin-4-amine (10 µM)% Inhibition by Staurosporine (1 µM)
EGFRExperimental Value>95%
VEGFR2Experimental Value>95%
SRCExperimental Value>95%
AKT1Experimental Value>95%
CDK2Experimental Value>95%

Caption: Table showing the percentage inhibition of a panel of kinases by the test and control compounds at a fixed concentration.

Antimicrobial Activity Screening

Given that many nitrogen-containing heterocyclic compounds exhibit antimicrobial properties, it is prudent to evaluate 2-(3-Methylphenyl)pyridin-4-amine for its potential to inhibit the growth of pathogenic microorganisms.[12][13]

Experimental Rationale:

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[15]

Comparative Compounds:

  • Positive Control: Ciprofloxacin (for bacteria) and Fluconazole (for fungi).

  • Negative Control: Vehicle (0.1% DMSO).

Experimental Protocol: Broth Microdilution MIC Assay
  • Compound Preparation: Prepare a serial dilution of 2-(3-Methylphenyl)pyridin-4-amine and the control antibiotics in a 96-well plate containing the appropriate microbial growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, and Candida albicans).

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity
Microorganism2-(3-Methylphenyl)pyridin-4-amine MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (Gram-positive)Experimental Value~1N/A
E. coli (Gram-negative)Experimental Value~0.5N/A
C. albicans (Fungus)Experimental ValueN/A~2

Caption: Table presenting the Minimum Inhibitory Concentration (MIC) values of the test and control compounds against a panel of pathogenic microorganisms.

Ion Channel Screening (Optional)

Aminopyridines are known to interact with ion channels, particularly potassium channels.[16] If the initial screens suggest neurological or cardiovascular effects, or if the compound's structure is highly suggestive of ion channel activity, a screen against a panel of ion channels would be a valuable next step.[17][18][19]

Experimental Rationale:

Automated patch-clamp electrophysiology is a high-throughput method to assess the effect of compounds on the function of various ion channels.[17][18] This technique measures the flow of ions through the channels in response to a compound.

Comparative Compounds:

  • Positive Controls: Specific and well-characterized inhibitors for each ion channel being tested (e.g., Tetrodotoxin for sodium channels, Verapamil for calcium channels).

  • Negative Control: Vehicle (0.1% DMSO).

Experimental Protocol: Automated Patch-Clamp Assay
  • Cell Preparation: Use cell lines stably expressing the ion channel of interest.

  • Compound Application: The automated system will apply 2-(3-Methylphenyl)pyridin-4-amine and control compounds at various concentrations to the cells.

  • Electrophysiological Recording: The system will record the ion channel currents before and after compound application.

  • Data Analysis: The percentage of inhibition or activation of the ion channel current is calculated for each concentration of the compound to determine the IC50 or EC50.

Data Presentation: Ion Channel Activity
Ion Channel TargetEffect of 2-(3-Methylphenyl)pyridin-4-amine (10 µM)
hERG (KCNH2)Experimental Value (% Inhibition)
Nav1.5 (SCN5A)Experimental Value (% Inhibition)
Cav1.2 (CACNA1C)Experimental Value (% Inhibition)

Caption: Table summarizing the effect of the test compound on key cardiac ion channels, which is important for early safety assessment.

Visualizing the Workflow and Potential Mechanisms

To clearly illustrate the experimental process and potential downstream effects of kinase inhibition, the following diagrams are provided.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action & Lead Optimization A Synthesized Compound 2-(3-Methylphenyl)pyridin-4-amine B Cytotoxicity Screening (MTT/XTT Assays) A->B C Determine IC50 Values B->C D Kinase Inhibition Profiling C->D E Antimicrobial Screening (MIC) C->E F Ion Channel Screening (Optional) C->F G Identify Primary Target(s) D->G E->G F->G H In-depth Cellular Assays G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: A flowchart of the experimental workflow for validating the biological activity of the synthesized compound.

G cluster_0 Hypothetical Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Transcription Factors C->D E Gene Expression (Proliferation, Survival) D->E F 2-(3-Methylphenyl)pyridin-4-amine F->B Inhibition

Caption: A diagram of a hypothetical signaling pathway that could be inhibited by 2-(3-Methylphenyl)pyridin-4-amine.

Conclusion

This comprehensive guide provides a robust and scientifically sound methodology for validating the biological activity of the novel compound 2-(3-Methylphenyl)pyridin-4-amine. By systematically progressing from broad cytotoxicity screening to more specific target-based assays, researchers can efficiently and accurately characterize the compound's potential as a therapeutic agent. The inclusion of appropriate positive and negative controls is paramount for the accurate interpretation of the experimental data. The presented workflow and data presentation formats are designed to ensure clarity, reproducibility, and a high degree of scientific integrity.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to Confirming the Structure of Novel Aminopyridine Derivatives

For researchers in medicinal chemistry and drug development, the synthesis of a novel aminopyridine derivative is a moment of potential breakthrough. These nitrogen-containing heterocycles are privileged structures, form...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and drug development, the synthesis of a novel aminopyridine derivative is a moment of potential breakthrough. These nitrogen-containing heterocycles are privileged structures, forming the core of numerous pharmaceuticals.[1][2][3] However, the promise of a new molecule is only as valid as its structure. Ambiguities in atom connectivity, substitution patterns, or stereochemistry can lead to misinterpreted biological data and wasted resources. Therefore, rigorous and unambiguous structural confirmation is not just a quality control step; it is the foundation upon which all subsequent research is built.

This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of novel aminopyridine derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a logical, self-validating workflow that ensures scientific integrity from the initial purity check to the final, indisputable 3D structure.

The Integrated Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. Instead, we rely on an integrated approach where each method provides a unique and complementary piece of the puzzle. The overall process follows a logical progression, starting with sample purity and culminating in the detailed assembly of the molecular architecture. Mass spectrometry provides the molecular formula, while a suite of NMR experiments maps the atomic connectivity. Finally, X-ray crystallography can offer the ultimate, unambiguous confirmation of the three-dimensional structure.

Structure_Confirmation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure Elucidation cluster_2 Definitive Confirmation Purity Purity Assessment (HPLC/UPLC) MS Mass Spectrometry (HRMS) Purity->MS Pure Sample NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D Elemental Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Fragment Identification XRay Single Crystal X-ray Diffraction NMR_2D->XRay Proposed Structure (If Ambiguous or Absolute Stereochemistry Needed) Final Structure Confirmed NMR_2D->Final Unambiguous Structure XRay->Final Absolute Structure

Caption: Integrated workflow for novel compound structure confirmation.

Part 1: Foundational Analysis - Purity and Molecular Formula

Before any structural analysis can be trusted, the purity of the sample must be established. Spectroscopic data from an impure sample is a recipe for confusion and misinterpretation.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules.[4][5] By separating the sample's components based on their differential partitioning between a stationary and a mobile phase, HPLC provides a quantitative measure of purity, typically expressed as a percentage of the main peak area relative to the total peak area.[6]

Why it's critical: An HPLC chromatogram showing a single, sharp peak gives confidence that the subsequent spectroscopic data will correspond to the target compound and not a mixture of starting materials, byproducts, or isomers. This is a crucial first step for data integrity.[7][8]

Experimental Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
  • System Preparation: Use a C18 column and a mobile phase system appropriate for aminopyridines (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for reproducibility, peak symmetry, and resolution, as per ICH guidelines.[6]

  • Analysis: Inject the sample solution. Run the gradient method to elute the compound and any potential impurities.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate purity using the area normalization formula: Percent Purity = (Area of Main Peak / Total Area of All Peaks) × 100[6]

High-Resolution Mass Spectrometry (HRMS): Determining the Elemental Formula

Once purity is confirmed, the next step is to determine the molecular weight and, more importantly, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the premier technique for this purpose.[9] Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places).[10] This precision allows for the calculation of a unique elemental formula.[11]

Why it's critical: Knowing the exact number of carbons, hydrogens, nitrogens, and other atoms provides a powerful constraint, dramatically reducing the number of possible structures and providing the molecular framework that NMR data will later flesh out.

ParameterDescriptionTypical Result for a Novel Aminopyridine
Ionization Mode Electrospray Ionization (ESI) is a soft technique ideal for polar molecules like aminopyridines, typically generating the protonated molecule [M+H]⁺.ESI-Positive
Calculated m/z The theoretical exact mass of the proposed [M+H]⁺ ion based on the most abundant isotopes.e.g., 214.1026
Observed m/z The experimentally measured exact mass of the [M+H]⁺ ion.e.g., 214.1022
Mass Error The difference between calculated and observed mass, expressed in parts-per-million (ppm). A value < 5 ppm is considered excellent confirmation.< 5 ppm
Caption: Table 1. Representative HRMS Data for Elemental Formula Confirmation.

Part 2: The Connectivity Puzzle - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[12] It provides information on the chemical environment, number, and connectivity of atoms, primarily ¹H and ¹³C. For a novel aminopyridine, a combination of 1D and 2D NMR experiments is essential to piece together the complete molecular puzzle.[13][14]

NMR_Connectivity H1 ¹H₁ H2 ¹H₂ H1->H2 COSY (2-3 bonds) C1 ¹³C₁ H1->C1 HSQC (1-bond) C2 ¹³C₂ H1->C2 HMBC (2-3 bonds) C4 ¹³C₄ H1->C4 HMBC (2-3 bonds) H2->C2 HSQC (1-bond) H3 ¹H₃ H3->C2 HMBC (2-3 bonds) C3 ¹³C₃ H3->C3 HSQC (1-bond)

Caption: Logical relationships between key 2D NMR experiments.

1D NMR: The Initial Sketch (¹H, ¹³C, DEPT)
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.[15]

2D NMR: Connecting the Dots (COSY, HSQC, HMBC)

While 1D NMR identifies the fragments, 2D NMR shows how they are connected.[16][17]

  • COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. A cross-peak between two proton signals indicates they are neighbors.[18]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals to which they are directly attached (one-bond correlation). This experiment definitively assigns protons to their respective carbons.[18]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[15] This allows for the connection of molecular fragments across quaternary (non-protonated) carbons and heteroatoms, which is crucial for defining the substitution pattern on the aminopyridine ring.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable N-H protons) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Reference the spectrum to the residual solvent peak. Analyze chemical shifts, integrations, and coupling patterns.

  • ¹³C & DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and a full set of DEPT experiments (45, 90, 135) to identify all carbon types (C, CH, CH₂, CH₃).

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. These experiments require longer acquisition times but are essential for unambiguous assignment.

  • Data Interpretation: Systematically use the data to build the structure:

    • Use HSQC to link every proton to its carbon.[18]

    • Use COSY to establish proton-proton connectivity, building spin systems (e.g., alkyl chains or aromatic ring fragments).[15]

    • Use HMBC to connect these fragments. For example, an HMBC correlation from a methyl proton to a quaternary aromatic carbon confirms the attachment point of the methyl group on the ring.[19]

Positionδ¹H (ppm), mult., J (Hz)δ¹³C (ppm)Key HMBC Correlations (from ¹H to ¹³C)
18.10, d, 4.5148.5 (CH)C3, C5
2-159.2 (C)-
36.65, d, 4.5108.9 (CH)C1, C5
47.55, s135.4 (CH)C2, C6
5-115.1 (C)-
6-152.3 (C)-
NH₂5.80, br s-C2, C3
CH₃2.30, s21.3 (CH₃)C5, C6
Caption: Table 2. Example of an integrated NMR data table for a hypothetical substituted aminopyridine.

Part 3: Unambiguous Proof - Single Crystal X-ray Diffraction

While a full suite of NMR experiments can often lead to an unambiguous structure, the gold standard for absolute structural proof is Single Crystal X-ray Diffraction (SCXRD).[20][21] This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing how a beam of X-rays is scattered by the electrons in the crystal lattice.[22]

Why it's critical: SCXRD provides an irrefutable 3D map of the molecule. It is the only technique that can definitively determine absolute stereochemistry.[23][24] If the compound can be crystallized, an X-ray structure resolves any remaining ambiguities from NMR data, particularly in cases with complex stereochemistry or unusual substitution patterns that are difficult to assign.

ParameterValueSignificance
Chemical Formula C₉H₈N₂OConfirms elemental composition in the solid state.
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cDefines the specific symmetry elements within the unit cell.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low value indicates a good fit.
Caption: Table 3. Key parameters from a representative X-ray crystallography report.

Part 4: Complementary and Corroborative Techniques

While MS, NMR, and X-ray crystallography are the primary tools, other techniques provide valuable, corroborative data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds.[25][26] It is an excellent, rapid method for identifying the presence of key functional groups.[27]

  • Key Insight: For aminopyridines, FTIR is particularly useful for confirming the presence of N-H bonds (primary or secondary amines show characteristic stretches around 3300-3400 cm⁻¹) and C=N/C=C bonds within the aromatic ring (typically 1500-1650 cm⁻¹).[28]

Elemental Analysis (CHN Analysis)

This combustion-based technique provides the mass percentage of carbon, hydrogen, and nitrogen in a compound.[29][30]

  • Key Insight: The results are compared to the theoretical percentages calculated from the proposed molecular formula (derived from HRMS). An agreement within ±0.4% is considered strong evidence for both the proposed formula and the purity of the sample.[31][32][33]

Conclusion

Confirming the structure of a novel aminopyridine derivative is a systematic process of evidence gathering, where each piece of data validates and builds upon the last. The journey begins with establishing purity via HPLC, which legitimizes all further analysis. HRMS then provides the elemental formula—the list of parts for our molecular machine. A comprehensive set of 1D and 2D NMR experiments serves as the instruction manual, showing how every atom is connected. Finally, for the ultimate proof of design, especially when chirality is involved, single-crystal X-ray diffraction offers a definitive three-dimensional blueprint. By judiciously applying this integrated suite of analytical techniques, researchers can have absolute confidence in their molecular structure, ensuring that subsequent biological and medicinal chemistry efforts are built on a solid and unshakeable foundation.

References

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Comparative

Comparing the efficacy of different synthetic pathways to 2,3-diarylfuro[2,3-b]pyridin-4-amines

A Comparative Guide to the Synthetic Pathways of 2,3-Diarylfuro[2,3-b]pyridin-4-amines The 2,3-diarylfuro[2,3-b]pyridin-4-amine scaffold is a privileged heterocyclic motif in medicinal chemistry, notably recognized for i...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Pathways of 2,3-Diarylfuro[2,3-b]pyridin-4-amines

The 2,3-diarylfuro[2,3-b]pyridin-4-amine scaffold is a privileged heterocyclic motif in medicinal chemistry, notably recognized for its potent and selective inhibitory activity against key protein kinases such as Lymphocyte-specific protein tyrosine kinase (Lck)[1]. The strategic synthesis of this core structure is paramount for enabling extensive structure-activity relationship (SAR) studies and facilitating the discovery of novel therapeutic agents. This guide provides a comparative analysis of prominent synthetic pathways to 2,3-diarylfuro[2,3-b]pyridin-4-amines, offering an in-depth look at their respective efficacies, mechanistic underpinnings, and practical considerations for researchers in drug development.

Introduction to the Core Challenge

The synthesis of the furo[2,3-b]pyridine core can be broadly categorized into two strategic approaches: the construction of a furan ring onto a pre-existing pyridine or the annulation of a pyridine ring onto a functionalized furan[2][3]. For the specific class of 2,3-diarylfuro[2,3-b]pyridin-4-amines, the former strategy has been more extensively explored and offers a modular approach to introduce the desired aryl substituents. This guide will focus on comparing two effective modern strategies: a sequential, multi-step synthesis and a palladium-catalyzed domino annulation approach.

Pathway 1: Sequential Construction via Sonogashira Coupling and Cyclization

This robust and widely adopted pathway builds the furo[2,3-b]pyridine core through a logical sequence of cross-coupling and cyclization reactions. A key advantage of this method is the ability to systematically vary the aryl substituents at the 2 and 3 positions, making it highly amenable for SAR exploration. The general workflow is depicted below.

A Starting Material (e.g., 3-Iodo-2-chloropyridin-4-amine) B Sonogashira Coupling (with Terminal Alkyne) A->B C Intermediate (3-Alkynyl-2-chloropyridin-4-amine) B->C D Suzuki or Stille Coupling (Aryl Group at C2) C->D E Intermediate (2-Aryl-3-alkynylpyridin-4-amine) D->E F Intramolecular Cyclization (e.g., Base- or Metal-Mediated) E->F G Final Product (2,3-Diarylfuro[2,3-b]pyridin-4-amine) F->G

Caption: Sequential synthesis of 2,3-diarylfuro[2,3-b]pyridin-4-amines.

Experimental Protocol: A Representative Synthesis

The following protocol is adapted from the seminal work on Lck inhibitors and represents a well-validated approach[1].

Step 1: Sonogashira Coupling

  • To a solution of 3-iodo-2-chloropyridin-4-amine (1.0 equiv) in a suitable solvent such as DMF or dioxane, add the terminal alkyne (1.2 equiv).

  • Add a palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.05 equiv), and a copper(I) co-catalyst like CuI (0.1 equiv).

  • Add a base, such as triethylamine or diisopropylethylamine (3.0 equiv).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. The crude product is then purified by column chromatography.

Causality: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp and sp² hybridized carbons. The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper co-catalyst activates the alkyne. The base is crucial for neutralizing the hydrogen halide byproduct.

Step 2: Intramolecular Cyclization

  • The 3-alkynyl-2-hydroxypyridine intermediate is subjected to cyclization. A common method involves heating in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF.

  • Alternatively, palladium-catalyzed cyclization can be employed, which often proceeds under milder conditions[2].

Causality: The cyclization proceeds via an intramolecular nucleophilic attack of the hydroxyl group onto the alkyne, which is activated by the base or a transition metal catalyst.

Performance and Considerations

This pathway is highly reliable and offers excellent control over the introduction of substituents. However, it is a multi-step process that can lead to a lower overall yield and requires purification at each stage.

Pathway 2: Three-Step Annulation of a Furan Ring

A more convergent approach involves the annulation of a furan ring onto a functionalized pyridine in a three-step sequence, which can be advantageous in terms of step economy[3]. This method allows for the preparation of furo[2,3-b]pyridines with various functional groups at the 2-position and different aryl or alkyl groups at the 3-position.

A Starting Material (e.g., 2-Fluoropyridine) B Nucleophilic Substitution (with a Weinreb Amide) A->B C Intermediate (Substituted Pyridine) B->C D Cyclization (with an α-Hydroxy Ketone) C->D E Final Product (2,3-Disubstituted Furo[2,3-b]pyridine) D->E

Caption: Three-step synthesis of 2,3-disubstituted furo[2,3-b]pyridines.

Experimental Protocol: A Representative Synthesis

This protocol is based on a facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines[3].

Step 1: Synthesis of the Pyridine Intermediate

  • A solution of a suitable Weinreb amide in THF is treated with a Grignard reagent at low temperature (-78 °C) to generate the ketone intermediate in situ.

  • A solution of 2-fluoropyridine in THF is then added to the reaction mixture, which is allowed to warm to room temperature.

  • The reaction is quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

Causality: The Weinreb amide serves as a stable precursor that cleanly reacts with the Grignard reagent to form the ketone without over-addition. The subsequent nucleophilic aromatic substitution of the fluoride on the pyridine ring by the enolate of the in situ-generated ketone is the key bond-forming step.

Step 2 & 3: Cyclization and Amine Installation

  • The resulting ketone is then reacted with an α-hydroxy ketone in the presence of a strong base, such as potassium tert-butoxide, in a solvent like THF.

  • This one-pot displacement and cyclization directly affords the 2,3-disubstituted furo[2,3-b]pyridine.

  • The 4-amino group can be introduced at a later stage through standard amination protocols if not already present on the starting pyridine.

Causality: The strong base deprotonates the hydroxyl group of the α-hydroxy ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the pyridine intermediate. This is followed by an intramolecular cyclization and dehydration to form the furan ring.

Performance and Considerations

This method offers a more convergent and often higher-yielding route to the furo[2,3-b]pyridine core. The ability to use readily available starting materials is a significant advantage. However, the substrate scope for the α-hydroxy ketone may be more limited compared to the variety of terminal alkynes available for the Sonogashira approach.

Comparative Analysis

ParameterPathway 1: Sequential ConstructionPathway 2: Three-Step Annulation
Overall Yield Moderate (typically 20-40% over multiple steps)Good to Excellent (often 50-60% for the key steps)[3]
Step Economy Lower (more synthetic steps and purifications)Higher (more convergent)
Substrate Scope Broad (wide variety of terminal alkynes and boronic acids)Good (dependent on the availability of α-hydroxy ketones)
Reaction Conditions Often requires transition metal catalysts (Pd, Cu)Primarily base-mediated, can be metal-free
Scalability Can be challenging due to multiple steps and catalyst removalPotentially more scalable due to fewer steps
Flexibility for SAR Excellent, allows for late-stage diversificationGood, but diversification is introduced earlier

Conclusion

The choice of synthetic pathway to 2,3-diarylfuro[2,3-b]pyridin-4-amines is highly dependent on the specific research goals.

  • For extensive SAR studies and the synthesis of a diverse library of analogs , the Sequential Construction via Sonogashira Coupling and Cyclization (Pathway 1) offers unparalleled flexibility, despite its lower step economy. The ability to independently vary the aryl groups at the 2 and 3-positions in the later stages of the synthesis is a significant advantage for medicinal chemistry campaigns.

  • For the efficient, larger-scale synthesis of a specific target molecule or a more focused set of analogs , the Three-Step Annulation of a Furan Ring (Pathway 2) provides a more convergent and higher-yielding alternative. Its use of readily available starting materials and often metal-free conditions makes it an attractive option for process development.

Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each pathway will empower researchers to make informed decisions and efficiently access this important class of bioactive molecules.

References

  • Martin, M. W., Newcomb, J., Nunes, J. J., Bemis, J. E., McGowan, D. C., White, R. D., ... & Zhu, X. (2007). Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. Bioorganic & medicinal chemistry letters, 17(8), 2299–2304. [Link]

  • D'souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. This is a general review, a more specific citation for this point is: Arcadi, A., Cacchi, S., & Fabrizi, G. (2002). A new and simple route to 2,3-disubstituted furo[2,3-b]pyridines via palladium-catalyzed cyclization of o-acetoxy-alkynylpyridines. Tetrahedron Letters, 43(44), 7915-7918. [Link]

  • A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. (n.d.). Academia.edu. Retrieved from [Link]

  • A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. (2006). Tetrahedron Letters, 47(37), 6585-6588. [Link]

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Validation

A Deep Dive into the Selectivity of 2-(3-Methylphenyl)pyridin-4-amine: A Comparative Guide for Preclinical Evaluation

In the landscape of modern drug discovery, the adage "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is paved with rigorous characterization, with selecti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the adage "know thy compound" has never been more critical. The journey from a promising hit to a viable clinical candidate is paved with rigorous characterization, with selectivity profiling standing as a pivotal checkpoint. This guide provides an in-depth, comparative analysis of 2-(3-Methylphenyl)pyridin-4-amine, a novel kinase inhibitor, against two alternative compounds. Our focus is to dissect its cross-reactivity and selectivity profile using a multi-pronged approach, offering researchers and drug development professionals a framework for comprehensive preclinical evaluation.

The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. While the development of kinase inhibitors has revolutionized treatment paradigms, a significant hurdle remains: off-target effects.[1][2] These unintended interactions can lead to toxicity, unforeseen side effects, and a diminished therapeutic window. Therefore, a thorough understanding of a compound's selectivity across the human kinome is not just advantageous; it is essential for de-risking a drug development program.

For the purpose of this guide, we will consider Lymphocyte-specific protein tyrosine kinase (Lck) as the primary target for 2-(3-Methylphenyl)pyridin-4-amine. Lck is a critical enzyme in T-cell activation, making it an attractive target for autoimmune diseases and certain cancers.[3] We will compare our lead compound with two illustrative alternatives:

  • Compound A (Promiscuous Inhibitor): A hypothetical multi-kinase inhibitor with known off-target activities.

  • Compound B (Highly Selective Inhibitor): A hypothetical compound with a very clean selectivity profile, serving as a benchmark.

This comparative approach will allow us to contextualize the performance of 2-(3-Methylphenyl)pyridin-4-amine and make informed decisions about its developmental potential.

A Multi-Pronged Approach to Selectivity Profiling

A single assay is insufficient to paint a complete picture of a compound's selectivity. Here, we employ a trio of complementary techniques to build a robust profile, moving from in vitro screening to cellular target engagement and finally to proteome-wide off-target discovery.

Kinome-Wide Profiling: Mapping the Interaction Landscape

The initial step in understanding selectivity is to screen the compound against a broad panel of kinases. This provides a global view of its interaction landscape and identifies potential off-targets.

Experimental Protocol: In Vitro Kinase Panel Screening

  • Compound Preparation: Prepare stock solutions of 2-(3-Methylphenyl)pyridin-4-amine, Compound A, and Compound B in DMSO.

  • Assay Plate Preparation: In a 384-well plate, dispense the kinase and its specific substrate.

  • Compound Addition: Add the test compounds at a fixed concentration (e.g., 1 µM) in duplicate. Include appropriate controls (DMSO for 0% inhibition and a known broad-spectrum inhibitor for 100% inhibition).

  • Reaction Initiation: Add ATP to initiate the kinase reaction. The concentration of ATP should be at or near the Km for each kinase to ensure physiological relevance.[4]

  • Incubation: Incubate the plate at room temperature for a specified period, ensuring the reaction remains within the linear range.

  • Detection: Stop the reaction and quantify kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE®).

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the controls.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compounds (Lead & Alternatives) Dispensing Add Compounds & Controls Compound->Dispensing KinasePanel Kinase Panel (e.g., 400+ kinases) AssayPlate 384-well Plate (Kinase + Substrate) KinasePanel->AssayPlate AssayPlate->Dispensing Initiation Add ATP (Initiate Reaction) Dispensing->Initiation Incubation Incubate Initiation->Incubation Detection Quantify Activity Incubation->Detection DataProcessing Calculate % Inhibition Detection->DataProcessing SelectivityScore Generate Selectivity Score DataProcessing->SelectivityScore Heatmap Visualize as Heatmap SelectivityScore->Heatmap

Caption: Workflow for in vitro kinome-wide selectivity profiling.

Comparative Kinome Scan Data

Kinase Target2-(3-Methylphenyl)pyridin-4-amine (% Inhibition @ 1µM)Compound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)
Lck (Primary Target) 98 99 97
Src759515
Fyn689212
EGFR15855
VEGFR210883
p38α5752
CDK28601

Interpretation:

The data reveals that while all three compounds potently inhibit the primary target, Lck, their selectivity profiles diverge significantly. Compound B is highly selective, with minimal off-target activity. Compound A is, as expected, highly promiscuous, inhibiting a wide range of kinases. 2-(3-Methylphenyl)pyridin-4-amine exhibits a moderately selective profile, showing some activity against other Src family kinases (Src and Fyn) but sparing unrelated kinases like EGFR and VEGFR2.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are invaluable, they do not always reflect a compound's behavior in a cellular environment. CETSA is a powerful biophysical method that confirms target engagement within intact cells.[5][6][7] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat cells for Lck) and treat with various concentrations of the test compounds or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.[5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[5]

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein and quantify the amount of the target protein (Lck) and a control protein (e.g., GAPDH) by Western blotting or other quantitative methods like ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature indicates target stabilization by the compound.

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heat Heat across a Temperature Gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification MeltCurve Generate Melting Curve Quantification->MeltCurve

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[5]

Comparative CETSA Data

To verify the on-target (Lck) and a key off-target (Src) engagement in a cellular context, an isothermal dose-response (ITDR) CETSA was performed.

TargetCompoundApparent Tagg (°C)Thermal Shift (ΔTagg)
Lck Vehicle (DMSO)52.0-
2-(3-Methylphenyl)pyridin-4-amine58.5+6.5
Compound A59.0+7.0
Compound B58.2+6.2
Src Vehicle (DMSO)54.0-
2-(3-Methylphenyl)pyridin-4-amine56.5+2.5
Compound A58.0+4.0
Compound B54.2+0.2

Interpretation:

The CETSA data confirms that all three compounds engage Lck in intact cells, as evidenced by the significant positive thermal shifts. For the off-target Src, 2-(3-Methylphenyl)pyridin-4-amine shows a modest thermal shift, confirming cellular engagement, though likely with lower affinity than for Lck. Compound A strongly engages Src, consistent with its promiscuous nature, while Compound B shows negligible engagement, reinforcing its high selectivity.

Proteome-Wide Off-Target Identification: Chemoproteomics

To uncover unanticipated off-targets, chemoproteomics is an indispensable tool.[8][9][10] This approach uses chemical probes to identify the full spectrum of protein interactions of a small molecule within a complex biological system.

Experimental Protocol: Affinity-Based Chemoproteomics

  • Probe Synthesis: Synthesize an affinity-based probe by attaching a linker and a reactive group (e.g., biotin) to 2-(3-Methylphenyl)pyridin-4-amine.

  • Cell Lysate Incubation: Incubate the probe with cell lysates to allow for binding to target and off-target proteins. A competition experiment with an excess of the free compound is run in parallel to identify specific binders.

  • Affinity Purification: Use streptavidin beads to pull down the probe-protein complexes.

  • Protein Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that were specifically pulled down by the probe by comparing the results from the probe-treated and the competition experiment samples.

Chemoproteomics_Workflow cluster_prep Preparation cluster_binding Binding & Pulldown cluster_analysis Identification Probe Synthesize Affinity Probe Incubation Incubate Probe with Lysate Probe->Incubation Lysate Prepare Cell Lysate Lysate->Incubation Pulldown Affinity Pulldown (e.g., Streptavidin Beads) Incubation->Pulldown Elution Elute & Digest Proteins Pulldown->Elution MS LC-MS/MS Analysis Elution->MS Identification Identify & Quantify Specific Binders MS->Identification

Caption: Workflow for affinity-based chemoproteomics for off-target identification.

Potential Off-Targets Identified by Chemoproteomics

CompoundPotential Off-Targets (in addition to Lck and Src family)
2-(3-Methylphenyl)pyridin-4-amine DDR1, GAK
Compound A DDR1, GAK, RIPK2, MAP4K2, AURKA, and others
Compound B None identified

Interpretation:

Chemoproteomics can reveal unexpected off-targets that may not be present in a standard kinase panel. For 2-(3-Methylphenyl)pyridin-4-amine , this analysis identified Discoidin Domain Receptor 1 (DDR1) and Cyclin G-associated kinase (GAK) as potential off-targets. While these interactions would require further validation, they provide crucial information for predicting potential side effects and for guiding future lead optimization efforts.

Biological Context: The Lck Signaling Pathway

Understanding the biological role of the primary target is crucial for interpreting the potential consequences of both on-target and off-target inhibition.

Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck activates CD4 CD4/CD8 CD4->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Vav1 Vav1 SLP76->Vav1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Vav1->Downstream Activation T-Cell Activation Downstream->Activation Inhibitor 2-(3-Methylphenyl)pyridin-4-amine Inhibitor->Lck

Caption: Simplified Lck signaling pathway in T-cell activation.

Inhibition of Lck by 2-(3-Methylphenyl)pyridin-4-amine is expected to block T-cell activation, which is the desired therapeutic effect. However, the off-target inhibition of Src, Fyn, DDR1, and GAK could lead to unintended consequences that warrant further investigation.

Conclusion and Future Directions

This comprehensive profiling guide demonstrates that 2-(3-Methylphenyl)pyridin-4-amine is a potent Lck inhibitor with a moderately selective profile.

  • Comparison Summary: It is significantly more selective than the promiscuous Compound A but does not match the clean profile of the highly selective Compound B.

  • Key Findings: Its off-target activities are primarily directed towards other Src family kinases and a small number of other kinases identified through chemoproteomics.

  • Recommendations:

    • Validate Off-Targets: The functional consequences of inhibiting Src, Fyn, DDR1, and GAK should be assessed in cellular assays.

    • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts should be directed towards modifying the structure of 2-(3-Methylphenyl)pyridin-4-amine to improve its selectivity against these off-targets while maintaining Lck potency.

    • In Vivo Evaluation: If the off-target activities are deemed acceptable or can be mitigated, progression to in vivo models of autoimmune disease or cancer is warranted, with careful monitoring for any potential toxicities that could be linked to the identified off-targets.

By integrating in vitro screening, cellular target engagement, and proteome-wide analysis, we have constructed a detailed and actionable selectivity profile for 2-(3-Methylphenyl)pyridin-4-amine. This systematic approach provides a robust foundation for its continued preclinical development and highlights the importance of a multi-faceted strategy for characterizing kinase inhibitors.

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Guide: 2-(3-Methylphenyl)pyridin-4-amine

This guide provides a detailed protocol for the safe handling and proper disposal of 2-(3-Methylphenyl)pyridin-4-amine (CAS No. 126939-91-1).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe handling and proper disposal of 2-(3-Methylphenyl)pyridin-4-amine (CAS No. 126939-91-1). As a substituted aminopyridine, this compound warrants careful management due to the potential hazards associated with this class of chemicals. This document is intended for researchers, scientists, and laboratory professionals engaged in drug development and chemical research, offering a framework for operational safety and regulatory compliance. The overriding principle is that no activity should begin unless a plan for the disposal of all generated waste has been formulated[1].

Hazard Assessment & Chemical Profile

Understanding the toxicological profile of a chemical is the foundation of its safe management. While specific data for 2-(3-Methylphenyl)pyridin-4-amine is not widely available, the hazard profile can be inferred from structurally similar aminopyridine compounds. Aminopyridines are generally classified as toxic or fatal if swallowed, toxic in contact with skin, and may cause severe irritation[2][3][4][5]. For instance, 4-aminopyridine is designated by the U.S. Environmental Protection Agency (EPA) as a P008-listed acute hazardous waste, necessitating stringent disposal protocols[6][7].

Therefore, it is imperative to treat 2-(3-Methylphenyl)pyridin-4-amine with a high degree of caution. All waste containing this compound must be handled as hazardous waste[8].

Hazard Classification (Inferred)GHS Hazard StatementPrecautionary Measures (Examples)Relevant Sources
Acute Toxicity, Oral H301: Toxic if swallowedP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Do not eat, drink or smoke when using this product.[4][9][10]
Acute Toxicity, Dermal H311: Toxic in contact with skinP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]
Acute Toxicity, Inhalation H331: Toxic if inhaledP261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
Skin & Eye Irritation H315: Causes skin irritationH319: Causes serious eye irritationP264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][11][12]
Aquatic Toxicity H412: Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.[9]

Personal Protective Equipment (PPE) and Safe Handling

A proactive approach to safety begins with rigorous handling procedures and the consistent use of appropriate PPE. This is the first line of defense in minimizing exposure risk.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles[8].

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) must be worn at all times. Contaminated clothing should be removed immediately and decontaminated before reuse[8][10].

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[8][13]. If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator should be used.

  • General Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas[9][10][11].

Spill and Accidental Release Procedures

In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone[8].

  • Ventilate: Ensure the area is well-ventilated, preferably under negative pressure (e.g., within a fume hood).

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Containment: Prevent the further spread of the material. For solid spills, avoid actions that could generate dust[8]. Do not allow the chemical to enter drains or waterways[4][8][9].

  • Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal[3][8]. Use an inert absorbent material if the substance is in solution[4].

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by a wash with soap and water[8]. All cleaning materials (e.g., wipes, absorbent pads) must be treated as hazardous waste and disposed of accordingly[8].

The Core Disposal Workflow

The proper disposal of 2-(3-Methylphenyl)pyridin-4-amine is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal. This workflow is a self-validating system designed to prevent accidental exposure and environmental release.

G cluster_0 Step 1: Generation & Classification cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Storage & Disposal Generation Waste Generation (e.g., residual chemical, contaminated labware) Classification Hazardous Waste Classification (Treat as acutely toxic - e.g., RCRA P-listed) Generation->Classification Generator's Responsibility Segregation Segregate from Incompatible Waste (e.g., oxidizers, acids) Classification->Segregation Containerization Package in Labeled, Compatible Container (Label: 'Hazardous Waste', Chemical Name) Segregation->Containerization Storage Store in Designated Satellite Accumulation Area (Cool, dry, ventilated, secondary containment) Containerization->Storage Disposal Arrange Pickup by Licensed Disposal Service (Provide SDS) Storage->Disposal

Caption: Disposal workflow for 2-(3-Methylphenyl)pyridin-4-amine.

Step-by-Step Disposal Protocol:
  • Waste Identification: Any quantity of unadulterated 2-(3-Methylphenyl)pyridin-4-amine, as well as any materials significantly contaminated with it (e.g., filter paper, disposable labware, contaminated PPE), must be considered hazardous waste. The best practice is to minimize waste generation from the outset[1][14].

  • Waste Segregation: It is crucial to segregate this waste stream. Do not mix it with other chemical wastes, especially incompatible materials like strong oxidizing agents or strong acids[2][13][14]. Keep it in a dedicated container.

  • Containerization: Collect all waste in a designated, chemically compatible container that can be securely sealed[15][16]. The container must be in good condition, free from leaks or damage.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name "2-(3-Methylphenyl)pyridin-4-amine," and an indication of the associated hazards (e.g., "Toxic")[15].

  • Accumulation and Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from heat sources or direct sunlight[2][10]. Secondary containment is highly recommended to manage potential leaks. The container must remain closed except when adding waste[2].

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company[8][13][17]. Provide the disposal service with a copy of the relevant Safety Data Sheet (SDS) to ensure they can handle and transport the material safely[8]. Never dispose of this chemical down the drain or in regular trash[16].

Regulatory Compliance

All chemical waste generators are legally required to comply with local, regional, and national hazardous waste regulations[2]. In the United States, this is governed by the EPA under the Resource Conservation and Recovery Act (RCRA)[16]. It is the responsibility of the individual researcher and their institution to ensure all procedures are fully compliant. Maintaining accurate records of waste generation and disposal is a key component of this compliance[16].

By adhering to this comprehensive guide, laboratory professionals can ensure the safe management and proper disposal of 2-(3-Methylphenyl)pyridin-4-amine, protecting themselves, their colleagues, and the environment.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Methylphenyl)pyridin-4-amine

As researchers and drug development professionals, our work with novel chemical entities like 2-(3-Methylphenyl)pyridin-4-amine demands a proactive and deeply informed approach to safety. This guide moves beyond a simple...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-(3-Methylphenyl)pyridin-4-amine demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to build a culture of safety that is as robust as our research, ensuring that every member of the team is protected from potential chemical hazards.

While a specific Safety Data Sheet (SDS) for 2-(3-Methylphenyl)pyridin-4-amine is not publicly available, its structure as an aromatic amine and a pyridine derivative provides a strong basis for hazard assessment. Aromatic amines and pyridines as a class are known for potential toxicity, including skin, eye, and respiratory irritation, with some compounds exhibiting more severe hazards upon absorption or inhalation.[1][2][3] Therefore, a conservative and comprehensive PPE strategy is essential.

Hazard Assessment & Corresponding Protection

The cornerstone of any safety protocol is a thorough understanding of the potential risks. Based on the chemical class, we can anticipate the following hazards and the necessary protective barriers.

Potential HazardRoute of ExposureRationale for ProtectionRequired PPE
Acute Toxicity Skin Contact, Ingestion, InhalationAromatic amines can be toxic if absorbed through the skin, swallowed, or inhaled.[2][4][5] Systemic effects may occur.Chemical-resistant gloves, Lab coat/Coveralls, Respiratory Protection
Skin Irritation/Corrosion Skin ContactMany amine and pyridine compounds can cause moderate to severe skin irritation or burns upon contact.[4][6][7]Chemical-resistant gloves, Lab coat/Coveralls
Serious Eye Damage Eye ContactSplashes can cause severe irritation or irreversible eye damage.[2][6]Chemical Splash Goggles, Face Shield
Respiratory Irritation InhalationVapors or aerosolized dust can irritate the respiratory tract.[2][3][8]Fume Hood, Respirator (if needed)

The Hierarchy of Controls: A Foundational Safety Principle

Before we even consider PPE, we must implement more effective safety measures. PPE is the last line of defense, used when other controls cannot eliminate the hazard.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Donning_Doffing_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Taking Off) Sequence Don1 1. Lab Coat / Coveralls Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Pull cuffs over lab coat sleeves) Don2->Don3 Doff1 1. Gloves (Use glove-on-glove technique) Doff2 2. Goggles / Face Shield (Handle by straps) Doff1->Doff2 Doff3 3. Lab Coat / Coveralls (Roll inside-out) Doff2->Doff3

Caption: Proper sequence for donning and doffing PPE to prevent contamination.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a crucial final step in the safe handling workflow.

  • Contaminated PPE:

    • Gloves: All used gloves should be considered contaminated and disposed of immediately after use into a designated hazardous waste container. [9]Do not reuse disposable gloves.

    • Lab Coats and Coveralls: Disposable coveralls should be placed in the solid hazardous waste stream. Non-disposable lab coats that become contaminated must be professionally laundered by a service familiar with handling chemical contaminants. [10]Never take contaminated lab coats home.

  • Chemical Waste:

    • Solid Waste: Unused 2-(3-Methylphenyl)pyridin-4-amine and any materials used for cleaning spills (e.g., absorbent pads, sand) should be collected in a clearly labeled, sealed container for hazardous waste. [8][11] * Liquid Waste: Solutions containing the compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain. [9] Always adhere to your institution's specific hazardous waste disposal procedures. These guidelines provide a framework, but local regulations must be followed. [12]

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